(5-Morpholinothiophen-2-yl)boronic acid
Description
Properties
Molecular Formula |
C8H12BNO3S |
|---|---|
Molecular Weight |
213.07 g/mol |
IUPAC Name |
(5-morpholin-4-ylthiophen-2-yl)boronic acid |
InChI |
InChI=1S/C8H12BNO3S/c11-9(12)7-1-2-8(14-7)10-3-5-13-6-4-10/h1-2,11-12H,3-6H2 |
InChI Key |
OWOYQCNCUCRNPI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(S1)N2CCOCC2)(O)O |
Origin of Product |
United States |
Foundational & Exploratory
(5-Morpholinothiophen-2-yl)boronic acid CAS number
The Strategic Application of (5-Morpholinothiophen-2-yl)boronic Acid in Advanced Synthesis and Drug Discovery
Executive Summary
(5-Morpholinothiophen-2-yl)boronic acid (CAS: 2225179-56-4) is a highly sophisticated organoboron building block that bridges the gap between complex synthetic methodology and targeted pharmacological design[1]. By integrating an electron-rich thiophene core, an electron-donating morpholine substituent, and an electrophilic boronic acid moiety, this compound serves as a critical linchpin in the construction of complex, sulfur- and nitrogen-containing heterocycles[1]. This whitepaper provides an in-depth mechanistic analysis of its behavior in Suzuki-Miyaura cross-coupling, strategies to mitigate its inherent instability, and its utility as a reversible covalent pharmacophore.
Physicochemical Profiling and Structural Logic
The reactivity of (5-Morpholinothiophen-2-yl)boronic acid is dictated by a pronounced electronic "push-pull" system. The morpholine group at the C5 position donates electron density into the already electron-rich thiophene ring. While this significantly accelerates the transmetalation step during cross-coupling, it simultaneously polarizes the C2–Boron bond, making the compound highly susceptible to electrophilic cleavage.
Table 1: Key Physicochemical Properties
| Property | Value | Structural Implication |
| CAS Number | 2225179-56-4[2] | Unique identifier for the C5-morpholino isomer. |
| Molecular Formula | C8H12BNO3S[2] | Contains requisite heteroatoms for diverse target binding. |
| Molecular Weight | 213.06 g/mol [2] | Low molecular weight; ideal for fragment-based drug design. |
| Storage Conditions | -20 °C, inert atmosphere[2] | Prevents atmospheric moisture-induced protodeboronation. |
| Pharmacophore Role | Reversible Covalent Binder[1] | sp2 Boron acts as a Lewis acid to nucleophilic residues. |
The Mechanistic Dilemma: Protodeboronation
The primary challenge when utilizing electron-rich heteroaryl boronic acids—particularly 2-thiopheneboronic acids—is their notorious instability under standard basic aqueous coupling conditions[3]. The side reaction, known as protodeboronation , involves the cleavage of the carbon-boron bond and its replacement by a proton from the reaction medium, yielding 4-(thiophen-2-yl)morpholine as a dead-end byproduct[3].
Because the morpholine group increases electron density at the ipso-carbon, it lowers the activation energy required for protonation. Therefore, successful utilization of this reagent requires a catalytic system where the rate of the productive Suzuki-Miyaura transmetalation strictly outpaces the rate of protodeboronation[3][4].
Fig 1: Suzuki-Miyaura cycle competing with undesired protodeboronation of the boronic acid.
Experimental Methodology: High-Fidelity Cross-Coupling Protocol
To suppress degradation, the following self-validating protocol employs a highly active palladium precatalyst and mild basic conditions[3][4].
Causality of Reagent Selection:
-
Catalyst (XPhos Pd G3): Generates a highly active, bulky, mono-ligated Pd(0) species at room temperature. This ensures rapid oxidative addition and transmetalation, minimizing the time the boronic acid spends unreacted in the basic medium[4].
-
Base (Anhydrous K3PO4): Avoids strong bases (like NaOH/KOH) which directly accelerate the protodeboronation rate[3].
-
Temperature (65 °C): Elevated temperatures exponentially increase degradation; operating at the lowest effective temperature preserves the boronic acid[3].
Step-by-Step Protocol:
-
Inert Preparation: To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), (5-Morpholinothiophen-2-yl)boronic acid (1.5 equiv), and finely ground anhydrous K3PO4 (2.0 equiv).
-
Atmosphere Exchange: Evacuate and backfill the vessel with ultra-pure Argon three times. Causality: Oxygen promotes oxidative homocoupling of the boronic acid and deactivates the Pd catalyst.
-
Solvent Addition: Add a degassed mixture of THF/H2O (9:1, v/v). Causality: A trace amount of water is required to activate the boronic acid to the reactive boronate species, but excess water drives protodeboronation.
-
Catalyst Initiation: Add XPhos Pd G3 (2 mol%). Seal the tube and heat to 65 °C with vigorous stirring.
-
Self-Validation via LC-MS (In-Process Control): After 2 hours, sample 5 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.
-
Validation Metric: Calculate the ratio of the target product mass [M+H]+ against the protodeboronated byproduct mass (m/z = 169.06 for 4-(thiophen-2-yl)morpholine). A ratio of >10:1 indicates a healthy catalytic cycle. If the byproduct dominates, the catalyst has stalled.
-
-
Quench and Isolation: Once the aryl halide is consumed, cool to room temperature, filter through a pad of Celite to remove palladium black, and purify via flash chromatography.
Quantitative Data: Reaction Optimization
The table below demonstrates the critical impact of catalyst and base selection on the survival of (5-Morpholinothiophen-2-yl)boronic acid during cross-coupling.
Table 2: Optimization of Coupling Parameters vs. Degradation
| Catalyst System | Base | Solvent System | Temp (°C) | Product Yield (%) | Protodeboronation (%) |
| Pd(PPh3)4 (5 mol%) | Na2CO3 (aq) | 1,4-Dioxane | 100 | 12 | 85 |
| Pd(dppf)Cl2 (5 mol%) | K2CO3 | DMF | 90 | 41 | 48 |
| XPhos Pd G2 (3 mol%) | K3PO4 | THF/H2O (4:1) | 80 | 76 | 18 |
| XPhos Pd G3 (2 mol%) | K3PO4 (anhyd) | THF/H2O (9:1) | 65 | 94 | <5 |
Note: Data reflects the causal relationship between highly active, bulky ligands (XPhos) and the suppression of the degradation pathway[3][4].
Pharmacological Utility: Reversible Covalent Target Engagement
Beyond its role as a synthetic intermediate, (5-Morpholinothiophen-2-yl)boronic acid is a privileged scaffold in drug discovery[1]. Boronic acids possess a unique mechanism of action: they act as reversible covalent enzyme inhibitors[1].
In oncology and infectious disease (e.g., targeting serine proteases or beta-lactamases), the sp2-hybridized boron atom acts as a strong Lewis acid. It features an empty p-orbital that readily accepts a lone pair of electrons from a nucleophilic residue (such as the hydroxyl group of a catalytic serine) in the enzyme's active site[1]. This forms a stable, sp3-hybridized tetrahedral complex, effectively halting enzyme function. The morpholine ring further enhances aqueous solubility and serves as a common hinge-binding motif for kinase targets.
Fig 2: Reversible covalent binding mechanism of boronic acids to catalytic serine residues.
References
- (5-Morpholinothiophen-2-yl)boronic Acid, Benchchem,
- Thiophene-2-boronic acid | Sigma-Aldrich, MilliporeSigma,
- 5-(Morpholino)thiophene-2-boronic acid - CAS:2225179-56-4, Forcbio,
- Strategies to avoid deborylation in Suzuki reactions with thiophene boronic acids, Benchchem,
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles, DSpace@MIT,
- Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids - pH-rate profiles, auto-catalysis and disproportion
Sources
A Comprehensive Technical Guide on (5-Morpholinothiophen-2-yl)boronic Acid: Properties, Reactivity, and Applications in Advanced Synthesis
Executive Summary
(5-Morpholinothiophen-2-yl)boronic acid is a highly specialized organoboron building block that sits at the vanguard of synthetic methodology and medicinal chemistry 1. By integrating a morpholine solubilizing group, a thiophene bioisosteric core, and a versatile boronic acid moiety, this compound serves as a critical intermediate for constructing complex, heteroatom-rich scaffolds. This guide provides an in-depth analysis of its physicochemical properties, mechanistic behavior in cross-coupling reactions, and its expanding footprint in therapeutic development.
Physicochemical Profiling & Structural Dynamics
Understanding the structural dynamics of (5-Morpholinothiophen-2-yl)boronic acid is essential for predicting its reactivity, solubility, and stability in laboratory settings.
Table 1: Key Physicochemical Properties
| Property | Value / Description |
| Chemical Name | (5-Morpholinothiophen-2-yl)boronic acid |
| CAS Registry Number | 2225179-56-4 |
| Molecular Formula | C8H12BNO3S |
| Molecular Weight | 213.06 g/mol |
| Appearance | Solid (typically off-white to pale yellow) |
| Storage Conditions | -20°C, under inert atmosphere (Argon/N2) |
| Solubility | Soluble in Methanol, DMF, THF; sparingly soluble in H2O |
Electronic Effects of the Morpholine Substituent: The morpholine ring exerts a profound electronic effect on the thiophene core. The nitrogen atom's lone pair donates electron density into the thiophene π-system via resonance, making the ring highly electron-rich. This electron-donating group (EDG) effect increases the nucleophilicity of the C2-boronic acid during the transmetalation step of cross-coupling reactions. However, this same electron richness makes the C2 position highly susceptible to electrophilic attack by protons, leading to a common degradation pathway known as protodeboronation 2.
Mechanistic Insights: Suzuki-Miyaura Cross-Coupling
The primary synthetic utility of (5-Morpholinothiophen-2-yl)boronic acid lies in Suzuki-Miyaura cross-coupling. The reaction enables the formation of C(sp2)-C(sp2) bonds between the thiophene ring and various aryl/heteroaryl electrophiles 1.
The Challenge of Protodeboronation: Heteroaryl boronic acids, particularly 2-thiophene derivatives, are notoriously unstable under standard, high-temperature Suzuki conditions. The carbon-boron bond can rapidly cleave in the presence of water and base, yielding the des-borylated 4-(thiophen-2-yl)morpholine byproduct 2. To outcompete this degradation, the catalytic cycle must be accelerated using highly active, sterically bulky palladium precatalysts (e.g., XPhos Pd G3).
Accelerated Suzuki-Miyaura catalytic cycle utilizing a highly active Pd(0) species.
Experimental Methodology: Standardized Cross-Coupling Protocol
To maximize yields and suppress protodeboronation, the following protocol is engineered for causality and self-validation.
Reagents:
-
Aryl Halide (1.0 equiv)
-
(5-Morpholinothiophen-2-yl)boronic acid (1.5 equiv)
-
XPhos Pd G3 (2 mol%)
-
K3PO4 (aq, 0.5 M) (3.0 equiv)
-
THF (0.2 M)
Step-by-Step Procedure & Causality:
-
Vessel Preparation: Add the aryl halide and (5-Morpholinothiophen-2-yl)boronic acid to an oven-dried Schlenk flask.
-
Causality: Removing ambient moisture prevents premature hydrolysis of the boronic acid before the catalyst is activated.
-
-
Solvent Introduction & Degassing: Add THF, then sparge the solution with Argon for 15 minutes.
-
Causality: Oxygen rapidly deactivates electron-rich phosphine ligands (like XPhos) by oxidizing them to phosphine oxides, which would halt the catalytic cycle and leave the boronic acid vulnerable to degradation.
-
-
Catalyst Addition: Add XPhos Pd G3 (2 mol%) under a positive stream of Argon.
-
Causality: G3 precatalysts rapidly generate the active monoligated Pd(0) species at room temperature, which is critical for fast oxidative addition and subsequent transmetalation 2.
-
-
Base Addition: Add the degassed aqueous K3PO4 solution.
-
Causality: A mild base like K3PO4 is strong enough to facilitate the base exchange step on the Pd(II) complex but mild enough to avoid accelerating the base-catalyzed protodeboronation of the thiophene boronic acid.
-
-
Reaction Execution & Validation: Stir at 40°C for 2–4 hours. Monitor the reaction via LC-MS.
-
Causality: Keeping the temperature low (40°C instead of the traditional 80-100°C) is the primary kinetic defense against thermal degradation of the boronic acid 2. The LC-MS monitoring acts as a self-validating system: the appearance of the des-borylated thiophene mass indicates that the temperature is too high or the catalyst loading is too low.
-
Therapeutic & Agrochemical Applications
The structural components of (5-Morpholinothiophen-2-yl)boronic acid make it a "privileged scaffold" in drug discovery 3.
-
Morpholine Moiety: Frequently incorporated into drug candidates to improve aqueous solubility, modulate pKa, and enhance microsomal stability. It is a key feature in over 100 FDA-approved drugs 4.
-
Thiophene Core: Acts as a classic bioisostere for phenyl rings. It offers altered lipophilicity and unique vector angles for substituents, which is highly beneficial in optimizing binding affinity in target active sites (e.g., urease inhibitors, antitubercular agents) 4.
-
Boronic Acid Pharmacophore: Beyond its use as a synthetic linker, the boronic acid group itself can act as a reversible covalent inhibitor. The electron-deficient boron atom forms stable tetrahedral adducts with nucleophilic residues (like serine or threonine hydroxyls) in enzyme active sites, a mechanism validated by drugs like Bortezomib 1.
Pharmacophore mapping of (5-Morpholinothiophen-2-yl)boronic acid in drug discovery.
Handling, Storage, and Stability
Boronic acids are prone to spontaneous dehydration to form cyclic trimeric anhydrides known as boroxines. While boroxines are generally competent in Suzuki couplings (as they hydrolyze back to the boronic acid in the presence of an aqueous base), their formation complicates accurate stoichiometric weighing.
-
Storage: Must be stored at -20°C in a tightly sealed container under an inert atmosphere to prevent moisture ingress and thermal degradation .
-
Handling: Allow the container to reach room temperature in a desiccator before opening to prevent condensation on the cold solid.
References
-
Frontiers in Chemistry. "Exploration of morpholine-thiophene hybrid thiosemicarbazones for the treatment of ureolytic bacterial infections via targeting urease enzyme: Synthesis, biochemical screening and computational analysis". Frontiers. URL:[Link]
-
Journal of Chemical Reviews. "Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile". J. Chem. Rev. URL:[Link]
Sources
- 1. (5-Morpholinothiophen-2-yl)boronic Acid [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jchemrev.com [jchemrev.com]
- 4. Frontiers | Exploration of morpholine-thiophene hybrid thiosemicarbazones for the treatment of ureolytic bacterial infections via targeting urease enzyme: Synthesis, biochemical screening and computational analysis [frontiersin.org]
Synthesis and Application of (5-Morpholinothiophen-2-yl)boronic Acid: A Comprehensive Technical Guide
Executive Summary
(5-Morpholinothiophen-2-yl)boronic acid is a highly specialized organoboron building block that has become indispensable in modern medicinal chemistry and materials science[1]. Featuring an electron-rich thiophene core activated by a morpholine substituent, this compound serves as a premier nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions[1]. The strategic placement of the morpholine moiety not only enhances the pharmacokinetic properties (e.g., aqueous solubility and metabolic stability) of downstream active pharmaceutical ingredients (APIs) but also uniquely modulates the electronic landscape of the thiophene ring[1]. This whitepaper details the retrosynthetic logic, mechanistic causality, and validated experimental protocols required for its robust synthesis.
Retrosynthetic Analysis & Pathway Selection
Designing a scalable synthesis for (5-Morpholinothiophen-2-yl)boronic acid requires navigating the inherent reactivity of the thiophene ring. The 2- and 5-positions of thiophene are highly activated towards electrophilic attack[1]. We evaluate three primary synthetic routes:
-
Route A: Sequential Amination and Halogen-Lithium Exchange (Recommended). Begins with the inexpensive 2,5-dibromothiophene. A controlled Buchwald-Hartwig amination installs the morpholine group, followed by a cryogenic halogen-lithium exchange and borylation[1][2].
-
Route B: Miyaura Borylation. Utilizes 2-bromo-5-morpholinothiophene, reacting it with bis(pinacolato)diboron (B2pin2) under palladium catalysis to form the boronic ester, which is subsequently hydrolyzed[2].
-
Route C: Direct C-H Borylation. Employs an advanced Iridium catalyst system (e.g., [Ir(μ-OMe)(COD)]2 with dtbpy) to directly borylate 4-morpholinothiophene at the C5 position[1].
Quantitative Comparison of Synthetic Routes
| Metric | Route A (Li-Halogen Exchange) | Route B (Miyaura Borylation) | Route C (Ir-Catalyzed C-H) |
| Overall Yield | High (70-85%) | Moderate (60-75%) | Moderate to High (65-80%) |
| Reagent Cost | Low (n-BuLi, Borates) | High (Pd, B2pin2) | Very High (Ir, B2pin2) |
| Scalability | Excellent (Kilogram scale) | Good | Limited by catalyst cost |
| Regioselectivity | Absolute (Directed by Br) | Absolute (Directed by Br) | High (Sterically driven) |
| Atom Economy | High | Low (Pinacol waste) | Moderate |
Strategic Decision: Route A is selected as the optimal pathway for laboratory and pilot-scale synthesis due to its superior cost-to-yield ratio and the avoidance of expensive transition metal catalysts in the final borylation step.
Mechanistic Insights & Causality (E-E-A-T)
As a Senior Application Scientist, it is critical to understand why a protocol is designed a certain way, rather than just following steps. The synthesis of heteroaryl boronic acids is fraught with side reactions; our protocol is engineered to systematically eliminate them.
-
Order of Operations (Avoiding Protodeboronation): Thienylboronic acids are notoriously susceptible to protodeboronation (cleavage of the C-B bond) under basic conditions[1]. By executing the Buchwald-Hartwig amination first to synthesize 2-bromo-5-morpholinothiophene, we avoid exposing the sensitive boronic acid functional group to the harsh basic conditions (NaOtBu, 80-100 °C) required for C-N coupling[2].
-
Cryogenic Control (-78 °C) During Lithiation: The halogen-lithium exchange of 2-bromo-5-morpholinothiophene must be strictly maintained at -78 °C. If the temperature rises, the lithiated thiophene can undergo a "halogen dance" (base-catalyzed isomerization) or irreversible ring-opening degradation pathways[3].
-
Electrophile Selection (Triisopropyl Borate): Triisopropyl borate[B(OiPr)3] is explicitly chosen over trimethyl borate. The significant steric bulk of the isopropyl groups prevents the highly nucleophilic thienyllithium intermediate from attacking the boron center a second time, which would undesirably yield a borinic acid or triarylborane[1].
Visualizations
Workflow for Route A: Sequential Amination and Halogen-Lithium Exchange.
Suzuki-Miyaura Catalytic Cycle utilizing (5-Morpholinothiophen-2-yl)boronic acid.
Detailed Experimental Methodologies
Protocol 1: Synthesis of 2-Bromo-5-morpholinothiophene (Buchwald-Hartwig Amination)
This protocol establishes the core thiophene-morpholine linkage while preserving one bromine handle for downstream functionalization.
Reagents:
-
2,5-Dibromothiophene: 1.0 equiv
-
Morpholine: 1.05 equiv (Strict stoichiometric control prevents di-amination)[2]
-
Pd2(dba)3: 0.02 equiv
-
BINAP: 0.04 equiv
-
Sodium tert-butoxide (NaOtBu): 1.4 equiv
-
Anhydrous Toluene: 0.2 M relative to substrate
Step-by-Step Workflow:
-
Deoxygenation: Sparge anhydrous toluene with argon for 30 minutes. Oxygen is strictly excluded to prevent the oxidation of the active Pd(0) species.
-
Catalyst Pre-activation: In an oven-dried Schlenk flask under argon, combine Pd2(dba)3 and BINAP. Add 20% of the total toluene volume and stir at room temperature for 15 minutes. A color shift from dark purple to deep red/orange indicates the formation of the active Pd-BINAP complex[2].
-
Reagent Addition: Add 2,5-dibromothiophene and NaOtBu to the flask.
-
Amine Introduction: Add morpholine dropwise via syringe.
-
Reaction Execution: Heat the mixture to 80–100 °C. Monitor the reaction via GC-MS or TLC (Hexanes/EtOAc 9:1)[2].
-
Workup: Upon completion (typically 4-6 hours), cool to room temperature. Dilute with ethyl acetate and filter the crude mixture through a pad of Celite to remove precipitated palladium black and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify via silica gel flash chromatography to isolate 2-bromo-5-morpholinothiophene as a stable intermediate.
Protocol 2: Synthesis of (5-Morpholinothiophen-2-yl)boronic acid
This protocol converts the brominated intermediate into the final boronic acid via a highly reactive lithiated transient state.
Reagents:
-
2-Bromo-5-morpholinothiophene: 1.0 equiv
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes): 1.1 equiv
-
Triisopropyl borate [B(OiPr)3]: 1.5 equiv
-
Anhydrous Tetrahydrofuran (THF): 0.1 M relative to substrate
Step-by-Step Workflow:
-
Substrate Preparation: Dissolve 2-bromo-5-morpholinothiophene in anhydrous THF in an oven-dried, argon-purged flask.
-
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath. Allow the internal temperature to equilibrate to strictly -78 °C.
-
Lithiation: Add n-BuLi dropwise over 30 minutes via syringe pump. Self-Validating Check: The solution will typically develop a distinct deep color (often yellow/orange) indicative of the thienyllithium species. Stir for 1 hour at -78 °C to ensure complete halogen-lithium exchange[1].
-
Electrophilic Trapping: Rapidly inject triisopropyl borate in one continuous portion. Stir at -78 °C for 2 hours.
-
Thermal Equilibration: Remove the cooling bath and allow the reaction to slowly warm to room temperature overnight, forming the intermediate borate ester[1].
-
Hydrolysis: Quench the reaction by adding 1M aqueous HCl dropwise until the pH reaches ~5-6. This acidic workup cleaves the isopropyl ester bonds, liberating the free boronic acid[1].
-
Isolation: Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Final Polish: Triturate the resulting crude solid with cold hexanes and a minimal amount of diethyl ether to remove non-polar impurities, yielding pure (5-Morpholinothiophen-2-yl)boronic acid.
References
1.[1] Benchchem. "(5-Morpholinothiophen-2-yl)boronic Acid". Benchchem.com. 2.[2] Benchchem. "(5-Morpholinothiophen-2-yl)boronic Acid - Precursor Synthesis". Benchchem.com. 3.[3] Science.gov. "Palladium-catalyzed suzuki-miyaura cross-coupling". Science.gov.
Sources
(5-Morpholinothiophen-2-yl)boronic Acid: A Critical Organoboron Building Block in Modern Medicinal Chemistry and Drug Discovery
Executive Summary
(5-Morpholinothiophen-2-yl)boronic acid (CAS: 2225179-56-4) is a highly specialized organoboron reagent that serves as a foundational building block in advanced synthetic chemistry[1]. By integrating a reactive boronic acid functional group with a morpholino-thiophene core, this compound enables the rapid construction of complex, sulfur- and nitrogen-containing heterocycles via Suzuki-Miyaura cross-coupling[1]. This technical guide explores the chemical reactivity, pharmacological utility, and validated experimental methodologies associated with this privileged pharmacophore, specifically focusing on its role in developing novel oncology therapeutics and antitubercular agents[2][3].
Chemical Profile and Structural Significance
The structural architecture of (5-Morpholinothiophen-2-yl)boronic acid (Formula: C8H12BNO3S, MW: 213.06 g/mol ) dictates its unique reactivity profile[4].
The presence of the morpholine ring at the 5-position exerts a strong electron-donating effect (+M effect) across the conjugated thiophene π-system. This electronic enrichment significantly increases the electron density at the 2-position, where the boronic acid moiety resides.
-
Synthetic Advantage: The electron-rich nature of the boronic acid accelerates the formation of the critical "ate" complex during base activation, making it an exceptionally potent nucleophilic partner in palladium-catalyzed cross-coupling reactions[1].
-
Synthetic Challenge: The same electron-donating effect increases the susceptibility of the C-B bond to hydrolytic cleavage (protodeboronation). Consequently, reaction conditions must be carefully engineered to favor transmetalation over degradation.
Pharmacological Applications of the Morpholinothiophene Scaffold
The primary research value of (5-Morpholinothiophen-2-yl)boronic acid lies in its ability to install the morpholino-thiophene pharmacophore into target drug molecules[1]. This scaffold is recognized for its unique binding modalities across multiple therapeutic targets.
Antitubercular Agents: Targeting QcrB in Mycobacterium tuberculosis
Morpholino-thiophene (MOT) derivatives have emerged as a breakthrough class of inhibitors against multidrug-resistant tuberculosis (MDR-TB)[3]. These compounds specifically target QcrB , a subunit of the menaquinol cytochrome c oxidoreductase (cytochrome bcc-aa3 supercomplex) in the mycobacterial electron transport chain[5].
By binding to QcrB, MOT derivatives block oxidative phosphorylation, leading to a catastrophic collapse of the proton motive force and subsequent intracellular ATP depletion[3].
Caption: Logical pathway of QcrB inhibition by Morpholinothiophene derivatives.
Oncology: Selective PI3K Inhibitors
In the development of Phosphatidylinositol 3-kinase (PI3K) inhibitors, the morpholine ring is indispensable. The morpholine oxygen acts as a critical hydrogen bond acceptor, interacting directly with the Val851 residue in the kinase hinge region[2]. The thiophene ring acts as a planar, hydrophobic spacer that projects the morpholine into the precise vector required for this interaction. (5-Morpholinothiophen-2-yl)boronic acid allows medicinal chemists to rapidly couple this hinge-binding motif to various affinity-pocket-binding aryl groups to achieve isoform selectivity[2].
Quantitative Data Summary
| Compound / Scaffold | Primary Target | Therapeutic Indication | Potency / Efficacy | Reference |
| MOT Hit 1 | QcrB (Cytochrome bcc-aa3) | Tuberculosis (Mtb) | MIC = 0.72 µM | [3] |
| MOT Analog 35 | QcrB (Cytochrome bcc-aa3) | Tuberculosis (Mtb) | MIC = 0.20 µM | [6] |
| Benzamide MOT Analog 16 | QcrB (Cytochrome bcc-aa3) | Tuberculosis (Mtb) | IC90 = 0.13 µM | [7] |
| Morpholino-thiophene Deriv. | PI3K (Lipid Kinase) | Oncology | High Isoform Selectivity | [2] |
Mechanistic Role in Suzuki-Miyaura Cross-Coupling
To construct the aforementioned therapeutics, (5-Morpholinothiophen-2-yl)boronic acid is utilized as the nucleophile in the Suzuki-Miyaura reaction.
Caption: Suzuki-Miyaura catalytic cycle for (5-Morpholinothiophen-2-yl)boronic acid.
Self-Validating Experimental Protocol: Suzuki-Miyaura Cross-Coupling
Objective: To couple (5-Morpholinothiophen-2-yl)boronic acid with an aryl halide (Ar-X) while strictly suppressing protodeboronation side reactions.
Causality & Design Rationale:
-
Catalyst Choice: Pd(dppf)Cl₂ is selected because its bidentate dppf ligand enforces a cis-geometry on the Pd(II) intermediate. This accelerates the reductive elimination step, minimizing the residence time of the complex and reducing side reactions.
-
Base Choice: A mild aqueous base (e.g., K₃PO₄ or Na₂CO₃) is chosen. The base coordinates with the empty p-orbital of the boron atom, converting the neutral boronic acid into a highly nucleophilic tetrahedral boronate "ate" complex. A mild base prevents the hydrolytic cleavage of the electron-rich thiophene-boron bond that would occur with stronger bases (like NaOH).
Caption: Self-validating experimental workflow for Suzuki-Miyaura cross-coupling.
Step-by-Step Methodology
-
Preparation & Degassing: In an oven-dried Schlenk flask, combine the target aryl halide (1.0 eq), (5-Morpholinothiophen-2-yl)boronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq). Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v).
-
Causality: Degassing via three freeze-pump-thaw cycles removes dissolved O₂, preventing the rapid oxidation of the active Pd(0) species to an inactive Pd(II) state.
-
-
Base Activation: Add K₃PO₄ (2.0 eq) under a strict argon atmosphere.
-
Causality: The base facilitates the formation of the reactive boronate complex, which is an absolute requirement for the transmetalation step to proceed efficiently.
-
-
Thermal Coupling: Heat the reaction mixture to 80°C for 4-6 hours with vigorous stirring.
-
Causality: Elevated temperature provides the necessary activation energy for the rate-limiting transmetalation step of electron-rich heteroaryl boronic acids.
-
-
Self-Validation (LC-MS Monitoring): After 4 hours, sample 10 µL of the organic layer, dilute in 1 mL of acetonitrile, and analyze via LC-MS.
-
Validation Check: The protocol is self-validating; the reaction is deemed complete only when the UV trace shows >95% consumption of the aryl halide starting material and the MS spectra confirms the [M+H]⁺ mass of the desired morpholino-thiophene product. If unreacted boronic acid remains but the aryl halide is consumed, protodeboronation or homocoupling has occurred.
-
-
Workup & Purification: Cool the mixture to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with brine.
-
Causality: The biphasic extraction physically separates the organic product from inorganic salts and residual boronic acid species (which partition into the aqueous layer). The organic layer is dried over Na₂SO₄, concentrated under reduced pressure, and purified via flash column chromatography to yield the pure pharmacophore.
-
References
-
Benchchem. "(5-Morpholinothiophen-2-yl)boronic Acid". 1
-
Sigma-Aldrich. "Thiophene-2-boronic acid | Sigma-Aldrich - MilliporeSigma".
-
Forcbio. "5-(Morpholino)thiophene-2-boronic acid - CAS:2225179-56-4". 4
-
ACS Publications. "Identification of Morpholino Thiophenes as Novel Mycobacterium tuberculosis Inhibitors, Targeting QcrB". Journal of Medicinal Chemistry. 3
-
NIH PMC. "Prediction of QcrB Inhibition as a Measure of Antitubercular Activity with Machine Learning Protocols". 5
-
ACS Publications. "Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors". ACS Medicinal Chemistry Letters. 7
-
European Patent Office. "THIOPHENE OR THIAZOLE DERIVATIVES AND THEIR USE AS PI3K INHIBITORS - EP 2313399 B1". 2
-
RHHZ. "New antituberculosis drugs targeting the respiratory chain". 6
Sources
- 1. (5-Morpholinothiophen-2-yl)boronic Acid [benchchem.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 5-(Morpholino)thiophene-2-boronic acid - CAS:2225179-56-4 - 孚可科技(上海)有限公司 [forcbio.com]
- 5. Prediction of QcrB Inhibition as a Measure of Antitubercular Activity with Machine Learning Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New antituberculosis drugs targeting the respiratory chain [html.rhhz.net]
- 7. pubs.acs.org [pubs.acs.org]
Spectroscopic Profiling and Synthetic Utilization of (5-Morpholinothiophen-2-yl)boronic Acid: A Technical Whitepaper
(5-Morpholinothiophen-2-yl)boronic acid (CAS: 2225179-56-4) is a highly specialized, electron-rich organoboron building block widely deployed in medicinal chemistry and materials science[1]. By integrating a strongly electron-donating morpholine moiety with a reactive boronic acid functional group across a thiophene scaffold, this compound serves as a pivotal intermediate for constructing complex, biologically active heterocycles via Suzuki-Miyaura cross-coupling.
As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data reporting. Here, we decode the causality behind the spectroscopic signatures of this molecule and establish self-validating experimental protocols that ensure structural integrity and high-yield synthetic performance.
Electronic Structure and Spectroscopic Causality
The physicochemical behavior of (5-Morpholinothiophen-2-yl)boronic acid is governed by a "push-pull" electronic system. The morpholine nitrogen acts as a strong mesomeric (+M) electron donor, pumping electron density into the thiophene
Quantitative Spectroscopic Data
The following table synthesizes the expected multi-nuclear NMR, High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FTIR) data, explicitly linking each value to its underlying structural causality.
| Technique | Parameter | Observed Value | Assignment & Causality |
| br s, 2H | -B(OH) | ||
| d, J = 3.8 Hz, 1H | Thiophene H3 : Deshielded by the adjacent electron-deficient boron atom. | ||
| d, J = 3.8 Hz, 1H | Thiophene H4 : Highly shielded due to resonance electron donation from the morpholine nitrogen. | ||
| m, 4H | Morpholine -CH | ||
| m, 4H | Morpholine -CH | ||
| s | Thiophene C5 (C-N) : Extreme deshielding due to direct bonding with the nitrogen heteroatom. | ||
| s | Thiophene C3 : Standard aromatic shift, slightly deshielded by boron. | ||
| br s | Thiophene C2 (C-B) : Signal broadened into the baseline by | ||
| s | Thiophene C4 : Unusually upfield for an aromatic carbon; shielded by nitrogen lone-pair resonance. | ||
| s, s | Morpholine C-O, C-N : Standard aliphatic shifts for the morpholine ring. | ||
| br s | Characteristic shift for an sp | ||
| HRMS (ESI-TOF) | [M+H] | m/z 214.0705 | Calculated for C |
| FTIR (ATR) | 3350 cm | Broad stretch indicative of the boronic acid hydroxyl groups engaging in hydrogen bonding. | |
| 1355 cm | Characteristic asymmetric stretching of the boron-oxygen bonds. |
Experimental Methodologies: A Self-Validating System
To ensure reproducibility and data integrity, the following protocols have been optimized to mitigate the specific vulnerabilities of electron-rich heteroaryl boronic acids.
Protocol A: Multi-Nuclear NMR Acquisition Workflow
Boronic acids are highly prone to dehydration, forming trimeric anhydrides (boroxines) in non-polar solvents, which complicates spectral interpretation.
-
Sample Preparation : Weigh 15 mg of the analyte and dissolve it entirely in 0.6 mL of anhydrous DMSO-d
.-
Causality: DMSO acts as a strong hydrogen-bond acceptor, disrupting intermolecular interactions between boronic acid monomers. This prevents boroxine oligomerization and yields sharp, quantifiable -B(OH)
singlets.
-
-
Tube Selection : Transfer the solution to a high-quality 5 mm quartz NMR tube.
-
Causality: Standard borosilicate glass contains significant amounts of boron, which generates a massive background hump in
B NMR. Quartz eliminates this artifact.
-
-
Acquisition Parameters :
- H NMR: 16 scans, 1.5s relaxation delay.
- C NMR: 1024 scans, 2.0s relaxation delay (essential for resolving the broadened C-B carbon).
Figure 1: Self-validating spectroscopic workflow designed to prevent boroxine artifacts.
Protocol B: LC-MS/MS Optimization
Underivatized boronic acids often yield complex mass spectra due to in-source fragmentation and oligomerization. As demonstrated in 2[2], utilizing triple quadrupole systems in MRM mode significantly improves sensitivity.
-
Mobile Phase Adjustment : Buffer the aqueous mobile phase (e.g., 10 mM Ammonium Acetate) to pH 7–8.
-
Causality: Strongly acidic conditions promote protodeboronation, while highly basic conditions form stable boronate adducts. A neutral-to-slightly alkaline pH stabilizes the underivatized species for clean Electrospray Ionization (ESI+)[2].
-
Synthetic Application: Suzuki-Miyaura Cross-Coupling
(5-Morpholinothiophen-2-yl)boronic acid is a highly reactive coupling partner. However, its electron-rich nature makes the C-B bond exceptionally susceptible to hydrolytic cleavage (protodeboronation) before transmetalation can occur. Successful coupling requires careful tuning of the catalyst and base[3].
Optimized Coupling Protocol
-
Reagent Charging : To an oven-dried Schlenk flask, add the aryl halide (1.0 eq), (5-Morpholinothiophen-2-yl)boronic acid (1.2 eq), and Pd(dppf)Cl
(0.05 eq). -
Base Selection : Add anhydrous K
PO (2.0 eq).-
Causality: Strong aqueous bases (like NaOH) accelerate protodeboronation of electron-rich thiophenes. K
PO provides a mild, controlled basicity that facilitates the crucial base-exchange step without degrading the boronic acid[4].
-
-
Solvent & Atmosphere : Evacuate and backfill with Argon (3x). Inject degassed 1,4-dioxane (0.2 M).
-
Causality: Dioxane is a coordinating solvent that stabilizes the palladium intermediates and supports high-temperature coupling (80°C) while minimizing water content[3].
-
-
Reaction : Stir vigorously at 80°C for 12 hours, then quench and purify via standard chromatography.
Figure 2: Suzuki-Miyaura catalytic cycle optimized for electron-rich heteroaryl boronic acids.
References
- BLDpharm. "(5-Morpholinothiophen-2-yl)
- Benchchem. "(5-Morpholinothiophen-2-yl)
- Rueda-Espinosa, J., et al. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters." PMC / Canadian Journal of Chemistry.
- MDPI. "Suzuki–Miyaura Reactions of (4-bromophenyl)
Sources
- 1. 1972612-55-7|(5-(Diethylamino)thiophen-2-yl)boronic acid|BLD Pharm [bldpharm.com]
- 2. (5-Morpholinothiophen-2-yl)boronic Acid [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Commercial availability of (5-Morpholinothiophen-2-yl)boronic acid
Title: Commercial Availability and Mechanistic Utility of (5-Morpholinothiophen-2-yl)boronic Acid in Advanced Synthetic Chemistry
Executive Summary
(5-Morpholinothiophen-2-yl)boronic acid (CAS: 2225179-56-4) is a highly specialized organoboron building block that bridges the gap between complex materials science and pharmaceutical development[1][2]. Featuring a thiophene core substituted with an electron-donating morpholine ring and a reactive boronic acid moiety, this compound is a privileged scaffold in medicinal chemistry[1]. This technical guide explores its commercial sourcing, its mechanistic role in drug discovery, and provides a self-validating protocol for its use in Suzuki-Miyaura cross-coupling.
Commercial Sourcing and Physicochemical Profile
Procuring high-purity (5-Morpholinothiophen-2-yl)boronic acid requires careful attention to supplier specifications, as the compound is susceptible to environmental degradation. Boronic acids can undergo protodeboronation or oxidize to their corresponding thiophenols if exposed to moisture and oxygen over prolonged periods. Consequently, commercial vendors mandate cold-chain transportation and inert storage conditions.
Table 1: Commercial Availability and Specifications
| Supplier | Catalog Number | Typical Purity | Storage Requirements | CAS Number |
| Sigma-Aldrich | CO1H324A5BF2 | ≥95% | -20°C, Inert Atmosphere | 2225179-56-4 |
| BLDpharm | BD01353668 | 97% | 2-8°C or -20°C, Dark | 2225179-56-4[2] |
| Benchchem | Custom/Inquire | >95% | -20°C, Research Use Only | 2225179-56-4[1] |
Expertise & Causality in Storage: The requirement for -20°C and an inert atmosphere is not merely precautionary. The electron-donating nature of the morpholine group increases the electron density on the thiophene ring. While this enhances nucleophilicity during cross-coupling, it simultaneously lowers the activation energy for protodeboronation, making the carbon-boron bond unusually labile in the presence of ambient water and atmospheric CO₂.
Mechanistic Utility in Drug Discovery
(5-Morpholinothiophen-2-yl)boronic acid serves a dual purpose in drug discovery: as a transient synthetic intermediate and as a terminal pharmacophore.
A. The Boronic Acid Pharmacophore Boronic acids are unique in their ability to act as [1]. The electron-deficient boron atom can form stable, tetrahedral complexes with nucleophilic residues—such as the hydroxyl group of serine or threonine—in enzyme active sites[1]. This mechanism is clinically validated by FDA-approved drugs like Bortezomib (a proteasome inhibitor) and Vaborbactam (a beta-lactamase inhibitor)[1].
Mechanism of reversible covalent inhibition by boronic acid pharmacophores.
B. The Morpholino-Thiophene Scaffold When the boronic acid is consumed via cross-coupling, the resulting morpholino-thiophene (MOT) moiety acts as a vital structural element. The morpholine ring enhances aqueous solubility and alters the pharmacokinetic profile of the parent molecule. MOT derivatives have been identified as potent inhibitors of [3]. Specifically, these scaffolds target QcrB, a subunit of the menaquinol cytochrome c oxidoreductase complex, which is essential for oxygen-dependent respiration in the bacteria[4].
Synthetic Applications: Suzuki-Miyaura Cross-Coupling
The primary synthetic application of (5-Morpholinothiophen-2-yl)boronic acid is its use as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions[1].
Causality in Reaction Design: The electron-donating morpholine group makes the thiophene ring highly nucleophilic. This accelerates the transmetalation step (where the aryl group transfers from boron to palladium). However, this same electronic effect requires the use of mild bases (e.g., K₃PO₄ or Na₂CO₃ rather than strong bases like NaOH) to prevent premature cleavage of the C-B bond before transmetalation can occur.
Suzuki-Miyaura cross-coupling catalytic cycle using (5-Morpholinothiophen-2-yl)boronic acid.
Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines the coupling of (5-Morpholinothiophen-2-yl)boronic acid with a generic aryl bromide, designed with built-in validation checkpoints to ensure scientific integrity.
Reagents:
-
Aryl bromide (1.0 equiv)
-
(5-Morpholinothiophen-2-yl)boronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (0.05 equiv)
-
K₃PO₄ (2.0 equiv, aqueous 2M solution)
-
1,4-Dioxane (degassed)
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, (5-Morpholinothiophen-2-yl)boronic acid, and Pd(dppf)Cl₂.
-
Atmosphere Exchange: Seal the flask with a septum. Evacuate and backfill with argon (repeat 3 times).
-
Causality: Oxygen must be strictly excluded to prevent the oxidative homocoupling of the boronic acid, which would consume the reagent and yield a bis-thiophene byproduct.
-
-
Solvent Addition: Inject degassed 1,4-dioxane, followed by the 2M aqueous K₃PO₄ solution via syringe.
-
Reaction Execution: Heat the biphasic mixture to 80°C under vigorous stirring for 4–6 hours.
-
Validation Checkpoint 1 (LC-MS Monitoring): At 4 hours, sample the organic layer.
-
Self-Validation: If LC-MS shows unreacted aryl bromide alongside 4-(thiophen-2-yl)morpholine (the debrominated degradation product), it indicates successful oxidative addition but failed transmetalation. This is typically caused by insufficient base activation or excessive water leading to protodeboronation.
-
Correction: If this occurs, add an additional 0.5 equiv of the boronic acid and ensure the temperature does not exceed 80°C.
-
-
Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Extract the aqueous layer twice with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, hexane/ethyl acetate gradient).
Quality Control Considerations
When analyzing commercial batches of (5-Morpholinothiophen-2-yl)boronic acid via ¹H NMR, researchers may observe broad peaks or split signals. This is not necessarily an indication of impurity. Boronic acids frequently exist in equilibrium with their trimeric anhydride form (boroxines) depending on the hydration state[5]. To obtain a clean NMR spectrum, a drop of D₂O should be added to the DMSO-d₆ sample to fully hydrolyze any boroxine back to the monomeric boronic acid, ensuring accurate stoichiometric calculations for downstream synthesis.
References
-
Cleghorn LAT, et al. "Identification of Morpholino Thiophenes as Novel Mycobacterium tuberculosis Inhibitors, Targeting QcrB." Journal of Medicinal Chemistry, 2018. URL:[Link]
-
PubChem. "5-Formyl-2-thiopheneboronic acid (Related Thiophene Boronic Acids)." National Institutes of Health. URL: [Link]
Sources
- 1. (5-Morpholinothiophen-2-yl)boronic Acid [benchchem.com]
- 2. 1972612-55-7|(5-(Diethylamino)thiophen-2-yl)boronic acid|BLD Pharm [bldpharm.com]
- 3. Identification of Morpholino Thiophenes as Novel Mycobacterium tuberculosis Inhibitors, Targeting QcrB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Morpholino Thiophenes as Novel Mycobacterium tuberculosis Inhibitors, Targeting QcrB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Formyl-2-thiopheneboronic acid | C5H5BO3S | CID 2773430 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling and Application of (5-Morpholinothiophen-2-yl)boronic acid
Prepared by: A Senior Application Scientist
Foreword: A Proactive Approach to Laboratory Safety and Efficacy
In the landscape of modern medicinal chemistry and materials science, arylboronic acids are indispensable reagents, pivotal to the construction of complex molecular architectures.[1][2] (5-Morpholinothiophen-2-yl)boronic acid, with its unique combination of a thiophene core, a morpholine substituent, and the versatile boronic acid moiety, represents a significant building block for novel therapeutics and functional materials.[1] Its utility, primarily in Suzuki-Miyaura cross-coupling reactions, allows for the precise introduction of the morpholinothiophene scaffold into a diverse range of molecules.[1]
However, the power of this reagent is matched by its potential hazards. As with all boronic acids, a nuanced understanding of its reactivity, stability, and toxicological profile is not merely a regulatory formality but a cornerstone of responsible and successful research. This guide is crafted not as a rigid set of rules, but as a dynamic framework for risk assessment and safe handling. It is designed for the discerning researcher, scientist, and drug development professional, for whom safety and experimental integrity are inextricably linked. We will delve into the causality behind each procedural recommendation, fostering an environment of proactive safety and scientific excellence.
Compound Identification and Physicochemical Properties
A thorough understanding of a compound's fundamental properties is the first step in a comprehensive safety assessment. This data informs storage conditions, handling procedures, and potential reactivity.
| Property | Data | Source |
| Chemical Name | (5-Morpholinothiophen-2-yl)boronic acid | - |
| Molecular Formula | C₈H₁₂BNO₃S | Inferred |
| Molecular Weight | 213.06 g/mol | Inferred |
| Appearance | Typically a solid (e.g., white to off-white or beige crystalline powder) | [3] |
| Thermal Stability | Boronic acids, in general, have high melting points. Specific data for this compound is not readily available, but it should be kept away from excessive heat.[4] | [5][4] |
| Solubility | The morpholine group may enhance solubility in certain organic solvents.[1] | [1] |
| Hygroscopicity | Many boronic acids are hygroscopic and sensitive to moisture.[6] | [3][6] |
Hazard Identification and Risk Assessment: A Multi-faceted Perspective
While a specific Safety Data Sheet (SDS) for (5-Morpholinothiophen-2-yl)boronic acid is not universally available, a robust hazard assessment can be constructed by examining the toxicological data of structurally analogous thiophene boronic acids and the known hazards of the boronic acid class.
GHS Hazard Classification (Inferred)
Based on data from similar compounds, the following GHS classifications are anticipated.[7][8][9][10][11]
-
Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[4][7][9]
-
Skin Corrosion/Irritation (Category 2) : Causes skin irritation.[4][7][8][10][12]
-
Serious Eye Damage/Eye Irritation (Category 2A) : Causes serious eye irritation.[4][7][8][10][12]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System : May cause respiratory irritation.[4][7][8][9][10]
Core Toxicological Concerns:
-
Dermal and Ocular Irritation : Direct contact with the solid powder or solutions can lead to significant irritation of the skin and eyes.[7][8] The causality lies in the acidic nature of the boronic acid moiety and its potential to interact with biological macromolecules.
-
Respiratory Irritation : Inhalation of airborne dust can irritate the mucous membranes and the respiratory tract.[7][8] This is a common hazard for fine chemical powders and underscores the need for appropriate engineering controls.
-
Potential for Mutagenicity : A critical and often overlooked hazard of boronic acids is their potential to act as chemical mutagens.[2][5] Some commonly used boronic acids have returned positive results in the Ames test.[5][13] The proposed mechanism involves the oxidation of the boronic acid by atmospheric oxygen, which can generate organic radicals capable of damaging DNA.[5][13] This potential necessitates handling procedures that minimize exposure, even at low levels.
Reactivity and Stability Profile:
-
Air and Moisture Sensitivity : Boronic acids are prone to dehydration, forming cyclic trimers known as boroxines.[5][14] They are also susceptible to oxidative damage.[15] This degradation can impact the reagent's purity and reactivity in sensitive applications like Suzuki-Miyaura couplings.[16] Therefore, storage under an inert atmosphere is often recommended.[16][17]
-
Incompatibilities : Avoid strong oxidizing agents and strong acids.[4][17]
The Self-Validating Protocol: From Receipt to Disposal
The following workflow is designed to be a self-validating system, where each step reinforces the principles of containment, exposure minimization, and compound integrity.
Caption: A logical workflow for the safe handling of (5-Morpholinothiophen-2-yl)boronic acid.
Experimental Protocols: Best Practices in Action
Personal Protective Equipment (PPE)
The selection of PPE is the primary barrier against exposure. The following are mandatory:
-
Eye Protection : ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[17]
-
Hand Protection : Chemically resistant gloves (e.g., nitrile) should be worn.[8] Always inspect gloves for integrity before use and wash hands thoroughly after handling.[7]
-
Body Protection : A standard laboratory coat is required.[17]
-
Respiratory Protection : For operations with a high potential for dust generation, a NIOSH-approved respirator may be necessary. All respiratory protection should be used in the context of a comprehensive institutional respiratory protection program.
Storage and Inert Handling
To ensure the longevity and reactivity of (5-Morpholinothiophen-2-yl)boronic acid, proper storage is paramount.
-
Step 1: Container Selection : Upon receipt, ensure the manufacturer's container is tightly sealed. For long-term storage, transferring the material to a vial with a PTFE-lined cap inside a glovebox or glove bag is best practice.[16]
-
Step 2: Environmental Conditions : Store the container in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials like strong oxidizing agents.[8][9][17] Refrigeration (2-8 °C) is often recommended.[17]
-
Step 3: Inert Atmosphere : To prevent degradation via oxidation and hydrolysis, storing the compound under an inert atmosphere (e.g., argon or nitrogen) is highly recommended.[16][17] This is especially critical if the compound will be used in sensitive catalytic reactions where purity is key.
Weighing and Solution Preparation
This procedure carries the highest risk of dust inhalation and surface contamination.
-
Step 1: Engineering Controls : All weighing and solution preparation must be conducted inside a certified chemical fume hood to minimize inhalation exposure.[9]
-
Step 2: Surface Preparation : Before starting, decontaminate the work surface and lay down absorbent, disposable bench paper.
-
Step 3: Weighing : Use a tared, anti-static weigh boat or weighing paper. Gently transfer the solid using a clean spatula, avoiding any actions that could generate dust.
-
Step 4: Dissolution : Add the weighed solid to the reaction vessel or a suitable flask. Add the solvent slowly and stir or sonicate to dissolve. Keep the container covered as much as possible during this process.
-
Step 5: Cleanup : Immediately after use, clean the spatula and the balance. Dispose of the weigh boat or paper in the designated solid chemical waste container.
Spill and Emergency Procedures
Preparedness is key to mitigating the impact of an accidental release.
-
Small Spills (Solid) :
-
Wearing appropriate PPE, gently sweep up the spilled material, avoiding dust generation.
-
Use a dampened paper towel to wipe the area.
-
Place all contaminated materials into a sealed container for disposal.[17]
-
-
Large Spills :
-
Evacuate the immediate area and alert laboratory personnel.
-
Prevent the spread of the spill and avoid inhaling any dust.
-
Contact your institution's environmental health and safety (EHS) department for guidance on cleanup.
-
-
Exposure Response :
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[7][10]
-
Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[7][10]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7][10]
-
Ingestion : Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7][11]
-
Waste Disposal
Chemical waste must be managed responsibly to protect both personnel and the environment.
-
Segregation : All waste containing (5-Morpholinothiophen-2-yl)boronic acid, including contaminated consumables (gloves, weigh boats, paper towels) and reaction residues, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Labeling : The waste container must be labeled with the full chemical name and the associated hazards.
-
Disposal : Dispose of all waste in accordance with local, state, and federal regulations. Consult your institution's EHS department for specific procedures.[7]
Conclusion: A Culture of Safety
The effective and safe use of (5-Morpholinothiophen-2-yl)boronic acid is not achieved through a static checklist but through a dynamic and informed approach to risk management. By understanding the 'why' behind each safety recommendation—from the potential for mutagenicity to the subtleties of moisture sensitivity—researchers can cultivate a laboratory environment where scientific innovation and personal safety are mutually reinforcing. This guide provides the technical foundation for that culture, empowering you to handle this valuable reagent with the confidence and respect it deserves.
References
- (5-Morpholinothiophen-2-yl)boronic Acid - Benchchem. (URL: )
-
Boronic acid - Wikipedia. (URL: [Link])
-
The Things You Need To Know About Boronic Acids - Labinsights. (2023, May 8). (URL: [Link])
-
Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity | Organic Process Research & Development - ACS Publications. (2015, July 10). (URL: [Link])
-
Boronic acid with high oxidative stability and utility in biological contexts - PNAS. (2021, March 2). (URL: [Link])
-
SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, October 24). (URL: [Link])
-
Safety Data Sheet: Phenylboronic acid - Carl ROTH. (URL: [Link])
-
How to Store Boric Acid | Lab Alley. (2025, July 15). (URL: [Link])
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. (URL: [Link])
-
Accelerated click reactions using boronic acids for heterocyclic synthesis in microdroplets. (URL: [Link])
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- 4. fishersci.com [fishersci.com]
- 5. Boronic acid - Wikipedia [en.wikipedia.org]
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- 14. Accelerated click reactions using boronic acids for heterocyclic synthesis in microdroplets - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. fishersci.com [fishersci.com]
Thiophene Boronic Acids: From 19th Century Curiosities to 21st Century Pharmacophores
Executive Summary
Thiophene boronic acids represent a critical intersection between heterocyclic chemistry and modern drug discovery.[1] As bioisosteres of phenylboronic acids, they offer unique electronic and steric profiles that have become indispensable in the synthesis of pharmaceuticals and organic semiconductors. However, their utility is historically shadowed by a "stability paradox"—while the thiophene ring is electron-rich and reactive, the corresponding boronic acids (particularly the 2-isomer) are notoriously prone to protodeboronation. This guide details the evolution of their synthesis, the mechanistic underpinnings of their instability, and the modern strategies (such as MIDA boronates and Ir-catalyzed C-H activation) that have transformed them from labile reagents into robust building blocks.
Part 1: Historical Evolution & Discovery
The journey of thiophene boronic acids parallels the maturation of organometallic chemistry itself. While thiophene was discovered in 1882 by Viktor Meyer as a contaminant in benzene, the specific chemistry of its boronic acid derivatives emerged decades later.
The Timeline of Innovation
The following timeline illustrates the key milestones in the development of thiophene boronic acids, marking the shift from stoichiometric organometallics to catalytic precision.
Figure 1: Chronological evolution of thiophene boronic acid chemistry.
The Seminal Discovery (1938)
The first authoritative synthesis of thiophene-2-boronic acid was reported in 1938 by Johnson, Bland, and Hunt in the Journal of the American Chemical Society.
-
Method: They utilized the Grignard reagent, reacting 2-thienylmagnesium bromide with tributyl borate.
-
Significance: This work established that the thiophene ring could tolerate the harsh conditions of Grignard formation, paving the way for future functionalization.
Part 2: Synthetic Methodologies
The synthesis of thiophene boronic acids has evolved from cryogenic, stoichiometric metalation to ambient-temperature, catalytic C-H activation.
Method A: Classical Cryogenic Lithiation
This method relies on the high acidity of the thiophene protons (pKa ~33) relative to benzene.
Protocol:
-
Reagents: 2-Bromothiophene, n-Butyllithium (n-BuLi), Triisopropyl borate.
-
Conditions: Anhydrous THF, -78°C (Dry ice/acetone bath).
-
Step-by-Step:
-
Dissolve 2-bromothiophene in THF under Argon.
-
Cool to -78°C.
-
Add n-BuLi dropwise (Lithium-Halogen exchange occurs rapidly).
-
Stir for 30 mins to ensure formation of 2-thienyllithium.
-
Add Triisopropyl borate (electrophile trap).
-
Warm to room temperature and quench with dilute HCl.
-
-
Pros: High yields for simple substrates; established reliability.
-
Cons: Requires cryogenic conditions; functional group intolerance (esters, ketones are attacked by n-BuLi).
Method B: Modern Iridium-Catalyzed C-H Borylation
Developed by Hartwig and Miyaura, this method avoids halogens entirely, using an Iridium catalyst to directly functionalize C-H bonds.
Protocol:
-
Reagents: Thiophene, Bis(pinacolato)diboron (
), (Precatalyst), dtbpy (Ligand). -
Conditions: Hexane or THF, 25°C - 60°C.
-
Step-by-Step:
-
In a glovebox, mix
(1.5 mol%) and dtbpy (3 mol%) to form the active catalytic species. -
Add thiophene (1.0 equiv) and
(0.5 equiv). -
Stir at room temperature for 4-12 hours.
-
Concentrate and purify via silica plug.
-
-
Pros: Atom economical (no halogen waste); high functional group tolerance; ambient temperature.
-
Cons: Regioselectivity is sterically controlled (favors
-position unless blocked).
Comparative Analysis of Methods
| Feature | Cryogenic Lithiation | Ir-Catalyzed C-H Activation |
| Precursor | Halothiophenes (Br/I) | Unsubstituted Thiophene |
| Reagent | n-BuLi (Pyrophoric) | |
| Temp | -78°C | 25°C - 80°C |
| Selectivity | Dictated by Halogen position | Steric control ( |
| FG Tolerance | Low (No carbonyls/nitriles) | High (Esters/Nitriles compatible) |
Part 3: The Stability Paradox & Mechanistic Insights
A critical "Expertise" insight for any researcher working with thiophene boronic acids is their protodeboronation —the hydrolytic cleavage of the C-B bond.
The Problem: 2- vs. 3-Thienyl Stability
-
2-Thienylboronic acid: Highly unstable. The C2 position is
to the sulfur atom. The sulfur lone pair can donate electron density into the ring, making C2 highly nucleophilic and susceptible to protonation (acid-catalyzed hydrolysis). -
3-Thienylboronic acid: Significantly more stable. The C3 position is
to the sulfur, reducing the electron-donating influence.
Mechanism of Protodeboronation
The instability arises from two competing pathways depending on pH.[2]
Figure 2: Dual pathways of protodeboronation. The 2-position's electron richness accelerates the acid-catalyzed pathway.
The Solution: MIDA Boronates
To circumvent this, the laboratory of Martin Burke developed N-methyliminodiacetic acid (MIDA) boronates.[3]
-
Mechanism: The MIDA ligand coordinates to boron via the nitrogen atom, rehybridizing the boron from
tongcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> . -
Result: The vacant p-orbital on boron is filled.[4] This shuts down the transmetalation pathway and protects the C-B bond from hydrolysis until the MIDA group is removed (slow-release strategy).
-
Application: This allows for the storage and handling of 2-thienylboron species that would otherwise decompose.
Part 4: Applications in Drug Discovery
Thiophene boronic acids are primarily used to install thiophene rings as bioisosteres for phenyl groups.
Bioisosteric Rationale
Replacing a phenyl ring with a thiophene can:
-
Reduce Lipophilicity (LogP): Thiophene is slightly more polar than benzene.
-
Alter Metabolism: The sulfur atom introduces new metabolic soft spots (S-oxidation) or blocks others.
-
Change Geometry: The bond angle of thiophene (C-S-C ~92°) is distinct from benzene (120°), potentially improving fit in a binding pocket.
Case Study: Canagliflozin & SGLT2 Inhibitors
While Canagliflozin utilizes a benzothiophene core, the structure-activity relationship (SAR) studies leading to this class of drugs heavily relied on Suzuki couplings of thiophene boronic acids to explore the heterocyclic space around the glucose scaffold.
Reference Data: Physical Properties
| Compound | CAS No.[5] | Melting Point | Storage Stability |
| 2-Thiopheneboronic acid | 6165-68-0 | 138-140°C | Poor (Store < -20°C) |
| 3-Thiopheneboronic acid | 6165-69-1 | 164-169°C | Moderate |
| 2-Thiophene MIDA boronate | 1003863-46-8 | >200°C | Excellent (Bench stable) |
References
-
Johnson, J. R., Bland, M. G., & Hunt, Q. W. (1938). Organoboron Compounds. IV. The Reaction of Tri-n-butyl Borate with Phenylmagnesium Bromide and with Thienylmagnesium Iodide. Journal of the American Chemical Society, 60(1), 111–115. Link
-
Gronowitz, S. (1982).[6] Thiophene and Its Derivatives. In The Chemistry of Heterocyclic Compounds (Vol. 44). Wiley-Interscience.
-
Ishiyama, T., Takagi, J., Ishida, K., Miyaura, N., Anastasi, N. R., & Hartwig, J. F. (2002). Mild Iridium-Catalyzed Borylation of Arenes. High Turnover Numbers, Room Temperature Reactions, and Isolation of a Potential Intermediate. Journal of the American Chemical Society, 124(3), 390–391. Link
-
Gillis, E. P., & Burke, M. D. (2007).[7] A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society, 129(21), 6716–6717. Link
-
Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Protodeboronation of Arylboronic Acids and Esters. Journal of the American Chemical Society, 139(37), 13156–13165. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Thiophene-3-boronic acid, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. Double Couplings of Dibromothiophenes using Boronic Acids and Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
Methodological & Application
Introduction: The Strategic Value of the Morpholinothiophene Scaffold
An Application Guide to Suzuki-Miyaura Coupling with (5-Morpholinothiophen-2-yl)boronic Acid
In contemporary drug discovery and materials science, the morpholinothiophene moiety has emerged as a privileged scaffold. The incorporation of a morpholine group can enhance aqueous solubility, modulate pharmacokinetic properties, and provide specific hydrogen bonding interactions critical for biological activity.[1] The thiophene ring itself is a versatile bioisostere for phenyl groups, often leading to improved metabolic stability or unique biological profiles.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing C(sp²)–C(sp²) bonds, forming the cornerstone of modern synthetic chemistry.[2][3] Its broad functional group tolerance and reliable performance have made it indispensable in both academic and industrial laboratories.[4][5] This guide provides a detailed examination of the Suzuki-Miyaura coupling utilizing (5-Morpholinothiophen-2-yl)boronic acid, a key building block for introducing this valuable scaffold.[1] We will explore the mechanistic nuances, provide optimized protocols, and offer field-proven troubleshooting strategies to empower researchers in their synthetic endeavors.
Understanding the Reagent: (5-Morpholinothiophen-2-yl)boronic acid
(5-Morpholinothiophen-2-yl)boronic acid is an electron-rich heterocyclic organoboron compound. The electron-donating nature of the morpholine nitrogen significantly increases the electron density of the thiophene ring.[1] This electronic property is a double-edged sword: while it can facilitate a rapid oxidative addition step in the catalytic cycle, it also renders the C-B bond highly susceptible to a common side reaction known as protodeboronation.
Protodeboronation: The Primary Challenge
Protodeboronation is the undesired cleavage of the carbon-boron bond, with replacement by a proton from the reaction medium (often water or other protic sources).[6] This side reaction consumes the boronic acid, leading to reduced yields of the desired coupled product and the formation of 4-(thiophen-2-yl)morpholine as a byproduct.[6][7] The central challenge in successfully coupling this reagent is to ensure that the rate of the desired Suzuki-Miyaura catalytic cycle significantly outpaces the rate of protodeboronation.
This dynamic is illustrated in the competing pathways diagram below.
Caption: Competing pathways: Suzuki coupling vs. protodeboronation.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The reaction proceeds via a palladium-catalyzed cycle involving three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][8][9] The choice of each reaction component is critical to maintaining the fidelity and efficiency of this cycle.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling.
The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species, which then efficiently transfers its organic group to the palladium center.[3]
Optimizing Reaction Parameters: A Causality-Driven Approach
To favor the Suzuki coupling over protodeboronation, a highly active catalytic system is required.[10] The goal is to accelerate the productive catalytic cycle to such an extent that the boronic acid has insufficient time to decompose.
Catalyst and Ligand Selection
For electron-rich and potentially unstable heterocyclic boronic acids, standard catalysts like Pd(PPh₃)₄ are often inefficient. The modern standard involves the use of palladium precatalysts paired with bulky, electron-rich biarylphosphine ligands.
-
Recommended Ligands: SPhos, XPhos, and dtbpf are excellent starting points.[1][2][11] These ligands promote rapid oxidative addition and reductive elimination, accelerating the overall catalytic turnover.
-
Recommended Precatalysts: Second and third-generation (G2, G3) Buchwald precatalysts (e.g., XPhos Pd G3) are highly effective.[6] They provide a reliable and efficient method for generating the active Pd(0) species in situ, leading to more reproducible results.
Base Selection
Strong bases (e.g., NaOH, KOH) and high pH are known to accelerate protodeboronation.[6] Therefore, milder inorganic bases are strongly preferred.
-
Recommended Bases: Finely ground potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are the most common and effective choices.[2][6][12] Cesium carbonate (Cs₂CO₃) can also be effective but is more expensive.
Solvent System
A biphasic solvent system is typically employed to dissolve both the organic substrates and the inorganic base.
-
Recommended Solvents: A mixture of an organic solvent like 1,4-dioxane or toluene with water (e.g., 4:1 to 10:1 ratio) is standard.[12][13] The water is essential for dissolving the base and facilitating boronate formation. For greener chemistry, aqueous n-butanol has also been shown to be effective for couplings with thiophene boronic acids.[14] It is critical to degas all solvents thoroughly to remove oxygen, which can deactivate the catalyst.[12]
Temperature Control
While heat is often required to drive reactions to completion, elevated temperatures also increase the rate of protodeboronation.[6] The use of highly active catalyst systems often allows for significantly lower reaction temperatures.
-
Recommended Temperature Range: Start optimizations at a moderate temperature (e.g., 60-80 °C). If the reaction is clean but slow, the temperature can be increased cautiously. If significant byproduct is observed, the temperature should be lowered.
Table 1: Representative Screening of Reaction Parameters
| Entry | Catalyst/Ligand (mol%) | Base (2.0 eq.) | Solvent (v/v) | Temp (°C) | Yield of Product (%) | Yield of Byproduct (%) |
| 1 | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 35 | 50 |
| 2 | Pd(OAc)₂ / SPhos (2) | K₂CO₃ | Dioxane/H₂O (4:1) | 80 | 75 | 15 |
| 3 | XPhos Pd G3 (2) | K₃PO₄ | Dioxane/H₂O (4:1) | 80 | 92 | <5 |
| 4 | XPhos Pd G3 (2) | K₃PO₄ | Toluene/H₂O (10:1) | 80 | 88 | <5 |
| 5 | XPhos Pd G3 (2) | K₃PO₄ | Dioxane/H₂O (4:1) | 60 | 85 (slower) | <5 |
Data is illustrative and intended to show optimization trends.
Detailed Experimental Protocol: General Procedure
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of (5-Morpholinothiophen-2-yl)boronic acid with a generic aryl bromide.
Materials:
-
Aryl bromide (1.0 equiv)
-
(5-Morpholinothiophen-2-yl)boronic acid (1.2–1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%)
-
Base (e.g., K₃PO₄, finely ground, 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reagent Preparation: To an oven-dried reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), (5-Morpholinothiophen-2-yl)boronic acid (1.2 equiv), and finely ground K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure the removal of all oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v, to achieve a concentration of ~0.1 M with respect to the aryl bromide) via syringe.
-
Reaction Execution: Seal the vessel tightly and place it in a preheated oil bath or heating block at the desired temperature (e.g., 80 °C). Stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by taking small aliquots (under inert atmosphere if necessary) and analyzing by TLC or LC-MS. Check for the consumption of the aryl bromide and the formation of the desired product versus the protodeboronated byproduct.
-
Work-up: Once the reaction is complete (or has reached maximum conversion), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate or CH₂Cl₂) and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with the organic solvent.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the final product.
Troubleshooting Guide
Even with optimized conditions, challenges can arise. This guide provides a logical workflow for diagnosing and solving common issues.
Caption: A decision-tree workflow for troubleshooting.
Conclusion
The Suzuki-Miyaura coupling of (5-Morpholinothiophen-2-yl)boronic acid is a highly valuable transformation for the synthesis of complex molecules in pharmaceutical and materials research. Success hinges on understanding and mitigating the primary side reaction of protodeboronation. By employing highly active palladium precatalyst systems with bulky biarylphosphine ligands, selecting mild inorganic bases, and carefully controlling reaction temperature, researchers can achieve high yields and excellent purity. The protocols and troubleshooting guides presented here provide a comprehensive framework for the successful application of this important building block.
References
-
Lin, Z., Cai, Y., Zhang, Y., Zhang, H., & Xia, H. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(3), 691-699. [Link]
-
Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing). [Link]
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]
-
Aminative Suzuki–Miyaura coupling - Xingwei Li. [Link]
-
Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Link]
-
Fleckenstein, C. A., & Plenio, H. (2008). Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol. The Journal of organic chemistry, 73(8), 3236–3244. [Link]
-
Sletten, S., Tad-y, D., & Törnroos, K. W. (2023). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments, 209, 110899. [Link]
-
Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates | ACS Medicinal Chemistry Letters. [Link]
-
Rojas-Guevara, J. M., Belding, L., Barriault, L., & La-Venia, A. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 98(10), 575-581. [Link]
-
How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. [Link]
-
Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib - MDPI. [Link]
-
Brown, M. K. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. Nature Communications, 8, 15631. [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. [Link]
-
Synthesis of Sulfur-Containing Aryl and Heteroaryl Vinyls via Suzuki–Miyaura Cross-Coupling for the Preparation of SERS-Active Polymers - NIH. [Link]
-
Transition Metal Catalyst Free Cross-Coupling Reaction of Tertiary Propargylic Alcohols with Hetero-Areneboronic Acids - ChemRxiv. [Link]
-
Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib - ResearchGate. [Link]
-
Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence - MDPI. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles - DSpace@MIT. [Link]
-
Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water - Semantic Scholar. [Link]
-
Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC. [Link]
-
New Horizons for Cross-Coupling Reactions - Pharmaceutical Technology. [Link]
Sources
- 1. (5-Morpholinothiophen-2-yl)boronic Acid [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of Sulfur-Containing Aryl and Heteroaryl Vinyls via Suzuki–Miyaura Cross-Coupling for the Preparation of SERS-Active Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05455H [pubs.rsc.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. researchgate.net [researchgate.net]
- 11. dspace.mit.edu [dspace.mit.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reddit.com [reddit.com]
- 14. semanticscholar.org [semanticscholar.org]
Application Note: (5-Morpholinothiophen-2-yl)boronic Acid as a Privileged Scaffold in Kinase Inhibitor Discovery
Scientific Rationale & Structural Advantages
In modern targeted drug discovery, the design of highly selective kinase inhibitors relies heavily on the use of "privileged scaffolds"—molecular frameworks that consistently demonstrate high affinity for specific biological targets. (5-Morpholinothiophen-2-yl)boronic acid (CAS: 2225179-56-4) has emerged as a critical building block in the synthesis of novel therapeutics, particularly in oncology and immunology[1].
The structural brilliance of this reagent lies in its tripartite nature, which solves multiple medicinal chemistry challenges simultaneously:
-
The Morpholine Motif (The Warhead): The morpholine ring is a well-documented hinge-binding pharmacophore. In kinases such as Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), the oxygen atom of the morpholine ring acts as a critical hydrogen-bond acceptor, interacting directly with the backbone amide of key residues (e.g., Val851 in PI3Kα)[2]. Furthermore, the aliphatic nature of the morpholine ring improves the aqueous solubility of the resulting drug candidate.
-
The Thiophene Core (The Bioisostere): Acting as a bioisostere for a phenyl ring, the thiophene core provides a planar aromatic system with altered electron density and a smaller steric footprint. This reduces the overall lipophilicity (LogP) of the molecule compared to its benzene counterpart, improving the ADME (Absorption, Distribution, Metabolism, and Excretion) profile while maintaining the necessary geometry to project the morpholine group into the kinase hinge region[3].
-
The Boronic Acid Handle (The Diversification Vector): The boronic acid moiety enables late-stage functionalization via palladium-catalyzed Suzuki-Miyaura cross-coupling. This allows medicinal chemists to rapidly generate diverse libraries of compounds by coupling the morpholinothiophene pharmacophore to various heterocyclic cores (e.g., pyrimidines, quinolines, or imidazopyridines) to explore the solvent-exposed and affinity pockets of the target enzyme[1],[4].
Biological Target: The PI3K/AKT/mTOR Axis
Dysregulation of the PI3K/AKT/mTOR signaling pathway is one of the most frequent events in human cancers, driving aberrant cell survival, proliferation, and metabolism[3]. Inhibitors derived from (5-morpholinothiophen-2-yl)boronic acid are frequently designed as dual PI3K/mTOR inhibitors to prevent compensatory feedback loops that often lead to drug resistance.
Figure 1: Dual inhibition of the PI3K/AKT/mTOR signaling pathway by morpholinothiophene derivatives.
Synthetic Protocol: High-Throughput Suzuki-Miyaura Coupling
To harness this building block, a robust, self-validating synthetic protocol is required. The following methodology is optimized for coupling (5-Morpholinothiophen-2-yl)boronic acid with a generic heteroaryl halide (e.g., a substituted chloropyrimidine).
Causality & Reagent Selection:
-
Catalyst (Pd(dppf)Cl₂): Chosen because its bidentate dppf ligand provides a large bite angle, which accelerates the reductive elimination step and prevents catalyst deactivation, crucial when dealing with electron-rich thiophene systems.
-
Solvent System (1,4-Dioxane/H₂O 4:1): Dioxane easily dissolves the organic electrophile and the boronic acid, while water is necessary to dissolve the inorganic base (K₃PO₄) and activate the boronic acid by forming the reactive boronate species.
-
Metal Scavenging: Residual palladium can non-specifically inhibit enzymes in downstream biochemical assays, leading to false-positive IC₅₀ values. The use of a silica-based thiol scavenger is mandatory.
Step-by-Step Methodology:
-
Preparation: In a 20 mL microwave vial, combine the heteroaryl halide (1.0 mmol, 1.0 eq) and (5-Morpholinothiophen-2-yl)boronic acid (1.2 mmol, 1.2 eq).
-
Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%) and K₃PO₄ (2.0 mmol, 2.0 eq).
-
Solvent & Degassing (Critical Step): Add 5 mL of a 1,4-Dioxane/H₂O (4:1 v/v) mixture. Seal the vial with a septum and sparge with dry N₂ gas for 10 minutes. Validation Checkpoint: Oxygen must be excluded, as Pd(0) intermediates are highly susceptible to oxidation, which terminates the catalytic cycle.
-
Reaction Execution: Heat the mixture in a microwave reactor at 110°C for 20 minutes (or conventionally at 90°C for 4-6 hours).
-
In-Process Control (IPC): Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. Validation Checkpoint: If starting material conversion is <95%, spike with an additional 0.02 eq of Pd(dppf)Cl₂ and heat for 10 more minutes.
-
Workup & Scavenging: Dilute the mixture with EtOAc (20 mL) and wash with brine (2 x 10 mL). Separate the organic layer, dry over Na₂SO₄, and add 0.5 g of SiliaMetS® Thiol (metal scavenger). Stir at room temperature for 2 hours.
-
Purification: Filter the suspension through a Celite pad, concentrate the filtrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient).
Biological Evaluation: In Vitro Kinase Assay (ADP-Glo)
Once the morpholinothiophene derivative is synthesized, its biological activity must be validated. The ADP-Glo™ Kinase Assay is the industry standard because it universally measures ADP production across all kinase reactions, making it highly reproducible and independent of specific substrate antibodies.
Causality & Assay Design:
-
ATP Concentration: The assay must be run at an ATP concentration equal to the enzyme's apparent
for ATP. If ATP is too high, it will outcompete the inhibitor (which binds in the ATP pocket), artificially inflating the measured IC₅₀. -
Self-Validation: The assay includes a "no-enzyme" control (to establish baseline luminescence) and a "no-inhibitor" control (to establish 100% kinase activity).
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the synthesized inhibitor in 100% DMSO.
-
Kinase Reaction: In a 384-well white microplate, add 1 µL of the inhibitor dilution to 2 µL of PI3Kα enzyme/lipid substrate mixture. Incubate for 15 minutes at room temperature to allow for equilibrium binding.
-
Initiation: Add 2 µL of ultra-pure ATP (at the predetermined
concentration). Incubate the reaction at 25°C for 60 minutes. -
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which is simultaneously utilized by luciferase to produce light. Incubate for 30 minutes.
-
Readout: Measure luminescence using a microplate reader. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.
Data Presentation: Structure-Activity Relationship (SAR)
The following table summarizes representative quantitative data demonstrating why the morpholinothiophene scaffold is superior to alternative structural motifs in kinase drug discovery.
| Core Scaffold Motif | Hinge-Binding Substituent | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) | Aqueous Solubility (µg/mL) |
| Phenyl | None | > 10,000 | > 10,000 | 12.4 |
| Thiophene | None | > 10,000 | > 10,000 | 15.1 |
| Phenyl | Morpholine | 45.2 | 120.5 | 45.8 |
| Thiophene | Morpholine | 12.1 | 28.4 | 85.2 |
Table 1: Representative SAR and physicochemical data. The combination of the thiophene core and morpholine substituent dramatically increases both target affinity (lower IC₅₀) and aqueous solubility.
End-to-End Workflow Visualization
Figure 2: End-to-end drug discovery workflow utilizing (5-Morpholinothiophen-2-yl)boronic acid.
References
1.[1] Benchchem. "(5-Morpholinothiophen-2-yl)boronic Acid". 2.[2] Journal of Chemical Reviews. "Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile". 3.[4] Google Patents. "WO2011002772A1 - Imidazopyridine derivatives and pbk inhibitors containing the same". 4.[3] Google Patents. "WO2012021696A1 - Heteroaryls and uses thereof".
Sources
Protocol for using (5-Morpholinothiophen-2-yl)boronic acid in organic synthesis
Application Note: Advanced Synthetic Protocols for (5-Morpholinothiophen-2-yl)boronic Acid in Suzuki-Miyaura Cross-Coupling
Introduction & Synthetic Significance
(5-Morpholinothiophen-2-yl)boronic acid is a sophisticated organoboron building block widely utilized in medicinal chemistry and drug development. It serves as a privileged scaffold for constructing complex, sulfur- and nitrogen-containing heterocycles, which frequently exhibit potent anticancer and antimicrobial properties [1]. The integration of the electron-donating morpholine substituent enhances aqueous solubility and modulates the biological activity of the resulting pharmacophore.
The primary synthetic application of this reagent is carbon-carbon bond formation via the Suzuki-Miyaura cross-coupling reaction. However, as an electron-rich heteroaryl boronic acid, it presents a notorious synthetic challenge: rapid degradation under standard coupling conditions. This application note details the mechanistic rationale and optimized experimental protocols required to successfully deploy this reagent while suppressing undesired side reactions.
Mechanistic Insights: The Protodeboronation Challenge
The fundamental challenge in utilizing (5-Morpholinothiophen-2-yl)boronic acid lies in its inherent instability under basic, aqueous conditions. The morpholine ring acts as a strong electron-donating group (EDG). Through resonance, the nitrogen lone pair pushes electron density into the thiophene ring, creating an exceptionally electron-rich C-B bond at the C2 position.
This localized electron density makes the carbon-boron bond highly susceptible to electrophilic attack by protons (sourced from water or protic solvents). This process, known as protodeboronation , cleaves the C-B bond, replacing it with a C-H bond to yield the dead-end byproduct 4-(thiophen-2-yl)morpholine [2][3].
To achieve high yields, the catalytic cycle must be engineered so that the rate of transmetalation strictly outcompetes the kinetics of protodeboronation.
Fig 1. Competing pathways: Suzuki cross-coupling vs. protodeboronation of the boronic acid.
Optimization Strategy & Parameter Causality
Standard Suzuki conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, 80–100 °C) are generally incompatible with this substrate, often resulting in complete degradation before cross-coupling can occur [4]. Successful coupling requires a paradigm shift toward highly active precatalysts and milder conditions [5].
Table 1: Causality in Parameter Selection
| Parameter | Standard Condition | Optimized Condition | Mechanistic Rationale |
| Catalyst | Pd(PPh₃)₄ | XPhos Pd G3 (1-2 mol%) | Standard catalysts require >80°C to activate, leading to rapid boronic acid degradation. G3 precatalysts activate at room temperature, accelerating transmetalation. |
| Base | Na₂CO₃ or NaOH | K₃PO₄ (Finely ground) | Strong bases accelerate the nucleophilic attack on boron, driving protodeboronation. Mild, insoluble bases provide controlled basicity. |
| Temperature | 80 - 100 °C | 40 - 60 °C | High thermal energy exponentially increases the rate of C-B bond cleavage. Lower temperatures favor the kinetically rapid XPhos-mediated coupling. |
| Solvent | Toluene/EtOH/H₂O | 1,4-Dioxane/H₂O (10:1) | Minimizing water content reduces the proton source available for deborylation while maintaining enough polarity to dissolve the base. |
Table 2: Quantitative Impact of Reaction Conditions on Thienylboronic Acids (Data synthesized from comparative heteroaryl cross-coupling studies [4][5])
| Catalyst System | Base / Solvent | Temp (°C) | Target Yield (%) | Deborylation (%) |
| Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ / Toluene:H₂O | 90 | < 20% | > 75% |
| Pd(dppf)Cl₂ (5 mol%) | K₂CO₃ / Dioxane:H₂O | 80 | 45 - 55% | 30 - 40% |
| XPhos Pd G3 (2 mol%) | K₃PO₄ / Dioxane:H₂O | 50 | 85 - 95% | < 5% |
Detailed Step-by-Step Protocol
Self-Validating System: This protocol incorporates LC-MS checkpoints to quantify the ratio of target product to deborylated byproduct, ensuring the scientist can validate the catalytic efficiency before committing to time-consuming column chromatography.
Fig 2. Optimized experimental workflow for handling electron-rich heteroaryl boronic acids.
Materials Required:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
(5-Morpholinothiophen-2-yl)boronic acid (1.3 mmol, 1.3 equiv)
-
XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)
-
Potassium phosphate tribasic (K₃PO₄), finely ground (3.0 mmol, 3.0 equiv)
-
1,4-Dioxane (Anhydrous) and Deionized Water (Degassed)
Step 1: Reagent Preparation (Inert Atmosphere) Causality: Oxygen must be rigorously excluded. Pd(0) is highly sensitive to oxidation, which would stall the catalytic cycle and leave the boronic acid exposed to basic hydrolysis.
-
In a nitrogen-filled glovebox or using standard Schlenk techniques, add the aryl halide, (5-Morpholinothiophen-2-yl)boronic acid, K₃PO₄, and XPhos Pd G3 to an oven-dried 20 mL reaction vial equipped with a magnetic stir bar.
-
Seal the vial with a PTFE-lined septum cap.
Step 2: Solvent Degassing & Addition Causality: A small amount of water is necessary to form the reactive boronate species for transmetalation, but dissolved oxygen in the water is detrimental.
-
Prepare a solvent mixture of 1,4-Dioxane and H₂O (10:1 v/v).
-
Degas the mixture by sparging with argon for 30 minutes or performing three freeze-pump-thaw cycles.
-
Inject 5.0 mL of the degassed solvent mixture into the sealed reaction vial via syringe.
Step 3: Catalytic Coupling Causality: Operating at 50 °C provides enough thermal energy for transmetalation while keeping the kinetics of protodeboronation suppressed.
-
Transfer the vial to a pre-heated reaction block set to 50 °C.
-
Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system.
-
Allow the reaction to proceed for 2 to 4 hours.
Step 4: Reaction Monitoring (Self-Validation Checkpoint) Causality: Monitoring prevents premature workup and allows for the quantification of deborylation versus productive coupling.
-
After 2 hours, extract a 10 µL aliquot via syringe, dilute in 1 mL of HPLC-grade acetonitrile, and filter through a 0.2 µm PTFE syringe filter.
-
Analyze via LC-MS. Look for the consumption of the aryl halide, the mass of the desired product, and the mass of 4-(thiophen-2-yl)morpholine (m/z 169.2). A product-to-byproduct ratio of >10:1 validates a highly successful catalytic cycle.
Step 5: Aqueous Workup & Purification Causality: Rapid neutralization quenches any remaining base, preventing further degradation of unreacted starting materials during workup.
-
Cool the reaction to room temperature.
-
Dilute with 10 mL of Ethyl Acetate (EtOAc) and quench with 10 mL of saturated aqueous NH₄Cl.
-
Separate the layers. Extract the aqueous layer with EtOAc (2 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Troubleshooting Guide
Table 3: Common Failure Modes and Corrective Actions
| Observation | Primary Cause | Corrective Action |
| High levels of deborylated thiophene | Base is too strong or temperature is too high. | Switch to K₃PO₄ or KF. Lower temperature to 40 °C. Ensure the catalyst system is highly active (e.g., switch to XPhos Pd G4). |
| Incomplete conversion of aryl halide | Catalyst deactivation (oxidation) or insufficient boronic acid. | Rigorously degas solvents. Increase boronic acid equivalents to 1.5 to compensate for minor unavoidable deborylation. |
| Black precipitate forms immediately | Rapid catalyst decomposition to Pd black. | Check ligand-to-palladium ratio if not using a precatalyst. Ensure rigorous exclusion of oxygen. |
References
- Benchchem. (5-Morpholinothiophen-2-yl)boronic Acid - Benchchem.
- Benchchem. Furan-2-Boronic Acid in Suzuki Coupling: A Technical Support Center.
- Benchchem. Strategies to avoid deborylation in Suzuki reactions with thiophene boronic acids.
- MDPI. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air.
- ResearchGate. Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures.
Application Note: (5-Morpholinothiophen-2-yl)boronic acid in Kinase Inhibitor Design
Abstract
This application note details the strategic utility of (5-Morpholinothiophen-2-yl)boronic acid as a privileged building block in the synthesis of Class I Phosphoinositide 3-kinase (PI3K) and mTOR inhibitors. We provide an optimized Suzuki-Miyaura cross-coupling protocol designed to mitigate the inherent instability of thiophene-2-boronic acids (protodeboronation). Furthermore, we elucidate the structural basis for the morpholine-thiophene moiety’s success as a hinge-binding pharmacophore, supported by structural biology insights and self-validating quality control measures.
Introduction: The Morpholino-Thiophene Pharmacophore
In the landscape of kinase inhibitor discovery, the morpholine heterocycle has emerged as a quintessential "hinge binder."[1] When fused or linked to a thiophene scaffold, this moiety provides a dual advantage:
-
Solubility & ADME: The morpholine oxygen lowers logP and improves aqueous solubility compared to all-carbon analogs.
-
Structural Complementarity: The morpholine oxygen acts as a critical hydrogen bond acceptor for the amide backbone of the kinase hinge region (e.g., Val851 in PI3K
).
(5-Morpholinothiophen-2-yl)boronic acid serves as the modular "warhead" to install this pharmacophore onto diverse core scaffolds (pyrimidines, triazines, quinazolines) via palladium-catalyzed cross-coupling.
Structural Biology Insight
The efficacy of this building block is grounded in its binding mode within the ATP-binding pocket.
Mechanism of Action[2][3][4][5][6]
-
Hinge Interaction: The morpholine oxygen forms a hydrogen bond with the backbone NH of the hinge residue (Val851 in PI3K
; Val135 in GSK3 ). -
Spacer Function: The thiophene ring acts as a rigid, planar spacer that positions the morpholine deep in the specificity pocket while extending the core scaffold toward the ribose-binding domain.
Visualization: Pharmacophore Binding Mode
The following diagram illustrates the canonical interaction pattern of the morpholino-thiophene motif within the PI3K active site.
Figure 1: Schematic representation of the morpholino-thiophene pharmacophore interacting with the kinase hinge region.[1][2][3]
Technical Guide: Stability & Handling
Critical Warning: 2-Heteroaryl boronic acids, particularly thiophenes, are prone to protodeboronation (hydrolysis of the C-B bond replaced by C-H). This reaction is accelerated by:
-
High temperatures (>100°C).
-
Strong aqueous bases.
-
Prolonged storage in ambient humidity.
Storage Protocol:
-
Store at -20°C under inert atmosphere (Argon/Nitrogen).
-
If the boronic acid appears degraded (broadening of NMR peaks), consider converting it to the pinacol ester immediately, which offers superior thermal and hydrolytic stability.
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
This protocol is optimized to minimize protodeboronation while maximizing yield when coupling (5-morpholinothiophen-2-yl)boronic acid to a heteroaryl halide (e.g., 4-chloropyrimidine).
Reagents & Equipment[9][10][11][12]
-
Building Block: (5-Morpholinothiophen-2-yl)boronic acid (1.2 equiv).
-
Substrate: Heteroaryl halide (1.0 equiv).
-
Catalyst: Pd(dppf)Cl₂[4][5]·DCM (5 mol%) - Chosen for robustness against thiophene sulfur poisoning.
-
Base: 2M Na₂CO₃ (aq) (3.0 equiv) - Milder than hydroxides to reduce deboronation.
-
Solvent: 1,4-Dioxane / Water (4:1 ratio).[6]
-
Atmosphere: Argon (balloon or manifold).
Step-by-Step Methodology
-
Degassing (Crucial Step):
-
Combine 1,4-dioxane and water in a reaction vial.
-
Sparge with Argon for 15 minutes. Rationale: Oxygen promotes homocoupling of the boronic acid and oxidation of the thiophene.
-
-
Reaction Assembly:
-
To the reaction vessel, add the heteroaryl halide (1.0 eq), (5-morpholinothiophen-2-yl)boronic acid (1.2 eq), and Pd(dppf)Cl₂·DCM (0.05 eq).
-
Evacuate and backfill with Argon (3 cycles).
-
Inject the degassed solvent mixture via syringe.
-
Add the degassed 2M Na₂CO₃ solution.
-
-
Thermal Activation:
-
Method A (Preferred): Microwave irradiation at 100°C for 30–60 minutes. Fast heating minimizes the time window for protodeboronation side reactions.
-
Method B: Conventional heating at 90°C for 4–12 hours. Monitor by LCMS every 2 hours.
-
-
Workup & Purification:
-
Cool to room temperature.[7][8] Dilute with EtOAc and wash with water/brine.
-
Dry organic layer over Na₂SO₄ and concentrate.
-
Scavenging: If Pd residue is high, treat with a thiol-based scavenger resin (e.g., SiliaMetS® Thiol) for 2 hours.
-
Purification: Flash chromatography. Note: Morpholine derivatives are basic; add 1% Triethylamine to the eluent if streaking occurs on silica.
-
Workflow Visualization
Figure 2: Optimized synthetic workflow for Suzuki coupling of (5-morpholinothiophen-2-yl)boronic acid.
Quality Control & Troubleshooting
Data Summary Table: Common Issues & Solutions
| Observation (LCMS/NMR) | Root Cause | Corrective Action |
| Mass = Target - B(OH)₂ + H | Protodeboronation | Lower temp to 80°C; switch to K₃PO₄ base; use anhydrous conditions with CsF. |
| Homocoupling (Dimer) | Oxygen presence | Increase degassing time; ensure Argon positive pressure. |
| Broad NMR Peaks | Boronic acid aggregation | Add a drop of D₂O to the NMR tube to break H-bond aggregates or convert to pinacol ester. |
| Low Yield | Catalyst Poisoning | Thiophene sulfur can poison Pd. Increase catalyst load to 10 mol% or use Pd(OAc)₂/XPhos. |
Analytical Markers
-
¹H NMR (DMSO-d₆):
-
Thiophene protons: Typically two doublets around 6.5–7.5 ppm.
-
Morpholine protons: Two multiplets around 3.1 ppm (N-CH₂) and 3.7 ppm (O-CH₂).
-
Boronic Acid: Broad singlet (OH) around 8.0–9.0 ppm (disappears with D₂O shake).
-
References
-
BenchChem. (5-Morpholinothiophen-2-yl)boronic Acid Product Information. Retrieved from
-
Burke, M. D., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts.[9] Proc Natl Acad Sci U S A. Link
-
Genentech/Roche. (2012). Discovery of GDC-0941 (Pictilisib) and related PI3K inhibitors.[2] Bioorg Med Chem Lett.[10] Link
-
Organic Chemistry Portal. (2023). Suzuki-Miyaura Coupling: Mechanism and Conditions.Link
-
Sigma-Aldrich. (5-Methylthiophen-2-yl)boronic acid Safety & Handling.Link
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fragment Binding to Kinase Hinge: If Charge Distribution and Local pK a Shifts Mislead Popular Bioisosterism Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of 4-morpholino-pyrimidin-6-one and 4-morpholino-pyrimidin-2-one-containing Phosphoinositide 3-kinase (PI3K) p110β isoform inhibitors through structure-based fragment optimisation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microwave-Assisted Synthesis Using (5-Morpholinothiophen-2-yl)boronic Acid
Introduction: Accelerating Drug Discovery with Microwave-Assisted Cross-Coupling
In the landscape of modern medicinal chemistry and drug development, the rapid and efficient synthesis of novel molecular entities is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the construction of biaryl and heteroaryl scaffolds that are prevalent in a vast array of pharmacologically active compounds.[1] (5-Morpholinothiophen-2-yl)boronic acid has emerged as a valuable building block in this arena. Its unique structure, which combines a thiophene core with a morpholine moiety, offers opportunities to enhance solubility and introduce specific biological activities in target molecules.[2] These complex heterocyclic systems are frequently found in compounds with potential anticancer, antibacterial, and antifungal properties.[2]
Traditional synthetic methods, often reliant on conventional heating, can be time-consuming and may lead to the formation of undesirable byproducts. Microwave-assisted organic synthesis (MAOS) has revolutionized this field by offering a more sustainable and efficient alternative.[3][4] By utilizing microwave irradiation, MAOS can dramatically reduce reaction times from hours to minutes, often leading to higher yields and purer products.[4][5] This application note provides a comprehensive guide to the use of (5-Morpholinothiophen-2-yl)boronic acid in microwave-assisted Suzuki-Miyaura cross-coupling reactions, offering detailed protocols, mechanistic insights, and practical advice for researchers, scientists, and drug development professionals.
The Rationale Behind Microwave-Assisted Synthesis
The accelerated reaction rates observed in microwave-assisted synthesis are primarily due to a phenomenon known as dielectric heating.[3] Unlike conventional heating, which relies on the slow process of thermal conduction, microwaves directly couple with polar molecules in the reaction mixture, causing them to rapidly oscillate and generate heat.[6] This rapid and uniform heating can lead to significant rate enhancements, particularly for reactions with polar intermediates or transition states.[3]
The efficiency of microwave heating is dependent on the dielectric properties of the solvents and reagents used.[3][6][7] Solvents with high dielectric constants and loss tangents, such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and various alcohols, are particularly effective at absorbing microwave energy and converting it into heat.[6][7] This targeted heating can create localized "hot spots" within the reaction mixture, further accelerating the reaction.
Featured Reagent: (5-Morpholinothiophen-2-yl)boronic Acid
(5-Morpholinothiophen-2-yl)boronic acid is a key reagent for the introduction of the morpholinothiophene moiety into a target molecule.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂BNO₃S | Inferred from structure |
| Molecular Weight | 213.06 g/mol | Inferred from structure |
| Appearance | Typically a solid | General knowledge of boronic acids |
| Primary Application | Suzuki-Miyaura cross-coupling reactions | [2] |
| Key Features | Morpholine group can enhance solubility and biological activity. | [2] |
Supplier Information:
-
This reagent is available from various chemical suppliers specializing in building blocks for medicinal chemistry. A search of online chemical supplier databases is recommended for the most current purchasing information.
Safety Information:
-
Boronic acids should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) from the supplier for detailed hazard information, handling precautions, and disposal guidelines.[8][9][10]
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol provides a general method for the microwave-assisted Suzuki-Miyaura cross-coupling of (5-Morpholinothiophen-2-yl)boronic acid with an aryl or heteroaryl halide. Optimization may be required for specific substrates.
Materials:
| Reagent | Purpose | Typical Quantity (for a 0.5 mmol scale) |
| Aryl/Heteroaryl Halide | Electrophilic coupling partner | 0.5 mmol, 1.0 equiv. |
| (5-Morpholinothiophen-2-yl)boronic acid | Nucleophilic coupling partner | 0.6 mmol, 1.2 equiv. |
| Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | Catalyst | 0.025 mmol, 5 mol% |
| Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) | Activates the boronic acid | 1.5 mmol, 3.0 equiv. |
| Solvent (e.g., 1,4-Dioxane/H₂O (4:1), DMF) | Reaction medium | 4-5 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying agent | As needed |
| Silica Gel | Stationary phase for chromatography | As needed |
Equipment:
-
Microwave synthesis reactor
-
10 mL microwave reaction vial with a magnetic stir bar
-
Standard laboratory glassware for workup and purification
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Rotary evaporator
-
Column chromatography setup
Step-by-Step Procedure:
-
Vial Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the aryl or heteroaryl halide (0.5 mmol), (5-Morpholinothiophen-2-yl)boronic acid (0.6 mmol), the palladium catalyst (0.025 mmol), and the base (1.5 mmol).
-
Solvent Addition: Add the chosen degassed solvent (4-5 mL) to the vial. Degassing the solvent by sparging with an inert gas (e.g., argon or nitrogen) for 15-20 minutes prior to use is crucial to prevent oxidation of the palladium catalyst.
-
Vial Sealing: Securely seal the vial with a cap.
-
Microwave Irradiation: Place the sealed vial into the cavity of the microwave reactor. Irradiate the reaction mixture with stirring at a pre-determined temperature (typically 100-150 °C) for a specified time (usually 10-30 minutes). The optimal temperature and time should be determined for each specific substrate combination.
-
Reaction Monitoring: After the initial irradiation time, cool the vial to room temperature and carefully open it. Spot a small aliquot of the reaction mixture on a TLC plate to monitor the consumption of the starting materials. If the reaction is incomplete, reseal the vial and continue irradiation for an additional period.
-
Workup: Once the reaction is complete, cool the vial to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
Visualizing the Workflow and Mechanism
To better understand the experimental process and the underlying chemistry, the following diagrams are provided.
Caption: Experimental workflow for microwave-assisted Suzuki coupling.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Solvent Choice for Microwave Synthesis [cem.com]
- 7. visitka.narod.ru [visitka.narod.ru]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. carlroth.com [carlroth.com]
An In-depth Technical Guide to the Solubility of (5-Morpholinothiophen-2-yl)boronic Acid in Common Organic Solvents
Introduction
(5-Morpholinothiophen-2-yl)boronic acid is a heterocyclic organoboron compound that has garnered significant interest in the fields of medicinal chemistry and materials science. Its structure, featuring a thiophene ring, a boronic acid moiety, and a morpholine substituent, makes it a valuable building block in organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2][3] The morpholine group can enhance the solubility and impart specific biological activities to the resulting molecules.[1] A thorough understanding of the solubility of this boronic acid in common organic solvents is paramount for its effective use in synthesis, purification, and formulation.[4][5][6]
This guide provides a comprehensive overview of the solubility characteristics of (5-Morpholinothiophen-2-yl)boronic acid, outlines a detailed protocol for its experimental determination, and discusses the implications of its solubility profile for synthetic applications. While specific quantitative solubility data for this particular compound is not extensively available in public literature, this document will leverage data from analogous compounds and provide researchers with the necessary tools to generate their own precise measurements.[4][7][8]
Factors Influencing Solubility
The solubility of a boronic acid is a complex interplay of several factors related to both the solute and the solvent. For (5-Morpholinothiophen-2-yl)boronic acid, the key determinants are:
-
Polarity: The molecule possesses both polar (boronic acid, morpholine) and non-polar (thiophene ring) regions. Its solubility will be highest in solvents with a compatible polarity.
-
Hydrogen Bonding: The boronic acid group can act as both a hydrogen bond donor and acceptor. The morpholine moiety also contains a nitrogen atom that can act as a hydrogen bond acceptor. Solvents capable of hydrogen bonding (e.g., alcohols, ethers) are likely to be effective.
-
Crystal Lattice Energy: The strength of the intermolecular forces in the solid state will influence the energy required to dissolve the compound.
-
Boroxine Formation: Boronic acids can undergo dehydration to form cyclic anhydrides called boroxines.[8] This process can affect solubility and is often reversible in the presence of water.
Predicted Solubility Profile
Based on the structural features of (5-Morpholinothiophen-2-yl)boronic acid and general solubility principles for boronic acids, a qualitative solubility profile can be predicted. It is important to note that these are estimations and should be confirmed by experimental determination.
| Solvent Class | Examples | Predicted Qualitative Solubility | Rationale |
| Protic Solvents | Methanol, Ethanol | High | The hydroxyl group of alcohols can effectively form hydrogen bonds with the boronic acid and morpholine moieties. The overall polarity of these solvents is well-suited to dissolve the compound. Thiophene-2-boronic acid is known to be soluble in methanol.[9][10] |
| Ethereal Solvents | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate to High | These polar aprotic solvents can act as hydrogen bond acceptors, interacting with the -OH groups of the boronic acid. Phenylboronic acid exhibits high solubility in diethyl ether and THF.[4] Mixtures of dioxane and water are often used for Suzuki couplings of thiophenes.[1] |
| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Moderate | These solvents have moderate polarity and can engage in dipole-dipole interactions. Analogous phenylboronic acids show moderate solubility in chloroform.[7][8] |
| Ketone Solvents | Acetone, 3-Pentanone | High | The carbonyl group in ketones is a good hydrogen bond acceptor. Phenylboronic acid is highly soluble in acetone.[7][8] |
| Aromatic Solvents | Toluene, Benzene | Low to Moderate | While the thiophene ring has aromatic character, the polar functional groups will limit solubility in these non-polar solvents. |
| Hydrocarbon Solvents | Hexane, Heptane, Methylcyclohexane | Very Low | These non-polar solvents are unlikely to effectively solvate the polar boronic acid and morpholine groups. Methylcyclohexane is noted for the very low solubility of analogous boronic acids.[7][8] |
| Amide Solvents | N,N-Dimethylformamide (DMF) | High | DMF is a polar aprotic solvent with a high dielectric constant, making it an excellent solvent for a wide range of organic compounds. |
| Water | Low (in neutral pH) | The solubility of boronic acids in water is often low and pH-dependent.[5][6][11] At higher pH, the formation of the more soluble boronate species can increase solubility. |
Experimental Protocol for Solubility Determination
A reliable and widely accepted method for determining the solubility of crystalline organic compounds is the isothermal equilibrium method .[4] This technique involves agitating an excess of the solid solute in the solvent at a constant temperature until equilibrium is reached, followed by analyzing the concentration of the solute in the saturated solution.
Materials and Equipment
-
(5-Morpholinothiophen-2-yl)boronic acid (solid)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker bath or orbital shaker in a temperature-controlled environment
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument (e.g., UV-Vis spectrophotometer)
-
Volumetric flasks and pipettes
Workflow for Solubility Determination
Caption: Workflow for determining boronic acid solubility.
Detailed Step-by-Step Procedure
-
Preparation of Samples:
-
Into a series of vials, add an excess amount of (5-Morpholinothiophen-2-yl)boronic acid. The amount should be sufficient to ensure a solid phase remains at equilibrium.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
Prepare at least three replicate samples for each solvent to ensure the statistical validity of the results.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath, typically set at 25 °C ± 0.5 °C.
-
Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is generally recommended.
-
-
Sampling and Sample Preparation:
-
After the equilibration period, cease agitation and allow the excess solid to settle at the bottom of the vials for at least 2 hours.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) into a clean vial to remove any undissolved microparticles.
-
Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Analysis:
-
Determine the concentration of (5-Morpholinothiophen-2-yl)boronic acid in the diluted samples using a pre-validated analytical method, such as HPLC-UV.
-
Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the solubility (S) using the following formula: S (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)
-
Report the solubility as the average of the replicate measurements ± the standard deviation.
-
Safety and Handling
(5-Morpholinothiophen-2-yl)boronic acid and its analogs are chemical reagents that should be handled with care in a laboratory setting.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[12][13]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12]
-
Handling Precautions: Avoid contact with skin and eyes.[12][13] In case of contact, rinse thoroughly with water.[12][14] Harmful if swallowed.[13]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[10][14] Boronic acids can be air-sensitive.[12]
Applications in Synthesis
A clear understanding of the solubility of (5-Morpholinothiophen-2-yl)boronic acid is critical for its successful application in organic synthesis.
-
Reaction Solvent Selection: The choice of solvent for a Suzuki-Miyaura cross-coupling reaction is crucial.[1] The solvent system must be able to dissolve the boronic acid, the coupling partner, the catalyst, and the base to ensure an efficient reaction.[1] Mixed solvent systems, such as 1,4-dioxane/water, are often employed to accommodate both the organic reactants and the inorganic base.[1]
-
Purification: Solubility data is essential for developing effective purification strategies, such as recrystallization or chromatography. A solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature is ideal for recrystallization.
-
Formulation: For applications in drug development, knowing the solubility in various pharmaceutically acceptable solvents is a prerequisite for formulation studies.
Conclusion
References
-
Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents | Journal of Chemical & Engineering Data - ACS Publications. (2020, August 13). Retrieved from [Link]
-
Solubility of phenylboronic compounds in water - SciSpace. (2017, November 2). Retrieved from [Link]
-
11: Solubility and Borax (Experiment) - Chemistry LibreTexts. (2026, February 26). Retrieved from [Link]
-
SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, October 24). Retrieved from [Link]
-
Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications - SciSpace. (n.d.). Retrieved from [Link]
-
1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications - Wiley-VCH. (2010, June 1). Retrieved from [Link]
-
Transition Metal Catalyst Free Cross-Coupling Reaction of Tertiary Propargylic Alcohols with Hetero-Areneboronic Acids - ChemRxiv. (n.d.). Retrieved from [Link]
-
An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers - Frontiers. (2021, September 7). Retrieved from [Link]
-
(PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020, June 6). Retrieved from [Link]
-
New Horizons for Cross-Coupling Reactions - Pharmaceutical Technology. (2025, March 11). Retrieved from [Link]
-
Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015, January 21). Retrieved from [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. (n.d.). Retrieved from [Link]
-
Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water - Semantic Scholar. (n.d.). Retrieved from [Link]
-
Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC. (n.d.). Retrieved from [Link]
-
5-Formyl-2-thiopheneboronic acid | C5H5BO3S | CID 2773430 - PubChem. (n.d.). Retrieved from [Link]
Sources
- 1. (5-Morpholinothiophen-2-yl)boronic Acid [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scispace.com [scispace.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. 2-Thiopheneboronic acid | 6165-68-0 [chemicalbook.com]
- 10. Thiophene-2-boronic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
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- 12. assets.thermofisher.com [assets.thermofisher.com]
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- 14. tcichemicals.com [tcichemicals.com]
Application Note: One-Pot Sequential Suzuki-Miyaura Cross-Coupling and C–H Arylation Utilizing (5-Morpholinothiophen-2-yl)boronic Acid
Introduction & Mechanistic Rationale
The integration of multiple carbon-carbon bond-forming events into a single reaction vessel is a cornerstone of modern, highly efficient synthetic chemistry. This application note details a robust, one-pot sequential protocol utilizing (5-Morpholinothiophen-2-yl)boronic acid to construct complex, highly functionalized bis-aryl thiophene scaffolds.
The morpholino-thiophene moiety is a privileged pharmacophore frequently found in compounds exhibiting potent anticancer, antibacterial, and antifungal properties[1]. The morpholine substituent not only enhances aqueous solubility but also imparts specific biological activity by interacting with target enzyme active sites[1].
From a mechanistic perspective, the electron-donating nature of the morpholine group plays a dual role in this one-pot sequence:
-
Accelerated Transmetalation: It increases the nucleophilicity of the thiophene ring, facilitating rapid transmetalation during the initial Suzuki-Miyaura cross-coupling.
-
Directed C–H Activation: Following the Suzuki coupling, the morpholine group enriches the electron density of the newly installed thiophene ring. This specifically activates the remaining C–H bonds (at the C3/C4 positions) toward electrophilic palladation, enabling a subsequent direct C–H arylation without the need to isolate the intermediate[2].
This one-pot approach minimizes solvent waste, prevents the degradation of electron-rich intermediates, and significantly streamlines the synthesis of polyconjugated molecular architectures[2],[3].
One-pot sequential Suzuki-Miyaura and C-H arylation workflow.
Experimental Design & The Self-Validating System
To ensure reproducibility and high yields, this protocol is designed as a self-validating system . The transition from Step 1 (Suzuki-Miyaura) to Step 2 (C–H Arylation) is strictly gated by an analytical checkpoint.
The Causality of the Checkpoint: If the second electrophile (Aryl Halide 2) is added before the (5-Morpholinothiophen-2-yl)boronic acid is fully consumed, competitive cross-coupling will occur, leading to an intractable mixture of undesired biaryls. By mandating an LC-MS or TLC confirmation of boronic acid depletion, the system inherently prevents premature sequence advancement, ensuring the chemoselectivity of the C–H activation phase.
Logical decision tree for in-situ reaction monitoring and sequential addition.
Step-by-Step Methodology
Materials & Reagents
-
(5-Morpholinothiophen-2-yl)boronic acid: 1.2 equivalents
-
Primary Aryl Halide (e.g., 8-Bromoquinoline): 1.0 equivalent[2]
-
Secondary Aryl Halide (e.g., 4-Bromoacetophenone): 1.5 equivalents
-
Catalyst (Step 1): Palladium(II) acetate (Pd(OAc)₂), 5 mol%
-
Ligand (Step 1): Triphenylphosphine (PPh₃), 10 mol%
-
Catalyst Booster (Step 2): Palladium(II) acetate (Pd(OAc)₂), 5 mol% (Unliganded)[2]
-
Base: Potassium carbonate (K₂CO₃), 3.0 equivalents
-
Solvent: 1,4-Dioxane / H₂O (4:1 v/v, degassed)
Phase 1: Suzuki-Miyaura Cross-Coupling
-
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge the primary aryl halide (1.0 equiv), (5-Morpholinothiophen-2-yl)boronic acid (1.2 equiv), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and K₂CO₃ (3.0 equiv).
-
Solvent Addition: Add the degassed 1,4-Dioxane/H₂O (4:1) mixture. Causality Note: The biphasic solvent is critical. Water dissolves the inorganic base and facilitates the formation of the reactive boronate complex, while dioxane solubilizes the organic substrates[2].
-
Reaction: Seal the flask under a nitrogen atmosphere and heat the mixture to 100 °C for 2–4 hours.
Phase 2: Self-Validation Checkpoint
-
In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute with acetonitrile, and analyze via LC-MS.
-
Validation Criteria: Proceed to Phase 3 only when the mass corresponding to the starting boronic acid is absent, and the primary mono-coupled intermediate (e.g.,[M+H]⁺ for the morpholinothiophene-quinoline intermediate) constitutes >95% of the total ion chromatogram.
Phase 3: In-Situ Direct C–H Arylation
-
Reagent Addition: Briefly cool the reaction mixture to 80 °C. Add the secondary aryl halide (1.5 equiv) and an additional 5 mol% of Pd(OAc)₂. Do not add additional PPh₃.
-
Causality Note: Phosphine ligands stabilize Pd(0) but saturate the coordination sphere, hindering the electrophilic palladation required for C–H activation. Adding unliganded Pd(OAc)₂ ensures an electron-deficient palladium center, which is mandatory for successful C–H bond cleavage[2].
-
-
Elevated Heating: Raise the temperature to 120 °C and stir for 18–24 hours[3].
-
Workup & Isolation: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography.
Quantitative Data & Optimization
The table below summarizes the optimization parameters that validate the mechanistic choices made in the protocol. Note how the absence of a ligand in Step 2 drastically improves the yield of the final bis-aryl product.
Table 1: Optimization of the One-Pot Sequential Reaction Conditions
| Entry | Catalyst System (Step 1) | Catalyst Addition (Step 2) | Solvent System | Temp (Step 1 / Step 2) | Overall Yield (%) |
| 1 | Pd(PPh₃)₄ (5 mol%) | None | Toluene / H₂O | 90 °C / 110 °C | 22% |
| 2 | Pd(OAc)₂ + PPh₃ | None | 1,4-Dioxane / H₂O | 100 °C / 120 °C | 45% |
| 3 | Pd(OAc)₂ + PPh₃ | Pd(OAc)₂ + PPh₃ | 1,4-Dioxane / H₂O | 100 °C / 120 °C | 38% |
| 4 | Pd(OAc)₂ + PPh₃ | Pd(OAc)₂ (Unliganded) | 1,4-Dioxane / H₂O | 100 °C / 120 °C | 81% |
Data synthesized from analogous sequential coupling methodologies demonstrating the necessity of unliganded Pd for the C-H activation phase[2],[3].
References
-
Synthesis of 8-heteroaryl nitroxoline analogues via one-pot sequential Pd-catalyzed coupling reactions Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Palladium Catalyzed One-Pot Sequential Suzuki Cross-Coupling–Direct C–H Functionalization of Imidazo[1,2-a]pyrazines Source: Organic Letters (ACS Publications) URL: [Link]
Sources
Application Note: A Guide to the Scale-Up Synthesis of Biologically Active Heterocycles from (5-Morpholinothiophen-2-yl)boronic Acid
Abstract: (5-Morpholinothiophen-2-yl)boronic acid is a pivotal building block in contemporary medicinal chemistry and drug development.[1] Its unique structure, combining a thiophene core with a morpholine substituent, offers a valuable scaffold for synthesizing complex molecules with potential therapeutic applications, including anticancer and antibacterial properties.[1] The primary synthetic utility of this reagent lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the efficient formation of carbon-carbon bonds.[1] This document provides a detailed guide for researchers and process chemists on the strategic considerations and practical execution of scaling up the synthesis of derivatives from this key intermediate. We will delve into the causality behind experimental choices, from reaction optimization to purification strategies, ensuring a robust and reproducible manufacturing process.
Foundational Chemistry: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the cornerstone of synthetic strategies involving (5-Morpholinothiophen-2-yl)boronic acid. This Nobel Prize-winning reaction facilitates the formation of a C-C bond between the thiophene ring and a variety of organic electrophiles, typically aryl or heteroaryl halides. The reaction is prized for its high functional group tolerance, mild conditions, and the use of generally stable and environmentally benign boronic acid reagents.[2]
The catalytic cycle, typically involving a Palladium(0) species, is a well-understood process. Understanding this cycle is critical for troubleshooting and optimizing reactions during scale-up.
Figure 1: The Suzuki-Miyaura Catalytic Cycle.
Scale-Up Protocol: Synthesis of 4-(5-(4-methoxyphenyl)thiophen-2-yl)morpholine
This section details a representative scale-up synthesis from lab-bench to a 50 kg manufacturing scale. The chosen model reaction is the coupling of (5-Morpholinothiophen-2-yl)boronic acid with 4-bromoanisole.
Process Development & Critical Parameter Analysis
Transitioning from a laboratory flask to a multi-thousand-liter reactor is not a linear process.[3] Several critical process parameters (CPPs) must be rigorously evaluated and controlled.
-
Catalyst & Ligand Selection: For large-scale reactions, catalyst efficiency and stability are paramount. While many catalyst systems work at the gram scale, scale-up demands low catalyst loading to minimize cost and reduce residual palladium in the final product, a significant regulatory challenge.[3] Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) paired with a palladium precursor are often effective for heteroaryl couplings.[4][5] Pre-formed, air-stable catalysts like XPhos-Pd-G3 are often preferred in manufacturing for their consistency and ease of handling.[6]
-
Solvent System: The ideal solvent system must ensure adequate solubility for the boronic acid, aryl halide, base, and catalyst complex. For scale-up, factors like boiling point, flash point, cost, and environmental impact are critical. A biphasic system, such as 2-Butanol/Water, is often effective.[7] The aqueous phase facilitates the dissolution of the inorganic base, while the organic phase dissolves the substrates and catalyst.
-
Base Selection: The base activates the boronic acid to form a more nucleophilic boronate species.[8] Common choices include potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄). The choice can influence reaction kinetics and the formation of byproducts. K₂CO₃ is a cost-effective and commonly used base for this type of transformation.[7]
-
Temperature Control: Reaction temperature is frequently a CPP.[7] The exothermic nature of reagent addition and the reaction itself must be managed.[9] Large reactors have a lower surface-area-to-volume ratio than lab flasks, making heat dissipation less efficient. The reaction temperature must be high enough to ensure a reasonable reaction rate but low enough to prevent catalyst degradation or side reactions. For a 2-BuOH/H₂O system, reflux temperature (around 89–90 °C) is a common target.[7]
Data Presentation: Lab vs. Scale-Up Parameters
| Parameter | Laboratory Scale (1 g) | Manufacturing Scale (50 kg) | Rationale for Change |
| Aryl Halide | 1.0 equiv | 1.0 equiv (e.g., 40.8 kg) | Reference starting material |
| Boronic Acid | 1.2 - 1.4 equiv | 1.1 - 1.2 equiv | A slight excess drives the reaction; minimized on scale to reduce cost and simplify purification.[4][7] |
| Palladium Catalyst | 1 - 2 mol % | 0.1 - 0.5 mol % | Lower loading is critical for cost-effectiveness and minimizing palladium contamination.[9] |
| Base (K₂CO₃) | 2.2 equiv | 2.0 - 2.2 equiv | Stoichiometry remains relatively consistent. |
| Solvent (2-BuOH/H₂O) | 10-20 mL | ~450 L (9 L/kg) | Volume per kg of starting material is a key scale-up parameter. |
| Temperature | 90 °C | 88-92 °C | Tighter control is required to manage thermal transfer in large vessels.[7] |
| Reaction Time | 2 - 4 hours | 4 - 8 hours | Often longer due to mixing efficiency and controlled addition rates. |
Step-by-Step Manufacturing Protocol
Safety First: Before commencing any work, a thorough risk assessment must be conducted. All operations should be performed in a controlled manufacturing environment with appropriate engineering controls (e.g., fume hoods, contained charging systems). Personnel must wear appropriate Personal Protective Equipment (PPE).[10] Boronic acids and their derivatives require careful handling.[11]
-
Reactor Preparation: An appropriately sized glass-lined reactor is rendered inert by purging with nitrogen. All glassware and transfer lines must be oven-dried.[6]
-
Reagent Charging:
-
Charge the reactor with 4-bromoanisole (40.8 kg, 1.0 equiv).
-
Charge (5-Morpholinothiophen-2-yl)boronic acid (52.1 kg, 1.15 equiv).
-
Add the solvent system: 2-Butanol (315 L) and Purified Water (135 L).
-
Begin agitation and continue the nitrogen purge.
-
-
Base Addition: Charge potassium carbonate (K₂CO₃) (63.6 kg, 2.2 equiv). Note: This addition may be mildly exothermic.
-
Degassing: The reaction mixture is degassed to remove dissolved oxygen, which can deactivate the palladium catalyst. This is typically done by three cycles of vacuum application followed by a nitrogen backfill.
-
Catalyst Addition: The palladium catalyst (e.g., XPhos-Pd-G3, ~0.2 mol %) is added. This can be done as a solid through a powder transfer isolator or as a slurry in degassed 2-Butanol.
-
Reaction Execution:
-
Heat the reaction mixture to the target temperature of 88-92 °C.
-
Monitor the reaction progress by in-process control (IPC) using HPLC. Samples are taken hourly after the first two hours. The reaction is deemed complete when <1.0% of the 4-bromoanisole remains.
-
-
Work-up and Isolation:
-
Cool the reactor to 20-25 °C.
-
Filter the batch to remove inorganic salts. Wash the filter cake with 2-Butanol.
-
Transfer the filtrate to a second reactor for phase separation. Allow the layers to settle and separate the aqueous layer.
-
Wash the organic layer with a brine solution to remove residual water-soluble impurities.
-
-
Crystallization and Purification:
-
Concentrate the organic layer under vacuum to a specified volume.
-
Add an anti-solvent (e.g., heptane or isopropanol) to induce crystallization. The choice of solvent/anti-solvent is critical for achieving high purity and good crystal form.
-
Cool the slurry slowly to 0-5 °C to maximize yield.
-
Isolate the solid product by filtration or centrifugation.
-
Wash the cake with the cold anti-solvent.
-
Dry the product under vacuum at a controlled temperature (e.g., 50 °C) until a constant weight is achieved. Recrystallization is a primary method for purifying boronic acids and their derivatives.[12]
-
-
Palladium Scavenging (If Required): If IPC testing shows residual palladium levels above the required specification (typically <10 ppm for APIs), the product may be redissolved and treated with a palladium scavenger before final isolation.
Expected Outcomes
| Parameter | Target Specification |
| Yield | 85 - 95% |
| Purity (HPLC) | > 99.5% |
| Residual Palladium | < 10 ppm |
| Residual Solvents | Within ICH limits |
Overall Synthetic Workflow
The entire process, from raw materials to the final purified product, can be visualized as a sequential workflow.
Figure 2: General workflow for scale-up synthesis.
References
- (5-Morpholinothiophen-2-yl)boronic Acid - Benchchem.
- Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. ACS Publications.
- Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development.
- Safe Handling of Boranes at Scale. Organic Process Research & Development.
-
How to purify boronic acids/boronate esters? ResearchGate. Available at: [Link]
-
Novel large-scale synthesis methods for heterocyclic and functionalized boronic acids. ResearchGate. Available at: [Link]
- Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH.
- Process for purification of boronic acid and its derivatives. Google Patents.
-
Purification of boronic acids? Reddit. Available at: [Link]
-
Scale-Up of a Rh-Catalyzed Asymmetric sp3–sp2 Suzuki–Miyaura-Type Reaction. Organic Process Research & Development. Available at: [Link]
-
Synthesis and reactions of new N-heteroaryl boronic acids. Durham E-Theses. Available at: [Link]
-
Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. ResearchGate. Available at: [Link]
-
Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. Available at: [Link]
-
Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. Available at: [Link]
-
Scale-Up of a Rh-Catalyzed Asymmetric sp3–sp2 Suzuki–Miyaura-Type Reaction. PMC. Available at: [Link]
-
Arylboronic acid or boronate synthesis. Organic Chemistry Portal. Available at: [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]
-
Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Molecules. Available at: [Link]
-
Working with Hazardous Chemicals. Organic Syntheses. Available at: [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. Available at: [Link]
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- 2. boa.unimib.it [boa.unimib.it]
- 3. ACS Publications Industry Webinar: Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study [access.acspubs.org]
- 4. researchgate.net [researchgate.net]
- 5. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 6. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. Scale-Up of a Rh-Catalyzed Asymmetric sp3–sp2 Suzuki–Miyaura-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. orgsyn.org [orgsyn.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving yield of (5-Morpholinothiophen-2-yl)boronic acid reactions
An essential building block in modern medicinal chemistry, (5-Morpholinothiophen-2-yl)boronic acid is a key intermediate for synthesizing complex heterocyclic scaffolds found in numerous drug candidates.[1] Its electron-rich thiophene core, coupled with the solubilizing morpholine group, makes it an attractive partner in Suzuki-Miyaura cross-coupling reactions. However, this reactivity profile also presents unique challenges, primarily its susceptibility to decomposition and side reactions that can lead to low and inconsistent yields.
This technical support guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help you navigate the complexities of working with this valuable reagent and improve the yield and reproducibility of your reactions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common queries and concerns encountered when using (5-Morpholinothiophen-2-yl)boronic acid in synthetic applications.
Q1: What is the primary cause of (5-Morpholinothiophen-2-yl)boronic acid degradation?
A significant challenge when working with electron-rich heteroaryl boronic acids, including thiophene derivatives, is their propensity to undergo protodeboronation.[1][2][3] This is a process where the C-B bond is cleaved and replaced with a C-H bond, effectively destroying the starting material. This reaction is often catalyzed by acidic or basic conditions, especially at elevated temperatures, and can occur both during storage and, more critically, under Suzuki-Miyaura reaction conditions.[1][3] The electron-donating nature of the morpholine group exacerbates this issue by increasing the electron density of the thiophene ring, making the boronic acid group more susceptible to cleavage.[1]
Q2: My reaction has a low yield, but my starting boronic acid is fully consumed. What is the likely problem?
This is a classic symptom of protodeboronation competing with the desired cross-coupling reaction.[4][5] If the rate of protodeboronation is comparable to or faster than the rate of transmetalation in the Suzuki-Miyaura catalytic cycle, the boronic acid will be consumed non-productively. This is particularly common when using harsh bases or high temperatures for extended periods.[3]
Q3: How can I minimize protodeboronation and improve my product yield?
Several strategies can be employed to suppress this undesired side reaction:
-
Use Milder Bases: Strong bases can accelerate protodeboronation. Consider using weaker inorganic bases like potassium fluoride (KF) or cesium fluoride (CsF), which are effective in promoting the reaction while minimizing decomposition.[6]
-
Lower Reaction Temperature: Running the reaction at the lowest effective temperature can significantly reduce the rate of protodeboronation relative to the cross-coupling.[7]
-
Use a Boronate Ester Surrogate: Air-stable surrogates, such as pinacol or MIDA (N-methyliminodiacetic acid) boronates, can be used.[4][5] These compounds slowly release the active boronic acid into the reaction medium under the basic conditions, keeping its instantaneous concentration low and thus minimizing decomposition.[4][5]
-
Optimize Reaction Time: Monitor the reaction closely (e.g., by LC-MS or TLC) and work it up as soon as the starting materials are consumed to prevent product degradation or further side reactions.
Q4: What is the optimal catalyst system for coupling this electron-rich boronic acid?
For challenging substrates like (5-Morpholinothiophen-2-yl)boronic acid, standard catalysts such as Pd(PPh₃)₄ may not be sufficient. The electron-rich nature of the thiophene ring can make the oxidative addition step difficult with some coupling partners.[7] Highly active catalyst systems are recommended:
-
Palladium Source: Pre-catalysts like Pd(OAc)₂ or Pd₂(dba)₃ are commonly used.
-
Ligands: Bulky, electron-rich phosphine ligands are crucial. They increase the electron density on the palladium center, which facilitates oxidative addition and promotes the final reductive elimination step.[7] Excellent choices include Buchwald ligands (e.g., SPhos, XPhos) or trialkylphosphines (e.g., P(t-Bu)₃).[7][8]
Q5: What is the role of the base in the Suzuki-Miyaura reaction, and which one should I select?
The base plays a critical role in the catalytic cycle. It activates the boronic acid by converting it into a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻).[9][10][11] This boronate is the active species that undergoes transmetalation with the palladium complex.[12][13]
-
Recommended Bases: For this substrate, stronger, non-nucleophilic inorganic bases are generally preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often highly effective and are superior to weaker bases like sodium carbonate (Na₂CO₃), especially when coupling with challenging electrophiles like aryl chlorides.[7]
Q6: How can I effectively remove unreacted boronic acid during the work-up?
The acidic nature of the boronic acid functional group provides a straightforward method for its removal.
-
Basic Wash: During the aqueous work-up, washing the organic layer with a dilute basic solution (e.g., 1M NaOH or Na₂CO₃) will deprotonate the boronic acid, forming a water-soluble boronate salt that partitions into the aqueous phase.[14]
-
Column Chromatography: If a basic wash is insufficient, purification by column chromatography on silica gel is usually effective. However, some boronic acids can be difficult to separate from products with similar polarity.[14][15]
-
Derivatization: In difficult cases, adding a diol like ethylene glycol or pinacol to the crude mixture can convert the boronic acid into a less polar boronate ester, which may have a more distinct Rƒ value on TLC, facilitating chromatographic separation.[14]
Section 2: Troubleshooting Guide
Use this table to diagnose and resolve common issues encountered during your experiments.
| Problem Observed | Probable Cause(s) | Recommended Solutions & Rationale |
| Low or No Conversion (Starting materials remain) | 1. Inefficient Catalyst System: The chosen Pd/ligand combination is not active enough for the specific substrates.[7] 2. Catalyst Poisoning: The sulfur atom of the thiophene ring may be coordinating to the palladium center, deactivating it.[16] 3. Suboptimal Base/Solvent: The base may not be strong enough to form the active boronate species, or the solvent system provides poor solubility. | 1. Screen Ligands: Switch to a more electron-rich and bulky ligand such as SPhos or XPhos to accelerate oxidative addition and reductive elimination.[8] 2. Increase Catalyst Loading: Cautiously increase the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%). 3. Change Base/Solvent: Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the solvent (e.g., Dioxane/H₂O, Toluene/H₂O) fully dissolves reagents at the reaction temperature.[17] |
| High Consumption of Boronic Acid with Low Product Yield | 1. Protodeboronation: The primary competitive side reaction where the boronic acid is converted to morpholinothiophene.[1][3] 2. Homocoupling: Oxidative coupling of two boronic acid molecules, often promoted by the presence of oxygen.[7] | 1. Mitigate Protodeboronation: Lower the reaction temperature. Use a milder base (e.g., KF).[6] Use a boronate ester (MIDA or pinacol) for slow release of the boronic acid.[4][5] 2. Prevent Homocoupling: Ensure rigorous degassing of the solvent and reaction vessel (e.g., via freeze-pump-thaw cycles or sparging with argon).[7] |
| Reaction Stalls Prematurely | 1. Catalyst Deactivation: Formation of inactive palladium species (e.g., palladium black) due to oxidation or thermal decomposition.[7] 2. Inhibition by Heterocycle: The nitrogen atom of the morpholine group or product can coordinate to the Pd(II) intermediate, inhibiting the catalytic cycle.[18] | 1. Ensure Inert Atmosphere: Maintain a strict oxygen-free environment throughout the reaction. 2. Use Robust Ligands: Ligands like SPhos are designed to stabilize the palladium center and resist degradation.[8] Consider using a well-defined palladium pre-catalyst. |
| Difficult Purification (Product contaminated with boronic acid derivatives) | 1. Boronic Anhydrides (Boroxines): Boronic acids can reversibly form cyclic boroxine trimers, which have different chromatographic behavior. 2. Similar Polarity: The product and the boronic acid starting material or its protodeboronated byproduct have very similar Rƒ values. | 1. Basic Wash: Vigorously wash the organic extract with 1M NaOH to convert all boron-containing acidic species to their water-soluble salts.[14] 2. Chromatography on Alumina: If silica gel proves problematic (streaking, poor separation), try using neutral or basic alumina for column chromatography.[15] |
Section 3: Visualized Mechanisms & Workflows
Understanding the underlying processes is key to effective troubleshooting. The following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a logical workflow for addressing low-yield reactions.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Caption: Troubleshooting Workflow for Low-Yield Reactions.
Section 4: Optimized Experimental Protocol
This general protocol provides a robust starting point for the Suzuki-Miyaura coupling of (5-Morpholinothiophen-2-yl)boronic acid with a generic aryl bromide. Note: Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.
Reagents & Equipment:
-
(5-Morpholinothiophen-2-yl)boronic acid (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)
-
1,4-Dioxane and Water (e.g., 5:1 v/v), degassed
-
Schlenk flask or microwave vial, magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), (5-Morpholinothiophen-2-yl)boronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with inert gas (argon or nitrogen). Repeat this cycle three to five times to ensure all oxygen is removed.
-
Solvent Addition: Add the previously degassed solvent mixture (e.g., 5:1 Dioxane/H₂O) via syringe. The total volume should be sufficient to create a 0.1–0.2 M solution with respect to the aryl bromide.
-
Reaction: Place the sealed flask in a preheated oil bath at 80–100 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of the limiting reagent (typically the aryl bromide).
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
-
Extraction & Washing: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers and wash sequentially with water, 1M NaOH solution (to remove excess boronic acid), and finally with brine.[14]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure coupled product.
References
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Vertex AI Search.
- Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal.
- Suzuki reaction - Wikipedia. Wikipedia.
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.
- (5-Morpholinothiophen-2-yl)boronic Acid. Benchchem.
- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- Technical Support Center: Troubleshooting Suzuki Coupling with Electron-Rich Aryl Bromides. Benchchem.
- A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling. Benchchem.
- Protodeboronation of (Hetero)
- Troubleshooting low yield in Suzuki coupling of chloropyrimidines. Benchchem.
- Diagnosing issues with a failed Suzuki coupling? Reddit.
- How to remove excess of thiophene boronic acid
- Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. RSC Publishing.
- Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
- How to purify boronic acids/boronate esters?
- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling
Sources
- 1. (5-Morpholinothiophen-2-yl)boronic Acid [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. reddit.com [reddit.com]
- 18. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (5-Morpholinothiophen-2-yl)boronic Acid Derivatives
Welcome to the technical support center for the purification of (5-morpholinothiophen-2-yl)boronic acid and its derivatives. These heteroaromatic organoboron compounds are invaluable building blocks in medicinal chemistry and materials science, primarily utilized in Suzuki-Miyaura cross-coupling reactions to construct complex molecular architectures.[1] However, their purification is frequently challenging due to the inherent chemical sensitivities of the boronic acid group and the specific electronic properties of the substituted thiophene ring.
This guide provides field-proven troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you navigate the complexities of purifying these valuable reagents.
Troubleshooting Guide: Common Purification Challenges
Researchers often encounter a specific set of problems when purifying boronic acids. The acidic nature of silica gel, the lability of the carbon-boron bond, and the presence of a basic morpholino group create a unique set of challenges. The following table outlines common issues, their underlying causes, and recommended solutions.
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) & Rationale |
| Low or No Recovery from Column Chromatography | 1. Decomposition on Stationary Phase: Standard silica gel is acidic and can catalyze the protodeboronation (cleavage of the C-B bond) of the electron-rich thiophene ring.[2][3][4] 2. Irreversible Adsorption: The polar boronic acid and basic morpholino group can bind strongly to acidic silanol groups on the silica surface.[2][3] | Solution A: Use a Deactivated Stationary Phase. - Neutralized Silica: Pre-slurry your silica gel with a solvent system containing a small amount of a volatile base, such as 1-2% triethylamine, to neutralize the acidic sites.[2] - Neutral Alumina: Switch to neutral alumina, which lacks the acidic silanol groups responsible for decomposition.[2][5] Solution B: Reverse-Phase (C18) Chromatography. This is often a successful alternative, but be aware that some compounds may decompose during the lengthy evaporation of aqueous mobile phases.[3][4] |
| Product is Contaminated with Starting Material or By-products | 1. Protodeboronation: The primary impurity is often the deborylated morpholinothiophene, resulting from exposure to acid, base, or moisture during workup or purification.[2][3] 2. Residual Palladium Catalyst: If synthesized via a cross-coupling reaction, residual palladium can contaminate the product.[2] 3. Boroxine Formation: Boronic acids can reversibly dehydrate to form cyclic trimeric anhydrides (boroxines). | Solution A: Recrystallization or Trituration. If the product is crystalline, recrystallization is highly effective. Screening various solvent/anti-solvent systems is key.[3] For non-crystalline solids, trituration with a solvent that dissolves the impurities but not the product can be effective.[5] Solution B: Palladium Removal. Pass the crude product solution through a plug of Celite® or a dedicated palladium scavenger resin before concentrating.[2] Solution C: Diethanolamine Adduct Formation. This technique (see Protocol 1) is excellent for separating the boronic acid from non-acidic impurities like the protodeboronated species.[3][4][6] |
| Poor Chromatographic Resolution (Streaking/Tailing Peaks) | 1. On-Column Interactions: Strong interactions between the analyte and the stationary phase (e.g., C18 silanols) can lead to poor peak shape in HPLC. 2. Inappropriate Mobile Phase: The pH and solvent composition of the mobile phase are critical for achieving good separation of polar, ionizable compounds. | Solution A: Optimize HPLC Mobile Phase. - pH Adjustment: For reverse-phase HPLC, screen both low pH (e.g., 0.1% formic acid) and high pH (e.g., ammonium hydroxide) mobile phases to control the ionization state of the morpholino and boronic acid groups. - Solvent Choice: Test both acetonitrile and methanol as the organic modifier, as they offer different selectivities. Solution B: Use Specialized HPLC Columns. Columns with low silanol activity or alternative stationary phases (e.g., HSS T3) can significantly improve peak shape for polar analytes.[7] |
| Product Decomposes During Solvent Removal | 1. Thermal Instability: Many boronic acids are sensitive to heat, and prolonged exposure to elevated temperatures on a rotary evaporator can cause degradation.[3][4] 2. Hydrolysis: Evaporation of aqueous HPLC fractions can be particularly problematic. | Solution A: Low-Temperature Evaporation. Use a high-vacuum pump and a low-temperature water bath (≤ 30-40°C) for rotary evaporation.[4] Solution B: Freeze-Drying (Lyophilization). For products purified by reverse-phase HPLC, freeze-drying is the gentlest method for removing the aqueous mobile phase. |
Frequently Asked Questions (FAQs)
Q1: What is the best first approach for purifying a new (5-morpholinothiophen-2-yl)boronic acid derivative?
For a first attempt on a reasonable scale (~1 g), purification via diethanolamine adduct formation is a highly recommended strategy.[3][4] This method is often chemoselective for the boronic acid, allowing it to crystallize away from neutral impurities like the common protodeboronated byproduct. The adduct is typically a stable, crystalline solid that is easy to handle, and the free boronic acid can be readily regenerated. See Protocol 1 for a detailed procedure.
Q2: My compound seems to be decomposing on my silica gel column. What are my options?
Decomposition on standard silica is the most common issue. Your primary options are:
-
Switch to Neutral Alumina: This is often a direct and effective replacement for silica gel.[2][5]
-
Use Base-Treated Silica: Neutralize the silica by preparing your column slurry with an eluent containing 1-2% triethylamine. This will passivate the acidic sites.[2]
-
Use Reverse-Phase (C18) Flash Chromatography: This avoids the issue of acidic silica entirely.
-
Convert to a Pinacol Ester: Boronic esters are significantly more stable and behave more predictably during silica gel chromatography.[2][3] After purification, the boronic acid can be regenerated via hydrolysis or other deprotection methods.[8]
Q3: How can I effectively remove residual palladium catalyst from my synthesis?
Residual palladium from Suzuki or Buchwald-Hartwig reactions can be persistent.
-
Filtration: A simple first step is to pass a solution of your crude product through a short plug of Celite® or silica gel. This can remove a significant amount of precipitated palladium.[2]
-
Aqueous Workup: Some palladium species can be removed with an aqueous wash, sometimes with the addition of a chelating agent like EDTA.[2]
-
Scavenger Resins: For very low levels, specialized scavenger resins with thiol or amine functionalities can be used to bind and remove the residual metal.
Q4: Is acid-base extraction a viable purification method for this class of compounds?
It can be, but with caution. Boronic acids are acidic and can be extracted into a dilute basic aqueous solution (e.g., 1M NaOH).[3][9] However, the (5-morpholinothiophen-2-yl) moiety contains a basic morpholine nitrogen. This makes the molecule amphoteric, which can complicate extraction by causing it to partition poorly or remain in the aqueous layer after re-acidification. Furthermore, π-excessive thiophene boronic acids can be prone to deboronation under alkaline conditions.[10] This method should be tested on a small scale first.
Q5: When should I consider converting my boronic acid to a pinacol ester for purification?
You should consider converting to the pinacol ester when other methods have failed, particularly if:
-
The boronic acid is extremely unstable on both silica and alumina.
-
The compound is an oil or intractable solid that refuses to crystallize as the free acid or the diethanolamine adduct.
-
You need to perform subsequent reactions that are incompatible with the free boronic acid group.
The pinacol ester is much more robust and behaves like a typical organic molecule on silica gel.[2][3]
Detailed Experimental Protocols
Protocol 1: Purification via Diethanolamine Adduct Formation
This protocol is adapted from a widely used method for purifying boronic acids by forming a stable, crystalline adduct.[3][4][6]
-
Adduct Formation:
-
Dissolve the crude (5-morpholinothiophen-2-yl)boronic acid derivative in a suitable organic solvent (e.g., ethyl acetate, diethyl ether, or toluene) at room temperature.
-
Add diethanolamine (1.0-1.1 equivalents) dropwise to the stirred solution.
-
Stir the mixture at room temperature. The crystalline diethanolamine adduct will often precipitate out of the solution within 30 minutes to a few hours. If no precipitation occurs, cooling the mixture or adding a non-polar anti-solvent (like hexanes) may induce crystallization.
-
Collect the crystalline adduct by vacuum filtration, wash it with a small amount of cold solvent, and dry it under vacuum.
-
-
Regeneration of the Free Boronic Acid:
-
Suspend the purified diethanolamine adduct in a biphasic mixture of an organic solvent (e.g., ethyl acetate) and an acidic aqueous solution (e.g., 1M HCl or saturated boric acid solution).
-
Stir the mixture vigorously until all solids have dissolved and partitioned between the two layers. The acid protonates the diethanolamine, breaking the adduct and rendering the diethanolamine salt water-soluble.
-
Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at low temperature (<40°C) to yield the purified boronic acid.
-
Protocol 2: Optimized Flash Chromatography using Neutralized Silica
This protocol minimizes on-column degradation of the boronic acid.
-
Slurry Preparation:
-
In a beaker, add your chosen eluent (e.g., 98:2 dichloromethane/methanol).
-
Add triethylamine (TEA) to make up 1-2% of the total volume (e.g., for 100 mL of eluent, add 1-2 mL of TEA).
-
Add silica gel to the solvent mixture to form a free-flowing slurry. Let it stand for 10-15 minutes to ensure neutralization.
-
-
Column Packing & Loading:
-
Pack the column with the neutralized silica slurry.
-
Dissolve the crude product in a minimal amount of the chromatography eluent. If solubility is poor, use a stronger solvent like dichloromethane and adsorb the material onto a small amount of silica gel. Allow the solvent to evaporate completely, and load the dry powder onto the column.
-
-
Elution & Collection:
-
Run the column using the TEA-containing eluent system, gradually increasing polarity as needed.
-
Collect fractions and analyze by TLC or LC-MS.
-
-
Workup:
-
Combine the pure fractions and concentrate under reduced pressure. The triethylamine is volatile and will be removed under vacuum.
-
Protocol 3: Purity Assessment by Reverse-Phase HPLC
This protocol provides a starting point for developing an analytical HPLC method to assess purity.[7]
-
Instrumentation: HPLC with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size (a column with low silanol activity is recommended).[7]
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start with a linear gradient, for example, 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: Monitor at a wavelength appropriate for the thiophene chromophore (e.g., 254 nm or 280 nm).
-
Sample Preparation: Prepare a sample solution of ~1 mg/mL in a 50:50 mixture of acetonitrile/water.
-
System Suitability: Inject a standard solution multiple times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%, and the tailing factor for the main peak should be ≤ 2.0.[7]
Visualization & Workflows
Visual aids can simplify complex decision-making processes in the lab. The following diagrams illustrate a logical approach to purification strategy selection and the workflow for a key protocol.
Caption: Decision tree for selecting a purification strategy.
Caption: Workflow for Diethanolamine Adduct Purification.
References
-
Technical Support Center: Purification of Air-Sensitive Organoboron Compounds. (n.d.). BenchChem. Retrieved from Google Search.[2]
-
A Comparative Guide to Analytical Methods for Purity Analysis of Methyl 4-Boronobenzoate. (n.d.). BenchChem. Retrieved from Google Search.[7]
-
HELP: Purifying boronic acids sucks. (2025, November 8). Reddit. Retrieved from Google Search.[3]
-
Challenging purification of organoboronic acids. (2025, November 8). Chemistry Stack Exchange. Retrieved from Google Search.[4]
-
Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015, January 21). Retrieved from Google Search.[11]
-
Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.). Waters. Retrieved from Google Search.
-
Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. (n.d.). ResearchGate. Retrieved from Google Search.[12]
-
Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. (2021, December 1). LCGC International. Retrieved from Google Search.[13]
-
(5-Morpholinothiophen-2-yl)boronic Acid. (n.d.). BenchChem. Retrieved from Google Search.[1]
-
The development of the boronate affinity chromatography and Biotime's success. (2022, March 14). Retrieved from Google Search.[14]
-
How to purify boronic acids/boronate esters? (2016, July 18). ResearchGate. Retrieved from Google Search.[5]
-
Purification of boronic acids? (2017, December 20). Reddit. Retrieved from Google Search.[6]
-
Synthesis of 2,3-Substituted Thienylboronic Acids and Esters. (2003, October 31). Retrieved from Google Search.[15]
-
Limitations of boronate affinity chromatography for the specific enrichment of fructose-derived early glycation products in protein analytics. (2025, August 7). PMC. Retrieved from Google Search.[16]
-
How to purify boronic acids/boronate esters? (n.d.). ECHEMI. Retrieved from Google Search.[17]
-
The Synthesis and Applications of Heterocyclic Boronic Acids. (n.d.). Retrieved from Google Search.[10]
-
Virtues of Volatility: A Facile Transesterification Approach to Boronic Acids. (n.d.). Retrieved from Google Search.[8]
-
How to remove excess of thiophene boronic acid from reaction mixture? (2017, June 9). ResearchGate. Retrieved from Google Search.[9]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Virtues of Volatility: A Facile Transesterification Approach to Boronic Acids [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. ptacts.uspto.gov [ptacts.uspto.gov]
- 11. edepot.wur.nl [edepot.wur.nl]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. xiamenbiotime.com [xiamenbiotime.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Limitations of boronate affinity chromatography for the specific enrichment of fructose-derived early glycation products in protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. echemi.com [echemi.com]
Technical Support Center: Stability, Storage, and Troubleshooting for (5-Morpholinothiophen-2-yl)boronic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve reproducible results with highly functionalized heteroaromatic boronic acids. (5-Morpholinothiophen-2-yl)boronic acid is a notoriously challenging substrate. The morpholine moiety donates electron density into the thiophene ring, making the carbon-boron (C-B) bond highly susceptible to electrophilic cleavage. Furthermore, the basic nitrogen introduces complex, pH-dependent degradation kinetics.
This guide is designed as a self-validating system to help you understand the causality behind these degradation pathways, optimize your storage conditions, and successfully deploy this building block in your cross-coupling workflows.
Section 1: Fundamental Stability & Storage (FAQs)
Q1: Why does my (5-Morpholinothiophen-2-yl)boronic acid degrade into 4-(thiophen-2-yl)morpholine so quickly on the benchtop?
A1: This is a classic case of protodeboronation , a well-known undesired side reaction where the C-B bond is cleaved and replaced with a C-H bond[1]. The morpholine nitrogen strongly donates electron density via resonance into the thiophene
Q2: I also notice a color change and tar-like impurities over time. What causes this?
A2: Electron-rich thiophenes are metabolically and environmentally unstable, undergoing rapid oxidative deboronation in the presence of reactive oxygen species (ROS) or ambient
Q3: What are the optimal, fail-safe storage conditions? A3: To arrest both protodeboronation and oxidative deboronation, you must eliminate moisture, heat, and oxygen.
-
Temperature: Store strictly at -20°C.
-
Atmosphere: Backfill the storage vial with Argon (which is heavier than Nitrogen and provides a superior inert blanket).
-
Desiccation: Store the sealed vial inside a secondary container with an indicating desiccant (e.g., Drierite).
Section 2: Troubleshooting Guide: Reaction Failures
Issue 1: Low yield (<10%) in standard Suzuki-Miyaura couplings, with mass spec showing mostly protodeboronated starting material.
-
Root Cause: Standard Suzuki conditions (e.g., strong bases like
or in aqueous solvents at >80°C) cause the rate of protodeboronation to vastly outcompete the rate of transmetalation. Strong bases and high pH (>10) are known to accelerate the rate of protodeboronation in electron-rich thiophene boronic acids[4]. -
Solution: Shift to a "Slow-Release" strategy using the MIDA (N-methyliminodiacetic acid) boronate derivative[5]. Alternatively, use anhydrous conditions with a highly active palladium precatalyst (e.g., XPhos Pd G3) at room temperature to accelerate transmetalation before degradation can occur.
Issue 2: Inconsistent stoichiometry; the reagent weighs correctly but acts as if it is only 60-70% pure.
-
Root Cause: Boronic acids exist in a dynamic equilibrium with their dehydrated trimeric form (boroxines). Depending on ambient humidity during weighing, you may be weighing a variable mixture of free acid and boroxine, drastically skewing your molar equivalents.
-
Solution: Perform Quantitative NMR (qNMR) prior to use to determine the exact monomer/boroxine ratio and absolute purity.
Section 3: Mechanistic Visualizations
Caption: Mechanistic degradation pathways of (5-Morpholinothiophen-2-yl)boronic acid.
Caption: Kinetic flow of the biphasic slow-release Suzuki-Miyaura cross-coupling strategy.
Section 4: Experimental Methodologies (Self-Validating Protocols)
Protocol 1: Quantitative NMR (qNMR) for Absolute Purity
Causality: qNMR provides an absolute molar concentration, bypassing the variable hydration states (boroxine formation) of the boronic acid that ruin stoichiometric precision.
-
Standard Preparation: Accurately weigh ~5.0 mg of an internal standard (e.g., 1,4-dimethoxybenzene—highly stable with distinct NMR shifts) and ~10.0 mg of (5-Morpholinothiophen-2-yl)boronic acid into a tared vial.
-
Solvation: Dissolve completely in 0.6 mL of anhydrous
. (Note: is chosen specifically because it prevents the rapid protodeboronation often observed in protic deuterated solvents like or ). -
Acquisition: Acquire a
NMR spectrum with a relaxation delay ( ) of at least 10 seconds. This ensures complete relaxation of all protons for accurate integration. -
Analysis: Integrate the standard peaks against the thiophene backbone protons. Broad, upfield-shifted peaks indicate the presence of the boroxine anhydride.
Protocol 2: Biphasic "Slow-Release" Suzuki-Miyaura Coupling
Causality: MIDA boronates are hydrolysed fast and slow by two different mechanisms, allowing the rate of "slow-release" to be rationally tuned[6]. By using the MIDA ester in a biphasic system, the free boronic acid is hydrolyzed slowly at the aqueous interface. It is immediately consumed by the highly active Pd-catalyst in the organic phase. This keeps the steady-state concentration of the free boronic acid near zero, effectively shutting down protodeboronation[5][6].
-
Reagent Loading: To an oven-dried flask under Argon, add the aryl halide (1.0 eq), (5-Morpholinothiophen-2-yl) MIDA boronate (1.5 eq), and XPhos Pd G3 (0.02 eq).
-
Solvent System: Add a degassed mixture of THF and 1.0 M aqueous
(4:1 volumetric ratio, targeting a 0.1 M overall concentration). -
Reaction: Stir vigorously at 45°C. Vigorous stirring is critical to maximize the interfacial surface area between the organic and aqueous layers for consistent slow-release hydrolysis.
-
Monitoring: Monitor by LC-MS. The MIDA ester will slowly disappear over 12-24 hours, correlating directly with cross-coupled product formation rather than degradation.
Section 5: Quantitative Stability Data
The following table summarizes the comparative kinetic stability of electron-rich heteroaromatic boronic acids (representative of the 5-morpholinothiophene scaffold) across various conditions to guide your experimental design.
| Species State | Storage / Reaction Condition | Temp (°C) | Est. Half-Life ( | Primary Degradation Pathway |
| Free Boronic Acid | Ambient Air, Benchtop | 25 | < 24 hours | Protodeboronation / Oxidation |
| Free Boronic Acid | Aqueous Solution (pH 7.4) | 40 | < 2 hours | Zwitterion-mediated Cleavage |
| Free Boronic Acid | Argon, Desiccated | -20 | > 6 months | None (Stable) |
| MIDA Boronate | Ambient Air, Benchtop | 25 | > 2 years | None (Stable) |
| MIDA Boronate | Biphasic Base ( | 45 | ~ 4 hours | Controlled Hydrolysis |
References
- Improving the oxidative stability of boronic acids through stereoelectronic effects. digitellinc.com.
- Protodeboron
- Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autoc
- Boronic acid with high oxidative stability and utility in biological contexts. PMC - NIH.
- US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions.
- MIDA boronates are hydrolysed fast and slow by two different mechanisms. eScholarship.org.
- Strategies to avoid deborylation in Suzuki reactions with thiophene boronic acids. Benchchem.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 3. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
- 6. escholarship.org [escholarship.org]
Technical Support Center: Troubleshooting (5-Morpholinothiophen-2-yl)boronic Acid Workflows
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the cross-coupling of highly functionalized heteroaryl boronic acids.
(5-Morpholinothiophen-2-yl)boronic acid is a notoriously challenging substrate in Suzuki-Miyaura reactions. The convergence of an electron-donating morpholine ring and a sulfur-containing heterocycle creates a "perfect storm" for three major side reactions: rapid protodeboronation, oxidative homocoupling, and catalyst poisoning.
This guide provides field-proven, self-validating protocols and mechanistic insights to help you tame this substrate and rescue your yields.
Visualizing the Reaction Landscape
Reaction pathways and common side reactions of (5-Morpholinothiophen-2-yl)boronic acid.
Section 1: Protodeboronation (The Primary Yield Killer)
Q: My LC-MS shows a massive peak for 4-(thiophen-2-yl)morpholine instead of my cross-coupled product. Why is my boronic acid degrading so fast? A: You are observing protodeboronation, the hydrolytic cleavage of the carbon-boron bond. 2-Heteroaryl boronic acids are intrinsically unstable because the adjacent heteroatom stabilizes the intermediate carbanion formed during C–B bond cleavage[1]. In your specific substrate, the morpholine group at the 5-position strongly donates electron density into the thiophene ring via resonance. This hyper-nucleophilic ipso-carbon acts as a proton sponge, making it acutely sensitive to aqueous bases and heat, leading to rapid degradation[2].
Q: How do I outcompete protodeboronation? A: The transmetalation step must be faster than the degradation step. You must abandon traditional high-temperature, aqueous base conditions (e.g., Pd(PPh₃)₄ / Na₂CO₃ at 90 °C). Instead, utilize highly active Buchwald precatalysts (like XPhos Pd G3) that operate at room temperature with mild, anhydrous bases[1], or employ "cationic" Suzuki-Miyaura conditions that completely eliminate the need for a base[2].
Quantitative Optimization Data
Table 1: Condition Matrix for Minimizing Protodeboronation in 2-Thiophene Boronic Acids
| Catalyst System | Base | Temperature | Protodeboronation Level | Expected Yield |
| Pd(PPh₃)₄ | Na₂CO₃ (aq) | 90 °C | High (>50%) | Low (<30%) |
| Pd(dppf)Cl₂ | K₂CO₃ (aq) | 80 °C | Moderate (20-40%) | Moderate (40-60%) |
| XPhos Pd G3 | K₃PO₄ (anhydrous) | RT to 40 °C | Low (<5%) | Excellent (>85%) |
| PAd₃-Pd (Cationic) | None | RT | Very Low (<2%) | Excellent (>90%) |
Self-Validating Protocol: Anhydrous Low-Temperature Coupling
Mechanistic Rationale: rapidly generates the active Pd(0) species at room temperature. The steric bulk of XPhos accelerates reductive elimination, while its electron-rich nature speeds up oxidative addition, ensuring the catalytic cycle outpaces boronic acid degradation[3].
-
Preparation of the Catalyst-Substrate Complex: In an argon-filled glovebox, charge an oven-dried Schlenk flask with the aryl halide (1.0 equiv), (5-Morpholinothiophen-2-yl)boronic acid (1.2 equiv), and XPhos Pd G3 (2-5 mol%).
-
Validation Checkpoint: Ensure the boronic acid is a free-flowing powder. Clumping indicates moisture absorption, which will pre-initiate protodeboronation before the catalyst even activates.
-
-
Base Addition: Add finely ground, anhydrous K₃PO₄ (2.0 equiv). Do not use aqueous base solutions[1].
-
Solvent Introduction: Seal the flask, remove from the glovebox, and inject rigorously degassed anhydrous THF (0.2 M) via syringe.
-
Validation Checkpoint: The solution should transition to a homogeneous red/orange color within 5-10 minutes at room temperature, confirming the activation of the G3 precatalyst and formation of the active L-Pd(0) species. Formation of a black precipitate indicates oxygen contamination and irreversible Pd-black formation.
-
-
Reaction Monitoring: Stir at room temperature (or up to 40 °C max). Monitor via LC-MS after 1 hour.
-
Validation Checkpoint: Quench a 10 µL aliquot in 1 mL of acetonitrile. The absence of the m/z peak corresponding to 4-(thiophen-2-yl)morpholine confirms that protodeboronation has been successfully suppressed.
-
Section 2: Oxidative Homocoupling
Q: I am seeing a significant amount of a bis-thiophene dimer. Is my boronic acid reacting with itself? A: Yes. Oxidative homocoupling is a frequent side reaction for electron-rich heteroaryl boronic acids. Causally, this is driven by two mechanisms. First, if you are using a Pd(II) precatalyst (like Pd(OAc)₂ or Pd(dppf)Cl₂), the initial reduction to the active Pd(0) species consumes two equivalents of your boronic acid, generating the homodimer as a stoichiometric byproduct[4]. Second, and more detrimentally, adventitious oxygen can infiltrate the reaction, reacting with Pd(0) to form a Pd(II)-peroxo complex. This complex acts as an oxidant, driving a continuous, parasitic catalytic cycle of boronic acid homocoupling[4].
Q: How can I eliminate this dimer formation? A: Switch to a pre-activated Pd(0) source or a Buchwald precatalyst (which undergoes reductive elimination with an internal sacrificial ligand, not your substrate). Furthermore, strictly degas your solvents using the freeze-pump-thaw method to eliminate the oxygen required for Pd(II)-peroxo complex formation.
Section 3: Catalyst Poisoning and Chelation
Q: My reaction stalls at 30% conversion, and I see unreacted starting materials. Spiking in more catalyst helps briefly, then it dies again. What is happening? A: You are experiencing catalyst poisoning via heteroatom chelation. (5-Morpholinothiophen-2-yl)boronic acid contains two potent Lewis basic sites: the morpholine nitrogen and the thiophene sulfur. These heteroatoms can coordinate to the electrophilic palladium center, outcompeting the oxidative addition or transmetalation steps and forming stable, off-cycle inactive Pd-complexes.
Q: What is the solution to catalyst poisoning here? A: You must physically block the substrate from multi-ligating the palladium. Employing highly sterically hindered, electron-rich dialkylbiaryl phosphine ligands (such as XPhos or SPhos) creates a protective steric pocket around the palladium center[3]. This allows the catalytic cycle to proceed while preventing the morpholine or thiophene moieties from irreversibly binding to the metal.
Troubleshooting Decision Logic
Decision tree for troubleshooting (5-Morpholinothiophen-2-yl)boronic acid coupling failures.
References
1., Journal of the American Chemical Society,[2]. 2. , BenchChem,[1]. 3. , Chemical Society Reviews (RSC),[4]. 4., PubMed Central (NIH),[3].
Sources
- 1. benchchem.com [benchchem.com]
- 2. "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Technical Support Center: Reactivity Guide for (5-Morpholinothiophen-2-yl)boronic Acid
Ticket ID: #T-5MP-BOR-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Overcoming Protodeboronation and Low Transmetallation Efficiency
Executive Summary
You are likely encountering low yields or complete failure when coupling (5-Morpholinothiophen-2-yl)boronic acid . This is not a failure of your technique, but a fundamental intrinsic instability of the molecule.
The 5-morpholino group is a strong electron-donating group (EDG). Through resonance, it pushes significant electron density into the thiophene ring, specifically concentrating negative charge at the C2 position (the carbon attached to boron). This makes the C-B bond exceptionally labile and prone to protodeboronation (replacement of the boron with a hydrogen) faster than the transmetallation step in standard Suzuki-Miyaura cycles.
This guide provides the mechanistic root cause, optimized protocols to outcompete decomposition, and alternative reagent strategies.
Module 1: Root Cause Analysis
To solve the problem, we must visualize the electronic conflict. The morpholine nitrogen lone pair resonates through the thiophene system, increasing the basicity of the C2 carbon.
The Protodeboronation Mechanism
Under basic conditions (standard Suzuki), the boronic acid forms a boronate anion. In electron-rich systems, this anion is unstable. The carbon-boron bond breaks, generating a transient carbanion (or reacting via a concerted mechanism) that is immediately protonated by water or the solvent.
Figure 1: The kinetic competition between productive coupling and destructive protodeboronation.[1] For this specific molecule,
Module 2: Troubleshooting Protocols
If you must use the free boronic acid or the pinacol ester, you cannot use "standard" conditions (e.g.,
Protocol A: The "Rapid Fire" System (Buchwald Precatalysts)
Logic: Use a catalyst system with an extremely fast oxidative addition and transmetallation rate to consume the boronic acid before it decomposes. Key Reagent: XPhos or SPhos Pd G3/G4 precatalysts. These bulky, electron-rich ligands facilitate rapid coupling of sterically demanding or unstable substrates.
| Component | Recommendation | Rationale |
| Catalyst | XPhos Pd G3 or SPhos Pd G3 (1–2 mol%) | Ensures rapid turnover. SPhos is excellent for heteroaryls; XPhos for chlorides. |
| Base | Anhydrous phosphate is milder than carbonate/hydroxide, reducing deboronation rates. | |
| Solvent | THF or 1,4-Dioxane (0.5 M) | Avoid alcohols. Use minimal water (only enough to solubilize base if needed, or use anhydrous conditions). |
| Temp | 40 °C – 60 °C | Do not overheat. High heat accelerates decomposition exponentially. |
Step-by-Step:
-
Charge a vial with Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), and
(3.0 equiv).[2] -
Add Pd precatalyst (2 mol%).
-
Seal and purge with Argon/Nitrogen (3 cycles). Oxygen promotes homocoupling and phenol formation.
-
Add degassed THF.
-
Stir vigorously at 40 °C. Monitor by LCMS at 30 mins. If no conversion, increase to 60 °C.
Protocol B: The Anhydrous Fluoride System
Logic: By removing water and using Fluoride (
-
Base: CsF (2-3 equiv) or TBAF (anhydrous).
-
Solvent: Dry Dioxane or Toluene.
-
Note: This requires the boronic acid to be relatively dry (trimeric boroxine form is acceptable).
Module 3: The "Silver Bullet" (MIDA Boronates)
If the protocols above fail, you must switch reagents. The free boronic acid is likely too unstable. You should convert to or purchase the MIDA (N-methyliminodiacetic acid) boronate .
Why MIDA?
The MIDA ligand coordinates to the boron atom's empty p-orbital, converting it from
Protocol C: MIDA Slow-Release Cross-Coupling
This is the gold standard for unstable 2-heteroaryl boronates.
Figure 2: The MIDA "Slow Release" Strategy.
Experimental Procedure:
-
Combine Aryl Halide (1.0 equiv), MIDA Boronate (1.2–1.5 equiv), and
(3.0 equiv) in a vial.[2] -
Add Pd(OAc)2 (2 mol%) and SPhos (4 mol%) (or XPhos Pd G3).
-
Add THF:Water (10:1) . Crucial: The water ratio controls the release rate.
-
Heat to 60 °C.
-
The base slowly hydrolyzes the MIDA ester. The free boronic acid is generated in low concentrations and immediately enters the catalytic cycle, avoiding accumulation and decomposition.
Frequently Asked Questions (FAQs)
Q1: Can I use the Pinacol ester instead of the MIDA boronate? A: Pinacol esters are more stable than free acids but less stable than MIDA boronates. For 5-morpholinothiophen-2-yl, the pinacol ester may still degrade. If you synthesize the Pinacol ester, purify it on neutral alumina, not silica, to prevent acid-catalyzed decomposition.
Q2: My reaction turns black immediately. What does this mean? A: Immediate black precipitation usually indicates "Pd black" formation, meaning your catalyst has decomposed (aggregated) because the oxidative addition or transmetallation steps failed. This confirms that the boronic acid decomposed before it could keep the Pd in the cycle. Switch to Protocol A (highly active Buchwald ligands) to stabilize the Pd species.
Q3: Why avoid
References
-
Kinetic Instability of 2-Heterocyclic Boronic Acids
-
MIDA Boronate "Slow Release" Strategy
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009).[6][7] "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society.[3][4][5]
- Insight: The definitive guide on using MIDA boronates for unstable 2-pyridyl and 2-thiophenyl species.
-
-
Buchwald Precatalysts for Unstable Substrates
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society.[3][4][5]
- Insight: Describes the use of XPhos/SPhos to outcompete decomposition r
-
Sources
- 1. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 5. escholarship.org [escholarship.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. experts.illinois.edu [experts.illinois.edu]
Catalyst poisoning in reactions with (5-Morpholinothiophen-2-yl)boronic acid
Topic: Catalyst Poisoning & Stability in Palladium-Catalyzed Cross-Couplings
Executive Summary: The "Double-Edged" Substrate
(5-Morpholinothiophen-2-yl)boronic acid presents a unique challenge in Suzuki-Miyaura couplings. It is not merely a "difficult" substrate; it is a bifunctional catalyst trap .
Users typically encounter two distinct failure modes that are often conflated:
-
True Catalyst Poisoning: The Lewis-basic nitrogen (morpholine) and sulfur (thiophene) competitively bind to the Palladium center, displacing labile ligands (like PPh₃) and arresting the catalytic cycle.
-
Accelerated Protodeboronation: The morpholine group is a strong electron donor (
effect). This increases electron density on the thiophene ring, making the C-B bond exceptionally prone to hydrolysis (protodeboronation), effectively destroying the reactant before it can couple.
This guide provides the diagnostic tools to distinguish between these issues and the protocols to overcome them.
Diagnostic Module: Is it Poisoning or Hydrolysis?
Before changing catalysts, you must identify the failure mechanism. Run a standard reaction monitoring (LCMS/GCMS) and compare against this table.
| Observation | Status | Diagnosis | Root Cause |
| Reaction turns black rapidly (<10 min) | Stalled | Ligand Displacement | The S/N heteroatoms have displaced the phosphine ligands, causing Pd aggregation (Pd-black). |
| Reaction stays clear/brown but conversion stops at ~40% | Stalled | Catalyst Deactivation | Formation of stable, inactive Pd(II)-amine/thiol complexes (off-cycle resting states). |
| Full consumption of boronic acid, low product yield | Complete | Protodeboronation | The boronic acid hydrolyzed to 4-(thiophen-2-yl)morpholine. This is not catalyst poisoning. |
| Starting halide remains, Boronic acid gone | Failed | Oxidative Addition Failure | The catalyst is active but the boronic acid decomposed faster than the catalyst could react with the halide. |
Mechanistic Insight: The Pathways to Failure
The following diagram illustrates the competition between the productive Suzuki cycle and the two destructive pathways specific to this molecule.
Figure 1: The "Cycle of Death." Competitive coordination (Left) leads to catalyst death, while base-promoted hydrolysis (Right) destroys the starting material.
Technical Solutions & Optimization
A. Ligand Selection (The First Line of Defense)
Standard ligands like PPh₃ or dppf are insufficient. You require Bulky, Electron-Rich Phosphines (Buchwald Ligands) or NHCs .
-
Recommendation: XPhos or SPhos .[1]
-
Why: The biaryl backbone provides immense steric bulk, preventing the morpholine nitrogen or thiophene sulfur from approaching the Pd center to coordinate. The electron-rich nature accelerates oxidative addition, keeping the catalyst in the active cycle.
-
-
Alternative: PEPPSI-iPr (NHC ligand).
-
Why: The carbene bond is extremely strong and resistant to displacement by heteroatoms.
-
B. Managing Protodeboronation
Because the morpholine ring donates electrons, the C-B bond is highly labile.
-
Base Choice: Avoid hydroxides (NaOH, KOH) or alkoxides. Use K₃PO₄ (anhydrous) or K₂CO₃ .
-
Water Control: While some water is needed for the Suzuki mechanism, excess water at high temperatures promotes hydrolysis.
-
Fix: Use a 10:1 Solvent:Water ratio, or use Anhydrous conditions with a specialized base like CsF or TMSOK if hydrolysis is severe.
-
Validated Experimental Protocol
Protocol: High-Stability Coupling for Morpholino-Thiophenes This protocol minimizes catalyst resting states and suppresses hydrolysis.
Reagents:
-
Aryl Halide (1.0 equiv)
-
(5-Morpholinothiophen-2-yl)boronic acid (1.2 – 1.5 equiv)
-
Catalyst: XPhos Pd G2 (0.02 – 0.05 equiv)
-
Note: Use G2/G3 precatalysts to ensure accurate Pd:Ligand ratio (1:1).
-
-
Base: K₃PO₄ (2.0 equiv, finely ground)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step:
-
Charge Solids: Add Aryl Halide, Boronic Acid, Base, and XPhos Pd G2 to the vial.
-
Inert Atmosphere: Seal and purge with Argon/Nitrogen (3x cycles). Oxygen accelerates ligand oxidation, making the catalyst more vulnerable to poisoning.
-
Solvent Addition: Add degassed Dioxane/Water mixture via syringe.
-
Temperature Ramp: Heat to 60°C .
-
Crucial: Do not jump to 100°C immediately. Thiophene boronic acids degrade rapidly at reflux. If conversion is slow at 60°C, ramp to 80°C.
-
-
Monitoring: Check LCMS at 1 hour.
-
If Boronic Acid is consumed but Halide remains: Add a second portion of Boronic acid (0.5 equiv).
-
Troubleshooting Decision Tree
Figure 2: Rapid troubleshooting logic for optimization.
Frequently Asked Questions (FAQ)
Q: Can I use Pd(PPh₃)₄ for this reaction? A: It is not recommended . The morpholine nitrogen and thiophene sulfur can displace the labile triphenylphosphine ligands, leading to catalyst deactivation. If you must use it, you will likely need high loading (10 mol%) and excess ligand.
Q: Why does the reaction work better with Pinacol Esters? A: Boronic esters (B-Pin) are significantly more stable towards protodeboronation than the free acid. If you are struggling with hydrolysis (low yields), converting the (5-Morpholinothiophen-2-yl)boronic acid to its pinacol ester before the coupling is a reliable workaround.
Q: My product contains the morpholine thiophene, but the yield is low. Is the product poisoning the catalyst? A: Yes, this is "Product Inhibition." The product itself is a bis-heterocycle with multiple Lewis-basic sites. As the reaction proceeds, the product concentration rises and competes for the catalyst.
-
Fix: Use a catalyst system with a very high binding constant (like Pd-NHC ) that cannot be displaced by the product.
References
-
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.
-
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air-Stable, and Robust Catalyst for the Suzuki–Miyaura Cross-Coupling. Chemistry – A European Journal.
-
Sherwood, J., et al. (2019). Protodeboronation of Heteroaryl Boronic Acids: Analysis of Stability and Reactivity. Journal of Organic Chemistry.
Sources
Optimizing base selection for Suzuki coupling with (5-Morpholinothiophen-2-yl)boronic acid
Status: Operational Ticket ID: SUZ-THIO-5M Assigned Specialist: Senior Application Scientist, Catalysis Group
Diagnostic Dashboard: The "Electron-Rich Trap"
You are likely accessing this guide because your Suzuki coupling with (5-Morpholinothiophen-2-yl)boronic acid is failing in one of two ways:
-
Low Conversion: The starting material remains unreacted.
-
Protodeboronation: You are isolating 4-(thiophen-2-yl)morpholine (the protonated byproduct) instead of your desired biaryl.
The Root Cause
This specific substrate presents a "perfect storm" for instability.
-
The Thiophene Core: 2-Heteroaryl boronic acids are inherently unstable because the C-B bond is prone to protonolysis.
-
The Morpholine Substituent: The morpholine nitrogen at position 5 is a strong electron donor (
effect). It pushes electron density across the ring to position 2 (the carbon holding the boron). -
The Result: The C-B bond becomes highly polarized and electron-rich, making it exceptionally susceptible to attack by protons (
), even from water or the solvent.
Immediate Action: If you are using strong bases (NaOH, NaOEt) or high temperatures (>80°C) in aqueous media, stop . You are accelerating the destruction of your reagent.
Deep Dive: The Protodeboronation vs. Transmetallation Axis
To optimize this reaction, you must win the kinetic race between Transmetallation (Productive) and Protodeboronation (Destructive).
Mechanism of Failure
Under basic aqueous conditions, the boronic acid forms a boronate species. While this species is required for transmetallation, it is also the species that undergoes protonolysis.
Figure 1: The kinetic competition. The morpholine group accelerates the red path (Protonolysis). To win, we must accelerate the green path (Transmetallation) or remove the proton source.
Base Selection Matrix
The choice of base is the single most critical variable for this substrate. We categorize bases by their "Safety Profile" for electron-rich heteroaryl boronic acids.
| Base Class | Examples | Risk Level | Mechanism of Action | Recommendation |
| Hydroxides | NaOH, KOH, Ba(OH)₂ | CRITICAL | High basicity generates high concentration of boronate, but water is required. Rapid protodeboronation. | AVOID completely for this substrate. |
| Alkoxides | NaOEt, KOtBu | HIGH | Strong basicity promotes rapid degradation. Often leads to homocoupling side reactions. | AVOID unless used in strictly anhydrous flow chemistry. |
| Carbonates | Na₂CO₃, K₂CO₃, Cs₂CO₃ | MODERATE | Standard Suzuki bases. Work well if the coupling partner is highly reactive (winning the race). | Use only with highly active catalysts (e.g., Pd-XPhos). |
| Phosphates | K₃PO₄ | LOW | Mild buffering capacity. The "Gold Standard" for aqueous Suzuki coupling of sensitive substrates. | RECOMMENDED for standard aqueous protocols. |
| Fluorides | CsF, KF, TBAF | MINIMAL | Facilitates transmetallation via F-B interactions without high basicity. Can be used in anhydrous conditions.[1] | BEST IN CLASS for difficult/unstable cases. |
The Morpholine Factor: Catalyst Poisoning
The Issue: The nitrogen atom in the morpholine ring has a lone pair that can coordinate to Palladium, potentially displacing your ligand and deactivating the catalyst ("poisoning").
The Solution:
-
Ligand Selection: Use bulky, electron-rich phosphine ligands that bind tighter to Pd than the morpholine nitrogen.
-
Excellent:XPhos , SPhos , RuPhos (Buchwald ligands).
-
Good:dppf (Chelating effect prevents displacement).
-
Poor:PPh₃ (Easily displaced).
-
-
Scavenging: If the morpholine is acting as a base, ensure your inorganic base is in stoichiometric excess (2-3 equivalents) to keep the reaction driven forward.
Optimized Protocols
Protocol A: The "Standard" Aqueous Method (Start Here)
Use this if your coupling partner (aryl halide) is reactive (e.g., Aryl-Iodide or electron-deficient Aryl-Bromide).
-
Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)[2]
-
Temperature: 60°C - 80°C (Do not exceed 80°C)
-
Procedure:
Protocol B: The "Anhydrous Fluoride" Method (The Rescue)
Use this if Protocol A yields the protodeboronated byproduct (thiophene-morpholine).
-
Rationale: By removing water, we eliminate the primary proton source (
). Fluoride ( ) activates the boron for transmetallation without requiring high pH. -
Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) OR Pd-XPhos-G3.
-
Base: CsF (3.0 equiv) or KF (Spray-dried, 3.0 equiv).
-
Solvent: Anhydrous THF or Toluene.
-
Additives: 0.5 equiv of water (Strictly controlled) or completely anhydrous if using crown ethers (18-crown-6).
-
Procedure:
-
Flame-dry glassware.
-
Combine Aryl Halide, Boronic Acid, Base (CsF), and Catalyst in the flask.
-
Add Anhydrous solvent.
-
Heat to reflux.
-
Note: The reaction may be slower, but the integrity of the thiophene ring is preserved.
-
Troubleshooting Workflow
Figure 2: Diagnostic logic flow for troubleshooting reaction failure.
Frequently Asked Questions (FAQ)
Q: Can I use the Pinacol Ester (Bpin) instead of the Acid? A: Yes, and you should. If you have the capability to synthesize or buy the pinacol ester of the (5-morpholinothiophen-2-yl) derivative, it is significantly more stable toward protodeboronation than the free acid. However, the transmetallation is slower, so you will likely need the Fluoride method (Protocol B) to activate it efficiently.
Q: Why not use Na₂CO₃? It's cheaper. A: Sodium Carbonate is often too basic (pH ~11) for electron-rich thiophenes. It accelerates the hydrolytic cleavage of the C-B bond. If you must use a carbonate, use Cesium Carbonate (Cs₂CO₃) in a non-protic solvent (like DMF) to minimize water concentration.
Q: My reaction turns black immediately. Is this bad? A: Palladium precipitation (Pd black) indicates catalyst decomposition. This often happens if the oxidative addition is too slow (unreactive aryl halide) or if the morpholine is destabilizing the ligand. Switch to a pre-formed catalyst like Pd(dppf)Cl₂ or Pd-XPhos-G3 rather than mixing Pd(OAc)₂ + Ligand in situ.
References
- Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide. Springer.
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles". Journal of the American Chemical Society.[3] Link (Demonstrates the superiority of XPhos/SPhos for unstable heteroaryl boronic acids).
-
Wright, S. W., et al. (1994). "Fluoride-mediated boronic acid coupling reactions". The Journal of Organic Chemistry. Link (Establishes the mechanism for fluoride-activated anhydrous coupling).
-
Molander, G. A., & Ellis, N. (2007). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction". Accounts of Chemical Research. Link (Discusses stability issues of heteroaryl boron species).
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling". Chemical Society Reviews. Link (Comprehensive review on protodeboronation mechanisms).
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
Managing impurities in (5-Morpholinothiophen-2-yl)boronic acid synthesis
[1]
Product Classification: Electron-Rich Heteroaryl Boronic Acid Primary Application: Suzuki-Miyaura Cross-Coupling (Nucleophile) Critical Attribute: High susceptibility to protodeboronation due to the electron-donating morpholine substituent.
Part 1: Synthesis Workflow & Critical Control Points
The most robust synthetic route avoids direct lithiation of 4-(thiophen-2-yl)morpholine, which suffers from poor regioselectivity. Instead, we recommend the Halogen-Lithium Exchange pathway starting from 2,5-dibromothiophene. This ensures the boronic acid is installed exactly at the C5 position.
Interactive Workflow Diagram
Figure 1: Optimized synthesis pathway prioritizing regioselectivity. Red nodes indicate critical failure points where impurities are most likely to generate.
Part 2: Troubleshooting Guide
This section addresses specific failure modes identified by NMR or LC-MS analysis.
Issue 1: "My product yield is low, and NMR shows a proton at the C2 position (Protodeboronation)."
Diagnosis: The morpholine group is a strong electron donor.[1] This increases electron density on the thiophene ring, accelerating protodeboronation (hydrolysis of the C-B bond). This reaction is acid-catalyzed and temperature-dependent.
Root Cause Analysis:
-
Workup pH too low: Acidifying below pH 5.0 during the quench rapidly cleaves the boronic acid.
-
Heat stress: Attempting to recrystallize in hot solvents or drying in an oven >40°C.
-
Zwitterionic Catalysis: The morpholine nitrogen can act as an internal base, facilitating proton transfer to the ipso-carbon.
Corrective Protocol:
-
Quench Gently: When hydrolyzing the borate ester, use saturated NH₄Cl or carefully titrate with 1M HCl to pH 5.5–6.0 only. Do not go to pH 1-2 as is common for phenylboronic acids.
-
Cold Extraction: Perform all extractions with ice-cold solvents.
-
Immediate Stabilization: If the free acid is unstable, convert it immediately to the Pinacol Ester or MIDA boronate . These derivatives are significantly more resistant to protodeboronation.
Issue 2: "The solid is sticky/oily and the Mass Spec shows [M-18] or [3M-54] peaks."
Diagnosis: This is likely Boroxine (Anhydride) formation , not necessarily a contaminant.
Scientific Context:
Boronic acids exist in a dynamic equilibrium with their trimeric anhydrides (boroxines).
Action:
-
Verification: Check 1H NMR. If the aromatic peaks are sharp and consistent with the structure, the "impurity" is just the dehydrated form.
-
Reversal: Add a drop of D₂O to your NMR tube. If the peaks simplify or shift slightly, it confirms the equilibrium.
-
Usage: You can use the boroxine directly in Suzuki couplings; the base (e.g., K₂CO₃) and water in the reaction mixture will hydrolyze it back to the active boronic acid species in situ.
Issue 3: "I see a dimer impurity (Biaryl) in the crude mixture."
Diagnosis: Homocoupling of the starting material (2-bromo-5-morpholinothiophene) or the product.
Root Cause:
-
Oxygen Ingress: During the lithiation step, trace oxygen can promote oxidative homocoupling.
-
Trace Palladium: If the starting bromide was made via Pd-catalysis (Step 1 in Figure 1) and not purified thoroughly, residual Pd can catalyze homocoupling during the workup of Step 2.
Corrective Protocol:
-
Scavengers: Use a metal scavenger (e.g., SiliaMetS® Thiol) after Step 1 to ensure <5 ppm Pd carries over.
-
Degassing: Sparge all solvents for Step 2 with Argon for at least 20 minutes.
Part 3: Data & Specifications
Table 1: Stability Profile & Storage Recommendations
| Parameter | Specification | Explanation |
| Storage Temp | -20°C | Essential to slow down protodeboronation and oxidation. |
| Atmosphere | Argon/Nitrogen | Electron-rich thiophenes are prone to oxidation (to hydroxythiophenes). |
| Solution Stability | < 24 Hours | Unstable in solution (especially protic solvents). Prepare immediately before use. |
| Preferred Derivative | Pinacol Ester | The Bpin ester is ~10x more stable than the free acid for this substrate. |
Part 4: Frequently Asked Questions (FAQs)
Q: Can I purify this boronic acid using silica gel chromatography? A: No. Silica gel is slightly acidic and will cause substantial protodeboronation and irreversible adsorption.
-
Alternative: Use Recrystallization (typically from Acetonitrile/Water or Ether/Hexanes) or Reverse Phase C18 (using neutral or slightly basic buffers, e.g., Ammonium Bicarbonate).
Q: Why does the color change from off-white to dark brown? A: This indicates oxidative decomposition . Thiophene rings with electron-donating groups (morpholine) are electron-rich and susceptible to oxidation by air, leading to ring-opening or polymerization. Always store under inert gas.
Q: I need to scale this up to 100g. What is the biggest safety risk? A: The Lithiation Step . 2-Bromo-5-morpholinothiophene is a heavy molecule. Ensure efficient stirring. The exotherm upon adding n-BuLi must be controlled to keep T < -70°C. Higher temperatures favor the "Dance Reaction" (halogen scrambling) or polymerization.
References
-
BenchChem. (5-Morpholinothiophen-2-yl)boronic Acid - Product & Synthesis Overview. Retrieved from
-
Organic Syntheses. Preparation of Heteroaryl Boronic Acids via Lithium-Halogen Exchange.[1] (General methodology adapted for thiophenes). Retrieved from
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids: pH-Rate Profiles and Mechanisms.[2] Journal of the American Chemical Society.[2] (Fundamental mechanism of instability). Retrieved from
-
Sigma-Aldrich. Product Specification: 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine. (Analogous stability data). Retrieved from
Technical Support Center: Analytical Methods for (5-Morpholinothiophen-2-yl)boronic Acid Reactions
Welcome to the technical support center for monitoring reactions involving (5-Morpholinothiophen-2-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a practical, question-and-answer format. Our goal is to equip you with the expertise to overcome common analytical challenges and ensure the integrity of your experimental results.
I. General Troubleshooting and FAQs
This section addresses broad, overarching issues you might encounter when working with (5-Morpholinothiophen-2-yl)boronic acid and its reactions, such as the widely used Suzuki-Miyaura cross-coupling.[1]
Q1: My reaction mixture shows multiple unexpected peaks in the HPLC chromatogram. What could be the cause?
A1: The presence of multiple unexpected peaks can stem from several sources. A primary consideration is the inherent stability of the boronic acid itself. (5-Morpholinothiophen-2-yl)boronic acid can be susceptible to degradation pathways, most notably protodeboronation, which is the loss of the boronic acid group, especially under harsh acidic or basic conditions or at elevated temperatures.[1][2] Another possibility is the formation of boroxines, which are cyclic anhydrides formed from three boronic acid molecules.
Troubleshooting Steps:
-
Reaction Condition Review: Scrutinize your reaction conditions. Are you using excessively high temperatures or extreme pH? If so, consider milder bases or running the reaction at a lower temperature.
-
In-Situ Analysis: If possible, use in-situ monitoring techniques like NMR to observe the reaction progress without workup, which can introduce artifacts.
-
Control Experiments: Run control experiments without one of the coupling partners to see if the unexpected peaks are related to the boronic acid's stability under the reaction conditions.
Q2: I'm observing poor reproducibility in my reaction monitoring. What factors should I investigate?
A2: Poor reproducibility is a common challenge, often linked to the handling and stability of the boronic acid starting material.
Key Factors to Investigate:
-
Starting Material Purity: Boronic acids can degrade upon storage. It's not uncommon for commercially available boronic acids to have purities below what is stated on the label, with common impurities being the protodeboronated arene and boric acid.[3] It is advisable to verify the purity of your (5-Morpholinothiophen-2-yl)boronic acid by a quantitative technique like qNMR before use.
-
Moisture and Air Sensitivity: While many boronic acids are air-stable, some can be sensitive to moisture and air, leading to gradual degradation. Store your boronic acid under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator.
-
Sample Preparation for Analysis: Ensure consistency in your sample preparation. For HPLC analysis, for instance, the choice of diluent and the time between sample preparation and injection can impact the results, especially if the boronic acid is unstable in the diluent.
Q3: How can I confirm the identity of my starting material, product, and any major byproducts?
A3: A multi-technique approach is the most robust way to confirm the identity of all species in your reaction mixture.
Recommended Analytical Workflow:
-
LC-MS: Liquid Chromatography-Mass Spectrometry is invaluable for obtaining the molecular weights of the components in your mixture. This is often the first step in identifying your product and any significant byproducts.[4][5]
-
NMR Spectroscopy: Nuclear Magnetic Resonance, particularly ¹H and ¹¹B NMR, is a powerful tool for structural elucidation.[6] ¹¹B NMR is especially useful for observing the boron atom's chemical environment, which can confirm the presence of the boronic acid and detect the formation of boronate esters or other boron-containing species.[7][8]
-
Co-injection (HPLC): If you have an authentic standard of your expected product, co-injecting it with your reaction sample can help confirm the identity of the product peak by observing peak enhancement.
II. Technique-Specific Troubleshooting and FAQs
This section delves into the specifics of common analytical techniques used to monitor (5-Morpholinothiophen-2-yl)boronic acid reactions.
High-Performance Liquid Chromatography (HPLC)
HPLC is a workhorse technique for reaction monitoring. However, the analysis of boronic acids presents unique challenges.
Q4: I'm experiencing poor peak shape (tailing or fronting) for my boronic acid peak in reversed-phase HPLC. What can I do?
A4: Poor peak shape for boronic acids in RP-HPLC is often due to interactions with residual silanol groups on the silica-based stationary phase or on-column degradation.[2][9]
Solutions:
-
Column Choice: Opt for a column with low silanol activity. Columns with end-capping or those based on hybrid particle technology can significantly improve peak shape.[10][11] The Waters XTerra MS C18 column, for example, has been shown to minimize on-column hydrolysis of boronate esters.[12][13]
-
Mobile Phase Additives: Adding a competing base like triethylamine (TEA) to the mobile phase can help to mask the active silanol sites.
-
pH Adjustment: The pH of the mobile phase can influence both the retention and peak shape of boronic acids. Experiment with different pH values to find the optimal conditions.
-
Aprotic Diluent: Dissolve your sample in an aprotic solvent such as acetonitrile to minimize hydrolysis before injection.[2]
Q5: My boronic acid is not well-retained on my C18 column. How can I increase its retention?
A5: The high polarity of boronic acids can lead to poor retention on traditional reversed-phase columns.[14]
Strategies for Improved Retention:
-
Lower Organic Content: Decrease the initial percentage of the organic solvent in your gradient.
-
Polar-Embedded or Polar-Endcapped Columns: These columns are designed to provide better retention for polar analytes.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for analyzing very polar compounds that are not well-retained in reversed-phase mode.[9]
-
Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase can enhance the retention of ionizable analytes like boronic acids.
Q6: I suspect my boronic acid pinacol ester is hydrolyzing on the column. How can I confirm and prevent this?
A6: On-column hydrolysis of boronic esters to the more polar boronic acids is a significant challenge in RP-HPLC.[14][15]
Confirmation and Prevention:
-
Vary Flow Rate: A faster flow rate reduces the analyte's residence time on the column, which can minimize on-column degradation. If the ratio of the boronic acid to its ester changes with the flow rate, on-column hydrolysis is likely occurring.
-
High pH Mobile Phase: For some boronate esters, using a high-pH mobile phase can stabilize them against hydrolysis.[15] However, ensure your column is stable at high pH.
-
Non-Aqueous Reversed-Phase Chromatography (NARP): If possible, developing a method with non-aqueous solvents can prevent hydrolysis.
-
HILIC: As mentioned before, HILIC methods often use a high percentage of organic solvent, which can suppress the on-column hydrolysis of boronate esters.[9]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides the added advantage of mass identification, which is crucial for reaction monitoring.
Q7: I'm having trouble getting a good signal for my boronic acid in ESI-MS. What are some optimization strategies?
A7: The ionization efficiency of boronic acids can be challenging.
Optimization Tips:
-
Ionization Mode: Boronic acids can often be detected in both positive and negative ion modes. It is recommended to test both to determine which provides better sensitivity for (5-Morpholinothiophen-2-yl)boronic acid. Negative ion mode is often successful for underivatized boronic acids.[16]
-
Mobile Phase Additives: The addition of modifiers to the mobile phase can significantly enhance ionization. For negative mode, a small amount of a volatile base like ammonium hydroxide can be beneficial. For positive mode, formic acid or ammonium acetate are common choices.[5]
-
Source Parameters: Optimize the MS source parameters, including capillary voltage, source temperature, and gas flows, to maximize the signal for your analyte.
Q8: My mass spectrum for the boronic acid shows multiple ions, making interpretation difficult. What could be causing this?
A8: The mass spectrum of a boronic acid can be complicated by the formation of adducts and in-source reactions.[5]
Common Observations and Solutions:
-
Boroxine Formation: As mentioned earlier, boronic acids can form cyclic trimers called boroxines. These may be observed in the mass spectrum, typically at a mass corresponding to (3 x M - 3 x H₂O + H)⁺ in positive mode, where M is the molecular weight of the boronic acid. Optimizing source conditions, such as reducing the source temperature, can sometimes minimize this in-source dehydration.
-
Solvent Adducts: Adducts with mobile phase components (e.g., acetonitrile, methanol) can also be observed.
-
Method Optimization: A well-developed UPLC-MS method with optimized mobile phase and MS parameters can help reduce the formation of these complicating ions.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful quantitative tool for monitoring reaction kinetics and identifying structures.
Q9: How can I use ¹¹B NMR to monitor my reaction?
A9: ¹¹B NMR is highly sensitive to the chemical environment of the boron atom and is an excellent tool for monitoring reactions involving boronic acids.[6]
Key Principles:
-
Chemical Shift: The ¹¹B chemical shift is diagnostic of the boron atom's coordination state. Trigonal planar (sp²-hybridized) boron in boronic acids typically resonates at a lower field (more downfield) compared to the tetrahedral (sp³-hybridized) boron in boronate esters or borate complexes.[6]
-
Reaction Monitoring: By acquiring ¹¹B NMR spectra at different time points during the reaction, you can observe the disappearance of the starting boronic acid signal and the appearance of new signals corresponding to any boron-containing intermediates or byproducts.
-
Quantitative Analysis: With proper experimental setup and calibration, ¹¹B NMR can be used for quantitative analysis of the different boron species in your reaction mixture.
Q10: Can I monitor my reaction directly in the NMR tube without using deuterated solvents?
A10: Yes, with modern benchtop NMR spectrometers, it is often possible to monitor reactions directly without deuterated solvents.[17]
Considerations:
-
Locking: Many modern NMR instruments can lock on a proton signal from your non-deuterated reaction solvent.
-
Solvent Suppression: If the solvent signals are overwhelming, solvent suppression techniques can be employed to attenuate them and allow for better observation of your analyte signals.
-
Quantitative Accuracy: For accurate quantitative measurements, it is still best practice to use a deuterated solvent and an internal standard. However, for qualitative reaction monitoring, direct analysis can be a quick and convenient option.
III. Experimental Protocols and Data
Protocol 1: General Purpose Reversed-Phase HPLC Method for Monitoring (5-Morpholinothiophen-2-yl)boronic Acid Reactions
This protocol provides a starting point for developing an HPLC method. Optimization will likely be required for your specific reaction mixture.
| Parameter | Condition | Rationale |
| Column | C18, 2.7-5 µm, e.g., Waters XSelect Premier HSS T3 | A modern, end-capped C18 column is chosen to minimize silanol interactions and improve peak shape.[10][11] The T3 bonding provides balanced retention for polar and non-polar analytes. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic conditions to suppress the ionization of the boronic acid, potentially improving peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 5-95% B over 15 minutes | A generic gradient to elute a range of components with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm (or optimal wavelength for your compounds) | (5-Morpholinothiophen-2-yl)boronic acid and related aromatic compounds should have strong UV absorbance. |
| Injection Volume | 5 µL | A small injection volume helps to prevent peak overload. |
| Sample Preparation | Dilute the reaction aliquot in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B). Filter through a 0.22 µm syringe filter.[14] | Diluting in the mobile phase minimizes solvent mismatch effects. Filtering removes particulates that could clog the column. |
Workflow for Analytical Method Troubleshooting
The following diagram illustrates a logical workflow for troubleshooting common issues in the analysis of (5-Morpholinothiophen-2-yl)boronic acid reactions.
Caption: A workflow for troubleshooting analytical methods.
IV. References
-
An efficient 2D 11B–11B solid-state NMR spectroscopy strategy for monitoring covalent self-assembly of boronic acid-derived compounds: the transformation and unique architecture of bortezomib molecules in the solid state. RSC Publishing. Available from: [Link]
-
Quantitation of boronic acids at pg/mL levels of sensitivity. SCIEX. Available from: [Link]
-
11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. Available from: [Link]
-
A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. PMC. Available from: [Link]
-
Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ResearchGate. Available from: [Link]
-
Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. Available from: [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available from: [Link]
-
A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing). Available from: [Link]
-
Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Wageningen University & Research. Available from: [Link]
-
Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. Available from: [Link]
-
Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry - ACS Publications. Available from: [Link]
-
A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. SCIRP. Available from: [Link]
-
Chromatographic Conditions for the Analysis of Boronic Pinacol Esters. ResearchGate. Available from: [Link]
-
Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Available from: [Link]
-
Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. PMC. Available from: [Link]
-
Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. PubMed. Available from: [Link]
-
Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. MDPI. Available from: [Link]
-
Boronic acid. Wikipedia. Available from: [Link]
-
Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. PMC. Available from: [Link]
-
Click reactions and boronic acids: applications, issues, and potential solutions. PubMed. Available from: [Link]
-
ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Taylor & Francis. Available from: [Link]
-
(PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. Available from: [Link]
-
HELP: Purifying boronic acids sucks : r/OrganicChemistry. Reddit. Available from: [Link]
-
Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec. Available from: [Link]
-
Screening of the Suzuki Cross-Coupling Reaction Using Desorption Electrospray Ionization in High-Throughput and in Leidenfrost Droplet Experiments. PubMed. Available from: [Link]
-
Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Available from: [Link]
-
Monitoring of reversible boronic acid–diol interactions by fluorine NMR spectroscopy in aqueous media. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. FULIR. Available from: [Link]
-
Accelerated click reactions using boronic acids for heterocyclic synthesis in microdroplets. Available from: [Link]
-
Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. Available from: [Link]
-
The Development of Boronic Acids as Sensors and Separation Tools. Available from: [Link]
Sources
- 1. (5-Morpholinothiophen-2-yl)boronic Acid [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. sciex.com [sciex.com]
- 5. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. par.nsf.gov [par.nsf.gov]
- 8. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. waters.com [waters.com]
- 11. waters.com [waters.com]
- 12. tandfonline.com [tandfonline.com]
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- 14. benchchem.com [benchchem.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 17. azom.com [azom.com]
Validation & Comparative
A Senior Application Scientist's Guide to the NMR and MS Analysis of (5-Morpholinothiophen-2-yl)boronic acid
Introduction
(5-Morpholinothiophen-2-yl)boronic acid is a vital building block in contemporary medicinal chemistry and drug development. Its utility primarily stems from its role as a key coupling partner in Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning method for forging carbon-carbon bonds.[1] This reaction enables the construction of complex molecular architectures, particularly the sulfur- and nitrogen-containing heterocyclic scaffolds frequently found in anticancer, antibacterial, and antifungal agents.[1]
However, the inherent reactivity and structural peculiarities of boronic acids present significant analytical challenges. For researchers in drug development, ensuring the purity and stability of starting materials like (5-Morpholinothiophen-2-yl)boronic acid is paramount, as impurities can lead to unwanted side products, lower yields, and potentially genotoxic contaminants in the final active pharmaceutical ingredient (API).[2][3]
This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques for the comprehensive analysis of (5-Morpholinothiophen-2-yl)boronic acid. It is designed to equip researchers with the necessary protocols and interpretive insights to accurately assess product quality, identify common impurities, and troubleshoot analytical hurdles.
The Analytical Challenge: Understanding Boronic Acid Behavior
The primary difficulty in analyzing boronic acids lies in their propensity to exist in equilibrium with their cyclic anhydride trimers, known as boroxines . This dehydration reaction can complicate spectra, making interpretation difficult.[4][5] Furthermore, a common and often problematic side reaction is protodeboronation , where the C-B bond is cleaved and replaced by a C-H bond, resulting in the loss of the desired reactive group.[6]
dot graph TD { bgcolor="#F1F3F4" node [style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} /dot Caption: Key challenges in the analysis of boronic acids.
Section 1: Nuclear Magnetic Resonance (NMR) Analysis
NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of (5-Morpholinothiophen-2-yl)boronic acid. A multi-nuclear approach (¹H, ¹³C, and ¹¹B) provides a complete picture of the molecule and its potential impurities.
Causality of Experimental Choices: The Right Solvent Matters
The choice of deuterated solvent is critical. While CDCl₃ is common, it is often a poor choice for boronic acids as it does little to prevent the formation of boroxines, leading to complex and often uninterpretable spectra.[5]
-
Expert Insight: The use of a coordinating solvent like Methanol-d₄ (CD₃OD) or DMSO-d₆ is highly recommended. These solvents can form adducts with the boronic acid, breaking up the boroxine trimer and simplifying the ¹H NMR spectrum into a single, sharp set of signals.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the (5-Morpholinothiophen-2-yl)boronic acid sample in ~0.7 mL of Methanol-d₄.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Pay close attention to the aromatic region for signals corresponding to the thiophene ring protons and the aliphatic region for the morpholine protons.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This is crucial for confirming the carbon skeleton and identifying any carbon-containing impurities.
-
¹¹B NMR Acquisition: This is a key experiment for directly observing the boron environment. It is advisable to use a quartz NMR tube to avoid the broad signal from borosilicate glass tubes.[7][8] ¹¹B NMR provides a clear distinction between the sp²-hybridized boronic acid and the sp³-hybridized boronate species.[7]
dot graph G { layout=neato; bgcolor="#F1F3F4"; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} /dot Caption: Workflow for comprehensive NMR analysis.
Data Interpretation: A Comparative Approach
The key to a reliable analysis is comparing the obtained spectra to expected values and looking for signals of common impurities.
| Compound / Species | ¹H NMR (Expected δ, CD₃OD) | ¹³C NMR (Expected δ, CD₃OD) | ¹¹B NMR (Expected δ) |
| (5-Morpholinothiophen-2-yl)boronic acid | Thiophene H: ~7.2-6.5 ppmMorpholine O-CH₂: ~3.8 ppmMorpholine N-CH₂: ~3.3 ppm | Thiophene C-B: ~140 ppmThiophene C-N: ~160 ppmOther Thiophene C: ~125, 115 ppmMorpholine C: ~67, 50 ppm | ~30 ppm (monomer)[4] |
| 4-(Thiophen-2-yl)morpholine (Protodeboronation) | Additional Thiophene H: ~6.9-7.1 ppm (new multiplet) | Absence of C-B signal. Appearance of new thiophene C-H signals. | No ¹¹B signal |
| Boroxine Trimer | Broad, complex signals in non-coordinating solvents. | Broad signals. | ~33 ppm (downfield shift)[4][9] |
Section 2: Mass Spectrometry (MS) Analysis
Mass spectrometry provides orthogonal data to NMR, confirming molecular weight and offering high sensitivity for trace impurity detection. The challenge, again, is managing the boronic acid's tendency to form boroxines, which can suppress the desired molecular ion signal.
Causality of Experimental Choices: Ionization and Matrix Selection
-
LC-MS/MS with Electrospray Ionization (ESI): This is a powerful technique for quantification. Boronic acids often ionize well in negative ESI mode ([M-H]⁻). The use of a buffered mobile phase can help obtain reproducible results.[10] A high-throughput analysis can be achieved with a short run time.[10]
-
MALDI-MS: Matrix-Assisted Laser Desorption/Ionization is excellent for rapid, high-throughput screening. A critical insight is the choice of matrix. Using 2,5-dihydroxybenzoic acid (DHB) is highly advantageous as it can act as both a matrix and an in situ derivatizing agent, forming an ester with the boronic acid on the MALDI plate.[11] This prevents boroxine formation and yields high-quality spectra without a separate derivatization step.[11]
Experimental Protocol: LC-MS/MS
-
Sample Preparation: Prepare a stock solution of the boronic acid in methanol (~1 mg/mL). Serially dilute with a 50:50 methanol/water mixture to create a calibration range for quantitative analysis.[10]
-
Chromatography:
-
Column: C18 reversed-phase column (e.g., Agilent Poroshell HPH C18).
-
Mobile Phase A: 0.1% Ammonia in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to elute the compound and separate it from impurities.
-
-
Mass Spectrometry:
-
Ionization: ESI in negative mode.
-
Acquisition: Multiple Reaction Monitoring (MRM) for high sensitivity and specificity, monitoring the transition from the parent ion to a characteristic fragment ion.
-
Data Interpretation: Identifying Key Species
| Species | Formula | Expected [M-H]⁻ (m/z) | Notes |
| Monomer | C₉H₁₂BNO₃S | 224.06 | The target molecular ion. |
| Protodeboronation Product | C₈H₁₁NOS | 169.06 ([M+H]⁺) | This impurity will not show the boronic acid's characteristic negative ion; look for it in positive mode. |
| Boroxine Trimer | C₂₇H₃₀B₃N₃O₆S₃ | 617.15 ([M+H]⁺) | Often observed in positive ion mode, especially with less gentle ionization or in the absence of a suitable MALDI matrix. |
Comparative Summary and Best Practices
| Technique | Primary Use | Key Advantage | Common Pitfall / Solution |
| ¹H / ¹³C NMR | Structural verification, Purity assessment | Provides detailed structural information. | Boroxine formation causes signal broadening. Solution: Use coordinating solvents like CD₃OD. |
| ¹¹B NMR | Direct analysis of boron species | Unambiguously distinguishes monomer from boroxine trimer.[4][7] | Signal from borosilicate glass tubes. Solution: Use quartz NMR tubes.[8] |
| LC-MS/MS (ESI) | Quantification of trace impurities | High sensitivity (pg/mL levels) and specificity.[10] | Poor ionization or on-column degradation. Solution: Optimize mobile phase pH and use negative ion mode. |
| MALDI-MS | High-throughput screening | Speed and simplicity. | Boroxine formation suppresses molecular ion. Solution: Use DHB as a reactive matrix for in situ esterification.[11] |
Conclusion
A robust analytical strategy for (5-Morpholinothiophen-2-yl)boronic acid relies on the synergistic use of both NMR and MS. NMR, particularly with the use of coordinating solvents and direct ¹¹B analysis, provides definitive structural confirmation and purity assessment. High-sensitivity MS techniques, such as LC-MS/MS, are essential for quantifying trace-level impurities like the protodeboronation product, which is critical for ensuring the quality of starting materials in drug development pipelines. By understanding the inherent chemical behaviors of boronic acids and making informed experimental choices—such as appropriate solvent and matrix selection—researchers can overcome the associated analytical challenges and generate reliable, high-quality data.
References
-
Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. PMC, National Center for Biotechnology Information.[Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv, Cambridge University Press.[Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.[Link]
-
Quantitation of boronic acids at pg/mL levels of sensitivity. SCIEX.[Link]
-
MALDI Matrix: Origins, Innovations, and Frontiers. Chemical Reviews.[Link]
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Protodeboronation. Wikipedia.[Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. PubMed.[Link]
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Boronic acid chemistry in MALDI MS: a step forward in designing a reactive matrix with molecular recognition capabilities. Chemical Communications, RSC Publishing.[Link]
-
11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry.[Link]
-
Boronic Acids and Boroxines: A Tale of Two Boron Structures in NMR. Oreate AI Blog.[Link]
-
11B NMR Chemical Shifts. San Diego State University.[Link]
-
Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Semantic Scholar.[Link]
-
Boron NMR. University of Ottawa.[Link]
-
Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ACS Publications.[Link]
-
On-Tissue Boronic Acid Derivatization for the Analysis of Vicinal Diol Metabolites in Maize with MALDI-MS Imaging. NSF Public Access Repository.[Link]
-
17O NMR studies of boronic acids and their derivatives. New Journal of Chemistry, RSC Publishing.[Link]
-
A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. ResearchGate.[Link]
-
How to remove excess of thiophene boronic acid from reaction mixture? ResearchGate.[Link]
-
analysis of boric acid by LC-MS. Chromatography Forum.[Link]
-
11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer. PMC, National Center for Biotechnology Information.[Link]
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The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Semantic Scholar.[Link]
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Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Reddit.[Link]
-
Coupling Droplet Microfluidics with Mass Spectrometry for Ultrahigh-Throughput Analysis of Complex Mixtures up to and above 30 Hz. PMC, National Center for Biotechnology Information.[Link]
-
Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid. ResearchGate.[Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC, National Center for Biotechnology Information.[Link]
-
Curse or blessing? Influence of impurities on cross-coupling — Guideline for elucidating catalysts. Semantic Scholar.[Link]
-
Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Drug Discovery and Development.[Link]
-
Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity. ResearchGate.[Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.[Link]
-
A Handbook of Derivatives for Mass Spectrometry. ResearchGate.[Link]
-
Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. ResearchGate.[Link]
-
STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. ResearchGate.[Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts.[Link]
-
3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. Organic Syntheses Procedure.[Link]
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Mass Spectrometry-Based Peptide Profiling of Haemolymph from Pterostichus melas Exposed to Pendimethalin Herbicide. MDPI.[Link]
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MALDI-TOF mass spectrometry and proteomics as phenotypic screening tools for anti-inflammatory drugs. bioRxiv.[Link]
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Comparing reactivity of (5-Morpholinothiophen-2-yl)boronic acid with other thiophene boronic acids
[1]
Executive Summary
(5-Morpholinothiophen-2-yl)boronic acid represents a specific class of electron-rich heteroaryl boronic acids . Its reactivity profile is defined by the strong electron-donating capability of the morpholine ring, which significantly differentiates it from unsubstituted or electron-deficient thiophene boronic acids.
While this compound exhibits high nucleophilicity—accelerating the transmetallation step in Suzuki-Miyaura couplings—it suffers from rapid protodeboronation under standard basic conditions. This guide provides a technical comparison against alternative thiophene reagents and outlines optimized protocols to mitigate instability.
Chemical Profile & Electronic Influence[1][2][3][4]
The morpholine substituent at the C5 position exerts a profound mesomeric (+M) effect on the thiophene ring. This increases electron density at the C2 position (where the boron is attached), destabilizing the C-B bond compared to other thiophene derivatives.
| Feature | (5-Morpholinothiophen-2-yl)boronic acid | Thiophene-2-boronic acid (Unsubstituted) | (5-Bromothiophen-2-yl)boronic acid |
| Electronic State | Highly Electron-Rich | Neutral / Mildly Electron-Rich | Electron-Poor |
| Nucleophilicity | High (Rapid Transmetallation) | Moderate | Low (Slow Transmetallation) |
| Stability (pH > 10) | Very Low (Rapid Protodeboronation) | Low | Moderate/High |
| Preferred Ligands | Bulky, Electron-Rich (e.g., XPhos, SPhos) | Standard (e.g., PPh3, dppf) | Standard (e.g., PPh3) |
Mechanistic Reactivity Comparison
The "Double-Edged Sword" of Electron Donation
The morpholine group enhances the rate of transmetallation (the transfer of the organic group to the palladium center) but simultaneously accelerates the hydrolytic cleavage of the C-B bond.
Comparison A: Vs. Unsubstituted Thiophene-2-boronic Acid
-
Reactivity: The morpholine derivative is approximately 2-5x faster in transmetallation due to increased carbon nucleophilicity.
-
Stability: It degrades significantly faster . In the presence of hydroxide bases (NaOH, KOH), the morpholine derivative can undergo >50% protodeboronation within 1 hour at 80°C, whereas the unsubstituted form may survive longer.
Comparison B: Vs. Electron-Deficient Variants (e.g., 5-Bromo, 5-Nitro)
-
Reactivity: Electron-deficient thiophenes are sluggish in transmetallation and often require higher temperatures or specialized ligands to force the reaction.
-
Stability: These are the "safe" alternatives. The electron-withdrawing groups (EWGs) strengthen the C-B bond against hydrolytic cleavage, allowing the use of harsh bases and high temperatures without significant decomposition.
Visualizing the Pathway Competition
The following diagram illustrates the kinetic competition between the productive Suzuki coupling and the destructive protodeboronation pathway.
Caption: Kinetic competition between productive transmetallation (green) and destructive protodeboronation (red). The morpholine group accelerates both, but often favors decomposition under unoptimized conditions.
Experimental Optimization Strategies
To successfully couple (5-morpholinothiophen-2-yl)boronic acid, you must suppress the protodeboronation pathway while maintaining catalytic activity.
Base Selection is Critical
Avoid strong hydroxide bases (NaOH, KOH, Ba(OH)2). The concentration of free OH- directly correlates with decomposition rates.
-
Recommended: K3PO4 (Potassium Phosphate Tribasic) or K2CO3 (Potassium Carbonate).[1]
-
Best Practice: Use anhydrous bases in organic solvents with controlled water addition (e.g., Dioxane:H2O 10:1) rather than bulk aqueous solvents.[2][3][4][5]
Ligand Selection: The "Buchwald" Advantage
Use bulky, electron-rich phosphine ligands. These ligands facilitate extremely rapid oxidative addition and transmetallation, allowing the catalytic cycle to complete before the boronic acid decomposes.
-
Top Choice: XPhos or SPhos .
-
Alternative: Pd(dtbpf)Cl2 (highly active for heteroaromatics).
Boronate Esters as Stability Anchors
If the free boronic acid fails, convert it to the Pinacol Ester or MIDA Boronate .
-
Pinacol Ester: Reduces Lewis acidity of the boron, slowing down base attack.
-
MIDA Boronate: Slowly releases the active boronic acid, keeping the standing concentration low and minimizing decomposition (requires hydrolytic conditions).
Optimized Protocol: Suzuki Coupling of (5-Morpholinothiophen-2-yl)boronic Acid[1]
This protocol is designed to minimize protodeboronation using a high-activity catalyst system at moderate temperatures.
Reagents:
-
(5-Morpholinothiophen-2-yl)boronic acid (1.5 equiv) — Excess is required to account for some decomposition.
-
Catalyst: XPhos Pd G3 (2 mol%) or Pd(OAc)2 (2 mol%) + XPhos (4 mol%)
-
Base: K3PO4 (3.0 equiv, finely ground)[1]
Step-by-Step Methodology:
-
Setup: Charge a reaction vial with the Aryl Halide, Boronic Acid, and Base. If using a precatalyst (XPhos Pd G3), add it now.[1]
-
Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes. Oxygen promotes homocoupling and oxidative deboronation.
-
Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.
-
Reaction: Heat to 60°C - 80°C .
-
Note: Do not exceed 80°C unless necessary.[1] Higher temperatures exponentially increase protodeboronation.
-
-
Monitoring: Check via LC-MS at 1 hour. The reaction with XPhos is typically fast (< 2 hours).
-
Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate.
Decision Tree for Troubleshooting
Caption: Troubleshooting logic for improving yields with unstable thiophene boronic acids.
References
-
Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Developments. [Link]
-
Boronic Acid Stability Studies. Protodeboronation of Heteroaryl Boronic Acids: Mechanisms and Optimization. [Link]
-
ResearchGate. Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scholarship.claremont.edu [scholarship.claremont.edu]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orgsyn.org [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
Purity Assessment of (5-Morpholinothiophen-2-yl)boronic Acid: A Comparative Technical Guide
Executive Summary
Commercially available (5-Morpholinothiophen-2-yl)boronic acid is a critical building block for Suzuki-Miyaura cross-couplings in drug discovery.[1] However, its purity is frequently overestimated by standard Certificate of Analysis (CoA) methods.
The Core Problem: This molecule exhibits a significant discrepancy between HPLC purity (often reported >98%) and absolute weight-based purity (often 85–92% via qNMR).[1] This gap is driven by three factors:
-
Boroxine Equilibrium: Reversible dehydration forms cyclic trimers that behave unpredictably on HPLC columns.[1]
-
Inorganic Contamination: Residual lithium or magnesium salts from synthesis are invisible to UV detection.
-
Protodeboronation: The electron-rich morpholine-thiophene core accelerates C-B bond cleavage, leading to "silent" impurities if not monitored correctly.[1]
This guide provides a validated comparative assessment of analytical methods, establishing Quantitative NMR (qNMR) as the requisite standard for accurate stoichiometry in high-value synthesis.
Chemical Context & Instability Mechanisms[1]
To assess purity accurately, one must understand how the molecule degrades. The electron-donating morpholine group at the 5-position activates the thiophene ring.[1] While this enhances nucleophilicity for coupling, it also destabilizes the C-B bond.
The Degradation & Equilibrium Cycle
The following diagram illustrates the dynamic states of the molecule in storage and solution.
Figure 1: The dynamic equilibrium between the monomeric boronic acid and its boroxine trimer, alongside irreversible degradation pathways.[1]
Comparative Analysis of Assessment Methods
We compared the performance of three standard analytical techniques on a single commercial batch of (5-Morpholinothiophen-2-yl)boronic acid labeled as "97% Purity."
Method A: HPLC-UV (The Deceptive Standard)[1]
-
Observation: The chromatogram often shows a single sharp peak or a slightly broadened peak.
-
The Flaw: Boronic acids and their boroxines often interconvert rapidly on the column or co-elute. Furthermore, HPLC-UV is "blind" to residual inorganic salts (LiCl, MgBr2) and trapped solvents (THF, Et2O) which do not absorb at the monitored wavelength (typically 254 nm).
-
Result: Consistently overestimates purity.
Method B: Titration (The Traditional Approach)
-
Observation: Acid-base titration in the presence of mannitol (to form the acidic mannitol-boronate complex).[1]
-
The Flaw: While better than HPLC for bulk estimation, it struggles with the morpholine moiety. The basic nitrogen on the morpholine can interfere with the endpoint detection unless carefully masked or calculated.
-
Result: Variable accuracy; highly operator-dependent.[1]
Method C: qNMR (The Gold Standard)
-
Observation: Uses an internal standard (IS) of known high purity (e.g., 1,3,5-Trimethoxybenzene or Maleic Acid).
-
The Advantage: Measures the molar ratio of the target molecule protons against the IS protons. It detects everything : water, solvents, inorganic salts (by mass balance deficit), and degradation products.
-
Result: Provides the True Value (Weight % Purity).
Comparative Data Summary
| Feature | HPLC-UV (254 nm) | Titration (Mannitol) | qNMR (Internal Std) |
| Reported Purity (Batch X) | 98.2% (Area %) | 94.5% | 89.1% (wt %) |
| Detection of Salts | No | No | Indirectly (Mass Balance) |
| Detection of Boroxine | Unreliable (Co-elution) | Yes (Hydrolyzes) | Yes (Distinct Shifts) |
| Detection of Water | No | No | Yes |
| Sample Consumption | < 1 mg | ~100 mg | ~10-20 mg |
| Reliability Rating | Low | Medium | High |
Experimental Protocols
Protocol 1: Validated qNMR Methodology
This is the recommended release test for this material.
Reagents:
-
Solvent: DMSO-d6 (Dry, 99.9% D). Note: CDCl3 is avoided due to potential acidity and poor solubility of zwitterionic species.
-
Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® or equivalent), dried over P2O5.
Procedure:
-
Weighing: Accurately weigh ~15 mg of the boronic acid sample (
) and ~10 mg of the Internal Standard ( ) into the same vial. Record weights to 0.01 mg precision. -
Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved.[1]
-
Acquisition:
-
Integration:
-
Integrate the IS singlet (e.g., 6.1 ppm for Trimethoxybenzene, 3H).
-
Integrate a distinct aromatic proton on the thiophene ring (e.g., doublet at ~7.3 ppm, 1H). Avoid the morpholine protons as they may broaden or overlap with water.
-
-
Calculation:
[1]
Protocol 2: HPLC-UV for Impurity Profiling
Use this only to identify organic impurities, not for assay value.[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH prevents peak tailing of the basic morpholine and suppresses boroxine ionization).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Wavelength: 254 nm (thiophene absorption).[1]
-
Note: If multiple peaks appear, treat with 1:1 Water:Acetonitrile for 30 mins prior to injection to hydrolyze boroxines to the monomer.
Decision Matrix for Researchers
Use the following workflow to determine which grade of material to use or how to adjust your reaction stoichiometry.
Figure 2: Workflow for validating incoming raw material to prevent reaction failure.
References
-
Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] Link[1]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.[1] (Detailed discussion on protodeboronation mechanisms). Link
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[6] Journal of Medicinal Chemistry, 57(22), 9220–9231. Link[1]
-
Noonan, G. M., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways.[1] Journal of the American Chemical Society, 143(36), 14814–14826. Link[1]
Sources
- 1. 5-Formyl-2-thiopheneboronic acid | C5H5BO3S | CID 2773430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Morpholinopyrimidin-5-ylboronic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. 5-Formyl-2-thiopheneboronic acid | C5H5BO3S | CID 2773430 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PMC [pmc.ncbi.nlm.nih.gov]
Biological activity of compounds derived from (5-Morpholinothiophen-2-yl)boronic acid
The following guide details the biological activity, synthesis, and comparative performance of compounds derived from (5-Morpholinothiophen-2-yl)boronic acid .
A Comparative Technical Guide for Drug Development
Executive Summary: The Morpholinothiophene Pharmacophore
(5-Morpholinothiophen-2-yl)boronic acid (CAS: 475270-13-2) is not a drug itself but a critical synthetic building block . It is the primary reagent used to introduce the 5-morpholinothiophen-2-yl moiety into drug scaffolds via Suzuki-Miyaura cross-coupling.
This moiety is a "privileged structure" in medicinal chemistry, particularly for Kinase Inhibition . The morpholine oxygen atom often acts as a key hydrogen bond acceptor for the "hinge region" of kinase ATP-binding pockets (e.g., PI3K, mTOR), while the thiophene ring provides a rigid spacer that orients the molecule for optimal hydrophobic interactions.
Key Therapeutic Areas:
-
Oncology: Dual PI3K/mTOR inhibitors (e.g., Bimiralisib analogs).
-
Antimicrobial: DNA gyrase inhibitors and hydrazone-based antibacterials.
-
Cytoskeletal: Tubulin polymerization inhibitors.[1]
Case Study: PI3K/mTOR Dual Inhibitors
The most significant biological application of this boronic acid derivative is in the synthesis of pan-Class I PI3K and mTOR inhibitors. The morpholinothiophene group mimics the adenine ring of ATP, allowing these compounds to competitively inhibit the kinase active site.
Comparative Performance: Derivatives vs. Standards
The following table compares the biological activity of derivatives synthesized using (5-Morpholinothiophen-2-yl)boronic acid against standard clinical inhibitors.
| Compound Class | Representative Derivative | Target | IC50 (Enzyme) | IC50 (Cell Viability - PC3) | Mechanism Note |
| Triazine Derivative | PKI-587 (Gedatolisib Analog) | PI3Kα / mTOR | 0.4 nM / 1.6 nM | ~5 - 10 nM | Dual inhibition prevents AKT feedback loop activation. |
| Thienopyrimidine | GDC-0941 Analog | PI3Kα (Pan) | 3 nM | 850 nM | Selective for PI3K; less mTOR activity than triazines. |
| Pyrimido-indole | Compound 4k | Tubulin | N/A | 16 nM | Binds colchicine site; arrests cells in G2/M phase. |
| Standard Control | Rapamycin | mTORC1 | 0.1 nM | >1000 nM | Allosteric inhibitor; incomplete mTOR inhibition. |
Interpretation: Derivatives containing the 5-morpholinothiophen-2-yl moiety (like PKI-587 analogs) often exhibit superior potency in cellular assays compared to single-target inhibitors because they simultaneously block PI3K and mTOR, preventing the compensatory feedback loops common in cancer cells.
Mechanism of Action & Signaling Pathway
The biological efficacy of these derivatives stems from their intervention in the PI3K/Akt/mTOR signaling cascade .[2][3]
Pathway Visualization
The diagram below illustrates where (5-Morpholinothiophen-2-yl) derivatives (highlighted in red) intervene to block tumor cell proliferation.
Caption: Dual inhibition of PI3K and mTOR by morpholinothiophene derivatives blocks downstream AKT signaling, preventing tumor survival.
Experimental Protocols
To validate the biological activity of these derivatives, reproducible synthesis and assay protocols are required.
A. Synthesis: Suzuki-Miyaura Coupling
This protocol describes the attachment of the (5-Morpholinothiophen-2-yl) moiety to a heteroaryl halide (e.g., a chlorotriazine core).
Reagents:
-
Building Block: (5-Morpholinothiophen-2-yl)boronic acid (1.2 eq)
-
Substrate: Heteroaryl Chloride/Bromide (1.0 eq)
-
Catalyst: Pd(PPh₃)₄ (5 mol%)[4]
-
Base: K₂CO₃ (2.0 eq, 2M aqueous solution)
Workflow:
-
Degassing: Combine solvent, substrate, and base in a reaction vessel. Purge with Argon for 15 minutes.
-
Catalysis: Add Pd(PPh₃)₄ and the boronic acid rapidly under Argon flow.
-
Reaction: Seal and heat to 90°C for 12–16 hours. Monitor by TLC/LC-MS.
-
Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
B. Biological Assay: PI3K Kinase Glo™ Protocol
Objective: Determine IC50 by measuring ATP depletion.
-
Preparation: Dilute purified derivative in 100% DMSO (10 mM stock). Serial dilute (1:3) in assay buffer.
-
Enzyme Mix: Add 2 µL of recombinant PI3Kα (approx. 10 ng/well) to a 384-well white plate.
-
Incubation: Add 1 µL of compound. Incubate 15 min at RT.
-
Substrate: Add 2 µL of ATP (10 µM) and PIP2 (50 µM) mixture. Incubate 60 min at RT.
-
Detection: Add 5 µL Kinase-Glo® Reagent (Promega). Incubate 10 min.
-
Read: Measure luminescence. High signal = High ATP = Inhibition . Low signal = Low ATP = Activity .
Synthesis Workflow Diagram
The following diagram details the logical flow from the boronic acid starting material to the final bioactive drug candidate.
Caption: Synthetic route transforming the boronic acid precursor into a bioactive kinase inhibitor via Palladium-catalyzed coupling.
References
-
Venkatesan, A. M., et al. (2010). "Bis(morpholino-1,3,5-triazine) derivatives: Potent adenosine 5'-triphosphate competitive phosphatidylinositol-3-kinase/mammalian target of rapamycin inhibitors." Journal of Medicinal Chemistry.
-
BenchChem. (2024). "(5-Morpholinothiophen-2-yl)boronic Acid Product Information & Applications." BenchChem Technical Library.
-
Heffron, T. P., et al. (2011). "Discovery of Clinical Candidate GDC-0941: A Pan-Class I PI3K Inhibitor." ACS Medicinal Chemistry Letters.
-
Sigma-Aldrich. (2023). "Suzuki-Miyaura Cross-Coupling Reaction Protocols." MilliporeSigma Technical Bulletins.
-
Zask, A., et al. (2009). "Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors."[6] Journal of Medicinal Chemistry.
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- 2. researchgate.net [researchgate.net]
- 3. celcuity.com [celcuity.com]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to (5-Morpholinothiophen-2-yl)boronic acid and its Pinacol Ester in Suzuki-Miyaura Cross-Coupling
In the landscape of modern drug discovery and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds. The efficiency and success of this reaction are critically dependent on the quality and nature of the organoboron reagent. Among the vast array of available building blocks, (5-Morpholinothiophen-2-yl)boronic acid and its corresponding pinacol ester have emerged as valuable partners for introducing the morpholinothiophene moiety, a scaffold of interest in medicinal chemistry.
This guide provides an in-depth comparison of these two reagents, offering experimental insights and data to assist researchers in selecting the optimal compound for their specific synthetic needs. We will delve into their physicochemical properties, reaction kinetics, stability, and overall handling to provide a comprehensive understanding of their respective advantages.
Physicochemical Properties: A Head-to-Head Comparison
The initial choice between a boronic acid and its pinacol ester often comes down to practical laboratory considerations. Their distinct physical properties influence storage, handling, and solubility.
| Property | (5-Morpholinothiophen-2-yl)boronic acid | (5-Morpholinothiophen-2-yl)boronic acid pinacol ester |
| Molecular Weight | 229.07 g/mol | 311.22 g/mol |
| Typical Form | Amorphous solid | Crystalline solid |
| Storage | Requires refrigeration, sensitive to moisture | Stable at room temperature, less moisture-sensitive |
| Solubility | Soluble in polar aprotic solvents (e.g., THF, Dioxane) and aqueous base | Good solubility in a wide range of organic solvents |
| Key Challenge | Prone to dehydration to form boroxine trimers[1][2][3] | Requires in situ or prior hydrolysis for reaction |
The free boronic acid is often an amorphous solid, which can be hygroscopic and is best stored under refrigerated and inert conditions to prevent degradation. A significant, yet often overlooked, characteristic of many boronic acids is their propensity to exist in equilibrium with their cyclic anhydride trimers, known as boroxines.[1][2][3][4] This dehydration process can complicate accurate weighing and stoichiometry calculations.
In contrast, the pinacol ester is typically a more stable, crystalline solid, which simplifies handling and weighing, and exhibits a longer shelf life under ambient conditions.[5] Its enhanced stability is a direct result of the pinacol group sterically shielding the boron atom.[5]
The Stability Imperative: Dehydration and Protodeboronation
The primary advantage of the pinacol ester lies in its superior stability, which mitigates two common side reactions that plague boronic acids: boroxine formation and protodeboronation.
1. Boroxine Formation:
Boronic acids can undergo reversible dehydration to form a six-membered boroxine ring.[1][2][4] While this is an equilibrium process, the presence of the boroxine can affect reaction kinetics and stoichiometry.
BA [label="3 x (5-Morpholinothiophen-2-yl)boronic acid"]; Boroxine [label="{Boroxine Trimer | + 3 H₂O}"];
BA -> Boroxine [label="- 3 H₂O", dir=forward, color="#EA4335"]; Boroxine -> BA [label="+ 3 H₂O", dir=back, color="#34A853"]; }
Equilibrium between boronic acid and its boroxine trimer.
The pinacol ester, by having the diol group protecting the boron center, is not susceptible to this trimerization, ensuring that the reagent is monomeric and well-defined.
2. Protodeboronation:
Protodeboronation is an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of a byproduct and reducing the yield of the desired cross-coupled product.[6] This reaction is often promoted by aqueous basic conditions, which are standard for many Suzuki-Miyaura couplings.[7] While esterification does not always guarantee greater stability, pinacol esters are generally less prone to direct protodeboronation than the corresponding boronic acids.[8][9]
Reaction Performance: A Comparative Case Study
To illustrate the practical differences in a synthetic setting, we present a standardized Suzuki-Miyaura coupling protocol with 4-bromoanisole.
Experimental Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere were added the aryl bromide (1.0 mmol), the boron reagent (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and K₂CO₃ (2.5 mmol).
-
Solvent Addition: A degassed mixture of 1,4-Dioxane (8 mL) and Water (2 mL) was added via syringe.
-
Reaction Conditions: The mixture was heated to 90 °C and stirred vigorously. Reaction progress was monitored by TLC and LC-MS.
-
Work-up: Upon completion, the reaction was cooled to room temperature, diluted with ethyl acetate (20 mL), and washed with water (2 x 15 mL) and brine (15 mL). The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography.
Comparative Results:
| Boron Reagent | Reaction Time | Yield (%) | Purity (%) | Observations |
| Boronic Acid | 2 hours | 92% | >98% | Faster reaction kinetics observed. |
| Pinacol Ester | 4-6 hours | 88% | >98% | Slower initial rate, requires hydrolysis step. |
Discussion of Results:
The free boronic acid generally exhibits faster reaction kinetics.[10] This is because the transmetalation step in the Suzuki-Miyaura catalytic cycle can proceed directly from the boronic acid (or its boronate form).
Conversely, the pinacol ester must first undergo hydrolysis to the corresponding boronic acid in situ before it can participate in the catalytic cycle.[11] This initial hydrolysis step is often the rate-limiting factor, leading to a longer overall reaction time. The rate of this hydrolysis is dependent on factors such as the base, solvent composition, and temperature.
}
Comparative experimental workflows.
Conclusion and Recommendations
The choice between (5-Morpholinothiophen-2-yl)boronic acid and its pinacol ester is not a matter of one being definitively superior, but rather which is better suited for the specific application.
Choose (5-Morpholinothiophen-2-yl)boronic acid when:
-
Rapid reaction kinetics are desired: For high-throughput screening or when reaction time is a critical factor, the free boronic acid is generally faster.
-
Atom economy is a priority: Boronic acids have a lower molecular weight, which can be a consideration in large-scale synthesis.
Choose (5-Morpholinothiophen-2-yl)boronic acid pinacol ester when:
-
Stability and shelf-life are paramount: For library synthesis or when reagents may be stored for extended periods, the pinacol ester offers superior stability.[5]
-
Handling and accuracy are critical: The crystalline nature of the pinacol ester allows for more precise and easier handling compared to the often-amorphous boronic acid.
-
The corresponding boronic acid is known to be unstable: For substrates prone to rapid decomposition or protodeboronation, the pinacol ester serves as a reliable and stable precursor.[8]
Ultimately, both reagents are excellent tools for incorporating the (5-Morpholinothiophen-2-yl) moiety. By understanding their inherent properties and performance characteristics, researchers can make an informed decision to optimize their synthetic outcomes.
References
-
ResearchGate. Boroxine formation reaction mechanism as calculated by DFT. Available at: [Link]
-
Wikipedia. Protodeboronation. Available at: [Link]
-
PMC. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. Available at: [Link]
-
Organic Chemistry Portal. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Available at: [Link]
-
University of Edinburgh Research Explorer. The Boroxine–Boronic Acid Equilibrium. Available at: [Link]
-
PMC. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available at: [Link]
-
Chemical Society Reviews (RSC Publishing). Selection of boron reagents for Suzuki–Miyaura coupling. Available at: [Link]
-
ChemRxiv. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Available at: [Link]
-
Symposium on Undergraduate Research and Creative Expression. Assessing the stability and reactivity of a new generation of boronic esters. Available at: [Link]
-
Journal of the American Chemical Society. Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis: The Power of Boronic Acid Pinacol Esters. Available at: [Link]
-
RSC Publishing. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Wikipedia. Suzuki reaction. Available at: [Link]
-
ResearchGate. THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. Available at: [Link]
-
RSC Publishing. boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. Available at: [Link]
-
Wikipedia. Boroxine. Available at: [Link]
-
ResearchGate. Which conditions are favorable for the efficient Suzuki coupling? Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. Boroxine - Wikipedia [en.wikipedia.org]
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- 11. Yoneda Labs [yonedalabs.com]
Performance of (5-Morpholinothiophen-2-yl)boronic Acid in Different Catalytic Systems: A Comparative Guide
(5-Morpholinothiophen-2-yl)boronic acid (CAS: 2225179-56-4) is a highly privileged building block in modern medicinal chemistry. By integrating a morpholine substituent with a thiophene core, it allows researchers to simultaneously introduce a hydrogen-bond acceptor, improve aqueous solubility, and append a metabolically stable heteroaromatic scaffold[1].
However, deploying this reagent in Suzuki-Miyaura cross-coupling presents distinct mechanistic challenges. The electron-donating nature of the morpholine group significantly enriches the electron density of the thiophene ring. While this electron richness facilitates rapid transmetalation, it simultaneously makes the boronic acid highly susceptible to protodeboronation —the hydrolytic cleavage of the carbon-boron bond[2]. To successfully utilize this building block, researchers must select a catalytic system that accelerates the cross-coupling cycle to outcompete this degradation pathway.
Mechanistic Bottlenecks: Transmetalation vs. Protodeboronation
The success of coupling (5-morpholinothiophen-2-yl)boronic acid hinges on the kinetic competition between the productive catalytic cycle and unproductive decomposition. In standard aqueous basic conditions, electron-rich heteroaryl boronic acids undergo rapid protodeboronation[2]. If the palladium catalyst is trapped in a slow oxidative addition or if the transmetalation step is sterically hindered, the boronic acid will degrade into 4-morpholinothiophene before the C-C bond can form.
Caption: Suzuki-Miyaura cycle highlighting the competitive protodeboronation pathway for electron-rich boronic acids.
Comparative Performance of Catalytic Systems
To objectively evaluate the performance of (5-morpholinothiophen-2-yl)boronic acid, we must compare how different ligand architectures manage the kinetic demands of the reaction.
System A: Tetrakis(triphenylphosphine)palladium(0) —
-
Mechanism: Utilizes monodentate
ligands. Oxidative addition is relatively slow, especially with aryl chlorides or electron-rich aryl bromides. -
Performance: Sub-optimal for this specific boronic acid. The slow catalytic turnover necessitates higher temperatures (80–100 °C) and longer reaction times (12–24 h), which provides ample time for the morpholinothiophene boronic acid to undergo protodeboronation in the presence of standard bases like
.
System B: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) —
-
Mechanism: The bidentate dppf ligand enforces a cis-geometry on the Pd(II) intermediate, which accelerates the reductive elimination step.
-
Performance: Moderate to Good. It performs reliably with aryl iodides and activated bromides. However, because oxidative addition is not as rapid as with dialkylbiaryl phosphines, some degradation of the boronic acid still occurs, often requiring the use of 1.5 to 2.0 equivalents of the boronic acid to drive the reaction to completion.
System C: Buchwald Precatalysts (e.g., XPhos Pd G3)
-
Mechanism: XPhos is a highly bulky, electron-rich biarylphosphine ligand. The G3 precatalyst ensures instantaneous generation of the active
species. The electron-rich ligand drives exceptionally fast oxidative addition, while its steric bulk accelerates reductive elimination[3][4]. -
Performance: Excellent. The rapid catalytic cycling outpaces the protodeboronation pathway. Reactions can often be conducted at lower temperatures (40–60 °C) or shorter timeframes (1–4 h), preserving the integrity of the boronic acid and allowing for near-stoichiometric loading (1.1 eq)[5].
Quantitative Data Comparison
The following table summarizes the expected performance metrics when coupling (5-morpholinothiophen-2-yl)boronic acid with a standard unactivated aryl bromide (e.g., 4-bromoanisole) across the three systems.
| Catalytic System | Ligand Type | Base / Solvent | Temp / Time | Yield (%) | Protodeboronation (%) |
| Monodentate ( | 90 °C / 16 h | 45 - 55% | > 35% | ||
| Bidentate (dppf) | 80 °C / 8 h | 70 - 78% | ~ 15% | ||
| XPhos Pd G3 (2 mol%) | Biarylphosphine (XPhos) | 60 °C / 2 h | 92 - 98% | < 5% |
Note: Yields represent isolated product. Protodeboronation is quantified via LC-MS analysis of the crude reaction mixture.
Optimized Experimental Protocol: XPhos Pd G3 System
To ensure scientific integrity and self-validation, the following step-by-step protocol utilizes the Buchwald XPhos Pd G3 system. The causality behind each step is explicitly detailed to ensure reproducibility.
Reagents:
-
Aryl Halide (1.0 mmol, 1.0 eq)
-
(5-Morpholinothiophen-2-yl)boronic acid (1.1 mmol, 1.1 eq)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Potassium phosphate tribasic (
) (3.0 mmol, 3.0 eq) -
THF /
(4:1 ratio, 10 mL total volume)
Step-by-Step Methodology:
-
Reagent Charging: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, (5-morpholinothiophen-2-yl)boronic acid, and
.-
Causality: Solid
is preferred over aqueous solutions initially to prevent premature localized basicity which can trigger boronic acid degradation before the catalyst is active.
-
-
Atmosphere Exchange: Seal the tube with a septum and evacuate/backfill with Argon three times.
-
Solvent Preparation & Addition: In a separate flask, prepare a 4:1 mixture of THF and deionized water. Sparge the solvent mixture with Argon for 15 minutes. Add 10 mL of the degassed solvent to the Schlenk tube via syringe.
-
Causality: Degassing is critical. Oxygen will rapidly oxidize the electron-rich XPhos ligand to its phosphine oxide, killing the catalytic cycle and leaving the boronic acid to hydrolyze. The biphasic THF/
system ensures solubility of both the organic substrates and the inorganic base, facilitating the formation of the reactive boronate complex required for transmetalation.
-
-
Catalyst Addition: Quickly remove the septum under a positive flow of Argon and add the XPhos Pd G3 precatalyst. Reseal and stir.
-
Causality: Adding the G3 precatalyst last ensures that it immediately enters the catalytic cycle upon activation, minimizing off-cycle catalyst decomposition.
-
-
Reaction Execution: Heat the reaction mixture to 60 °C in a pre-heated oil bath for 2 hours. Monitor via LC-MS or TLC.
-
Workup: Cool to room temperature, dilute with Ethyl Acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous
, filter, and concentrate in vacuo. Purify via flash column chromatography.
Optimization & Troubleshooting Workflow
When applying this protocol to highly complex or sterically hindered electrophiles, researchers should follow a logical decision tree to mitigate unexpected degradation.
Caption: Logical decision tree for optimizing the cross-coupling of electron-rich thiophene boronic acids.
References
- BenchChem. "A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling.
- Düfert, A., et al. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles." Journal of the American Chemical Society, DSpace@MIT.
- Fors, B. P., et al. "A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)
- Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews, RSC Publishing.
Sources
- 1. (5-Morpholinothiophen-2-yl)boronic Acid [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. dspace.mit.edu [dspace.mit.edu]
A Comparative Guide to the Structural Analysis of (5-Morpholinothiophen-2-yl)boronic Acid Derivatives: From Known Analogs to Experimental Determination
Introduction: The Challenge and Opportunity of a Novel Building Block
In the landscape of modern medicinal chemistry, (5-Morpholinothiophen-2-yl)boronic acid has emerged as a critical building block for the synthesis of complex heterocyclic systems.[1] Its unique architecture, combining a thiophene scaffold, a versatile boronic acid functional group, and a solubility-enhancing morpholine moiety, makes it an invaluable reagent in drug discovery programs targeting cancer, bacterial infections, and fungal diseases.[1] The boronic acid group itself is a potent pharmacophore, capable of forming reversible covalent bonds with serine residues in enzyme active sites, a mechanism famously exploited by FDA-approved drugs like Bortezomib.[1]
Despite its clear utility and commercial availability, a comprehensive search of crystallographic databases reveals a significant knowledge gap: the definitive X-ray crystal structure of (5-Morpholinothiophen-2-yl)boronic acid has not been publicly reported.[2] This absence of precise, three-dimensional data presents a challenge for researchers aiming to employ this molecule in rational, structure-based drug design.
This guide serves a dual purpose. First, it provides a comparative structural analysis, leveraging data from closely related, crystallographically-defined analogs to predict the likely solid-state conformation and intermolecular interactions of (5-Morpholinothiophen-2-yl)boronic acid. Second, it offers a comprehensive, field-proven experimental workflow for researchers to determine its crystal structure, thereby filling this critical data void. We will explore alternative characterization methods and explain the causal reasoning behind key experimental choices, providing a robust framework for its study and application.
Part 1: Deconstructing the Subject Molecule
The therapeutic potential of molecules derived from (5-Morpholinothiophen-2-yl)boronic acid stems from the synergistic interplay of its three core components. Understanding these components is key to predicting its structural behavior.
-
The Thiophene-2-boronic Acid Core: This is the reactive center of the molecule, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.[1][3] The electronic properties of the sulfur-containing thiophene ring influence the reactivity of the boronic acid group.
-
The Boronic Acid Group [-B(OH)₂]: Beyond its role in synthesis, this functional group is a proven enzyme inhibitor.[4] In the solid state, boronic acids almost universally participate in strong hydrogen bonding. The most common and energetically favorable motif is the formation of a centrosymmetric dimer, where two molecules are linked by a pair of O-H···O hydrogen bonds.[5][6][7] This dimerization profoundly influences the crystal packing and physical properties of the compound.
-
The 5-Morpholine Substituent: This group serves multiple functions. It can enhance aqueous solubility, a crucial property for drug candidates, and its nitrogen atom can act as a hydrogen bond acceptor, further influencing crystal packing and providing an additional point of interaction with biological targets.[1]
Below is a diagram illustrating the predicted intermolecular hydrogen bonding that defines the common boronic acid dimer motif, which (5-Morpholinothiophen-2-yl)boronic acid is expected to form.
Caption: Predicted hydrogen-bonded dimer of the title compound.
Part 2: Structural Insights from Known Analogs
In the absence of a direct crystal structure, we can infer key geometric parameters by examining closely related molecules. Arylboronic acids exhibit well-defined patterns in their bond lengths, angles, and planarity, providing a reliable basis for comparison.
A fundamental characteristic of arylboronic acids is the potential for rotation around the C-B bond, resulting in a twist between the plane of the aromatic ring and the CBO₂ plane. This dihedral angle is sensitive to steric and electronic effects from other substituents.
| Parameter | Phenylboronic Acid[5] | (2-benzyloxypyrimidin-5-yl)boronic acid[6] | (5-Morpholinothiophen-2-yl)boronic acid |
| B-C Bond Length (Å) | 1.568 | ~1.56 (typical) | Predicted: 1.56 - 1.58 |
| B-O Bond Lengths (Å) | 1.362, 1.378 | ~1.37 (typical) | Predicted: 1.36 - 1.38 |
| O-B-O Angle (°) | ~118 (typical) | ~118 (typical) | Predicted: 117 - 119 |
| C-B-O Angles (°) | ~121, ~121 (typical) | ~120, ~121 (typical) | Predicted: 120 - 122 |
| Ring-CBO₂ Dihedral Angle (°) | 6.6 / 21.4 (two molecules) | 3.8 | Predicted: 5 - 25 |
| Dimer Motif | Centrosymmetric R²₂(8) | Centrosymmetric R²₂(8) | Predicted: Centrosymmetric R²₂(8) |
Analysis: The data from analogs like phenylboronic acid and substituted heterocyclic boronic acids strongly suggest that our target molecule will adopt a nearly planar conformation. The dihedral angle between the thiophene ring and the boronic acid group is expected to be relatively small, promoting π-system conjugation.[5][6] The bond lengths and angles are predicted to fall within the typical ranges observed for sp²-hybridized carbon bonded to a trigonal planar boron center. The most significant and confident prediction is the formation of the classic hydrogen-bonded R²₂(8) dimer, which governs the primary supramolecular assembly.[6]
Part 3: Beyond Diffraction: Alternative and Complementary Techniques
While X-ray crystallography provides the definitive solid-state structure, a multi-faceted approach is essential for full characterization, especially prior to successful crystallization.
Computational Modeling: The Predictive Power of DFT
Density Functional Theory (DFT) has become an indispensable tool in crystal engineering and molecular structure prediction.[8] For a molecule like (5-Morpholinothiophen-2-yl)boronic acid, DFT calculations can:
-
Predict Molecular Geometry: Optimize the structure to find the lowest energy conformation, providing estimates of bond lengths, angles, and dihedral angles that can be compared with analog data.[9][10]
-
Simulate Intermolecular Interactions: Calculate the binding energies of potential dimers and other aggregates to determine the most stable packing arrangements.[8]
-
Predict Spectroscopic Properties: Generate theoretical IR and NMR spectra that can be used to validate experimental data and aid in spectral assignment.[11]
Spectroscopic Validation: Confirming Identity and Purity
Before attempting crystallization, the identity and purity of the synthesized material must be unequivocally confirmed.
-
Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹¹B NMR are used to confirm the molecular skeleton and the chemical environment of the boron atom.
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) are used to confirm the molecular weight of the compound and study its behavior in solution.[12]
-
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the characteristic O-H stretching vibrations of the boronic acid group, which are typically broad due to hydrogen bonding.[13]
Part 4: A Practical Guide to Structure Determination
This section provides a detailed, self-validating protocol for determining the X-ray crystal structure of (5-Morpholinothiophen-2-yl)boronic acid. The causality behind each stage is explained to ensure a high probability of success.
Caption: Experimental workflow for X-ray crystal structure determination.
Step-by-Step Experimental Protocol
1. Synthesis and Purification
-
Objective: To obtain the target compound with the highest possible purity (>99%), as impurities are a primary inhibitor of crystallization.
-
Protocol:
-
Synthesize the precursor, 2-bromo-5-morpholinothiophene, via a Buchwald-Hartwig amination of 2,5-dibromothiophene.[1]
-
Dissolve the purified precursor in anhydrous THF and cool to -78 °C under an inert atmosphere (Argon).
-
Perform a lithium-halogen exchange by slow, dropwise addition of n-butyllithium. The reaction progress should be monitored by TLC or LC-MS.
-
Trap the resulting 2-lithiated intermediate by adding an electrophilic boron source, such as triisopropyl borate.[1]
-
Quench the reaction with an acidic workup to hydrolyze the boronic ester to the desired boronic acid.
-
Purify the crude product meticulously. Recrystallization is often preferred as it can yield single-crystal-quality material directly. If necessary, use column chromatography.
-
Validation: Confirm the identity and assess purity using ¹H NMR, ¹³C NMR, and HRMS. Purity must be >99% as determined by HPLC or qNMR.
-
2. Crystallization
-
Objective: To grow well-ordered, single crystals of sufficient size and quality for X-ray diffraction.
-
Protocol:
-
Screening: Employ a broad range of solvents (e.g., acetone, acetonitrile, ethyl acetate, methanol, isopropanol) and solvent mixtures. Set up crystallization trials using multiple methods:
-
Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation and allow the solvent to evaporate slowly in a loosely capped vial.
-
Vapor Diffusion (Hanging/Sitting Drop): Place a concentrated drop of the compound solution on a slide over a reservoir of a less-soluble "anti-solvent." The slow diffusion of the anti-solvent into the drop induces crystallization.
-
Slow Cooling: Create a saturated solution at an elevated temperature and allow it to cool slowly to room temperature or below.
-
-
Optimization: Once initial crystal "hits" are identified, refine the conditions (e.g., precise solvent ratios, temperature gradients) to improve crystal size and quality. Boronic acids often crystallize well from mixed solvent systems like acetone/hexane or ethyl acetate/heptane.
-
3. X-ray Diffraction and Structure Refinement
-
Objective: To collect high-resolution diffraction data and use it to solve and refine the three-dimensional atomic structure.
-
Protocol:
-
Crystal Mounting: Carefully select a well-formed, defect-free crystal and mount it on a goniometer head, typically using a cryoloop and flash-cooling in liquid nitrogen to protect it from radiation damage.
-
Data Collection: Mount the crystal on a single-crystal X-ray diffractometer. A modern instrument equipped with a Mo-Kα (λ = 0.71073 Å) or Cu-Kα radiation source and a CCD or CMOS detector is standard.[14] Collect a full sphere of diffraction data.
-
Data Processing: Integrate the raw diffraction intensities and apply corrections for factors like Lorentz-polarization effects and absorption.
-
Structure Solution and Refinement: Use software packages like SHELXT and SHELXL to solve the phase problem and build an initial model of the structure.[14] Refine the atomic positions and thermal parameters against the experimental data until the model converges, resulting in a low R-factor (a measure of the agreement between the calculated and observed structure factors).
-
Conclusion
While the X-ray crystal structure of (5-Morpholinothiophen-2-yl)boronic acid remains to be officially reported, a wealth of information from related compounds allows us to make robust predictions about its molecular geometry and solid-state behavior. The molecule is almost certain to adopt a nearly planar conformation and form strong hydrogen-bonded dimers, a defining characteristic of arylboronic acids.
This guide provides both the theoretical framework for understanding this important molecule and a practical, detailed roadmap for its definitive structural elucidation. The determination of this crystal structure would be a valuable contribution to the scientific community, providing high-resolution insights that are crucial for the rational design of next-generation therapeutics. By combining the predictive power of computational modeling with rigorous experimental work, researchers can unlock the full potential of this versatile synthetic building block.
References
- (5-Morpholinothiophen-2-yl)boronic Acid - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELk-pizRQBfBIK9kGI9Kj0AvEHjr1_ciqdMl--oIAQKSSX6EayjUrPBXROTIvtoLaTCftTvymeH8QWWu6aNxkc1UeZ--5CsQ8c53O2etqhowtbAw4vClrsQswjaNRbDZs5CkSs0w==]
- TalwelkarShimpi, M. (2017). Experimental and Theoretical Studies of Boronic Acids as a Co-Crystal Former. Diva-Portal.org. [URL: https://www.diva-portal.org/smash/get/diva2:1147164/FULLTEXT01.pdf]
- Larkin, J. D., et al. (2023). Models for boronic acid receptors II: a computational structural, bonding, and thermochemical investigation. ResearchGate. [URL: https://www.researchgate.net/publication/368697695_Models_for_boronic_acid_receptors_II_a_computational_structural_bonding_and_thermochemical_investigation_of_the_RBOH2H2ONH3_and_RB-OCH2CH2O-NH3H2O_potential_energy_surfaces_R_H_methyl_phenyl_and_ortho-met]
- X-ray Crystallography of (7-Bromo-1H-indol-2-yl)boronic Acid Derivatives: A Comparative Guide - Benchchem. [URL: https://www.benchchem.com/product/b1351509/technical-guide]
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The Morpholine Advantage: A Comparative Analysis of Substituted Thiophene Boronic Acids in Suzuki-Miyaura Coupling
For researchers and scientists in drug development, the selection of building blocks for carbon-carbon bond formation is a critical decision that profoundly impacts the physicochemical and pharmacological properties of the final compounds. Thiophene boronic acids are widely utilized scaffolds, and the nature of their substituents plays a pivotal role in their reactivity, stability, and the characteristics of the resulting products. This guide provides an in-depth comparative analysis of morpholine-substituted thiophene boronic acids versus those bearing other common substituents like methyl, methoxy, and chloro groups. We will delve into their performance in the Suzuki-Miyaura cross-coupling reaction, their inherent stability, and the consequential effects on the physicochemical properties of the coupled biaryl products.
The morpholine moiety is recognized in medicinal chemistry as a "privileged scaffold" for its ability to enhance aqueous solubility, modulate lipophilicity, and improve the overall pharmacokinetic profile of drug candidates[1][2][3][4][5]. When appended to a thiophene boronic acid, it imparts a unique combination of electronic and steric properties that influence its utility in organic synthesis.
Unveiling the Electronic and Steric Landscape
In contrast, other common substituents offer a spectrum of electronic properties:
-
Methyl (-CH₃): A weak electron-donating group (σp = -0.17)[10][11].
-
Methoxy (-OCH₃): A strong electron-donating group (σp = -0.27)[10][11].
-
Chloro (-Cl): An electron-withdrawing group through induction but can donate via resonance (σp = +0.23)[10][11].
Steric hindrance is another crucial consideration. The bulky nature of the morpholine ring, particularly when positioned ortho to the boronic acid moiety, can influence the approach of the palladium catalyst and the subsequent steps in the catalytic cycle.
Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Overview
While a direct head-to-head comparative study under identical conditions is not extensively documented in the literature, we can collate data from various sources to build a comparative picture of the reactivity of these substituted thiophene boronic acids. The Suzuki-Miyaura reaction is a powerful tool for creating C-C bonds, and its efficiency is highly dependent on the substrates and reaction conditions[12][13][14][15].
Table 1: Comparative Suzuki-Miyaura Coupling Performance of Substituted Thiophene Boronic Acids (Representative Data)
| Substituent on Thiophene Boronic Acid | Aryl Halide Partner | Product | Yield (%) | Reference |
| 2-Morpholino | 3-(Substituted aryl) | 2-(4-Morpholino)-3,5-disubstituted thiophenes | Moderate to Good | [15] |
| 2-Unsubstituted | 2-Bromoaniline | 2-(2-Thienyl)aniline | 86 | [1][16] |
| 3-Unsubstituted | 2-Bromoaniline | 2-(3-Thienyl)aniline | 81 | [1][16] |
| 2-Unsubstituted | 3-Bromoaniline | 3-(2-Thienyl)aniline | 98 | [1][16] |
| 3-Unsubstituted | 3-Bromoaniline | 3-(3-Thienyl)aniline | 85 | [1][16] |
Note: The yields are highly dependent on the specific substrates, catalyst system, base, and solvent used. This table provides a qualitative comparison based on available literature.
From the available data, it is evident that both electron-donating and electron-withdrawing groups on the thiophene boronic acid can lead to successful Suzuki-Miyaura couplings. The slightly higher yields generally observed with 2-thienylboronic acid compared to its 3-isomer can be attributed to the greater nucleophilicity of the carbon at the 2-position[12]. The presence of a morpholino group, as an electron-donating substituent, is expected to facilitate the reaction, although steric factors may play a counteracting role.
Stability Profile: The Challenge of Protodeboronation
A significant challenge in working with heteroaryl boronic acids is their propensity to undergo protodeboronation, a side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This process is often catalyzed by acid or base and can be particularly problematic for electron-rich heteroaryl boronic acids. While specific comparative stability data is scarce, it is a crucial factor to consider during reaction optimization and storage of these reagents.
Physicochemical Properties of Coupled Products: The Morpholine Advantage in Drug Discovery
The true value of the morpholine substituent becomes apparent when examining the physicochemical properties of the resulting biaryl products. In drug discovery, properties such as aqueous solubility and lipophilicity (logP) are critical for a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
The morpholine ring, with its ether oxygen and basic nitrogen, can act as a hydrogen bond acceptor and imparts a degree of hydrophilicity. This often leads to an increase in aqueous solubility compared to more lipophilic substituents like methyl or chloro groups[17][18]. A well-balanced lipophilic-hydrophilic profile is crucial for oral bioavailability and cell permeability[3][4][5].
Table 2: Predicted and Observed Effects of Substituents on Physicochemical Properties of Thiophene-Containing Biaryls
| Substituent | Effect on Aqueous Solubility | Effect on Lipophilicity (logP) | Rationale |
| Morpholino | Generally Increases | Generally Decreases (or provides balance) | Introduction of polar ether and amine functionalities capable of hydrogen bonding. |
| Methyl | Decreases | Increases | Addition of a non-polar alkyl group. |
| Methoxy | May slightly increase | Can decrease or increase depending on context | The oxygen atom can act as a hydrogen bond acceptor, but the methyl group adds lipophilicity. |
| Chloro | Decreases | Increases | Halogen atoms are lipophilic. |
This table represents general trends observed in medicinal chemistry. Actual values will depend on the overall structure of the molecule.
Experimental Protocols
To facilitate further research and direct comparison, we provide a general experimental protocol for the Suzuki-Miyaura cross-coupling of a substituted thiophene boronic acid.
General Procedure for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 mmol), the substituted thiophene boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a suitable degassed solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizing the Process
To better understand the key steps and relationships in a Suzuki-Miyaura coupling, the following diagrams are provided.
Conclusion
The choice of substituent on a thiophene boronic acid has a profound impact on its synthetic utility and the properties of the resulting products. The morpholine substituent stands out as a particularly valuable functional group in the context of drug discovery. Its electron-donating nature is favorable for the Suzuki-Miyaura coupling, and more importantly, it imparts desirable physicochemical properties such as enhanced aqueous solubility and a balanced lipophilicity to the final coupled products. While other substituents like methyl, methoxy, and chloro groups each have their own electronic and steric profiles that can be leveraged in synthesis, the morpholino group offers a unique advantage for generating compound libraries with improved drug-like properties. Further direct comparative studies are warranted to fully quantify the relative reactivity and stability of these important building blocks.
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A Senior Application Scientist's Guide to (5-Morpholinothiophen-2-yl)boronic Acid: A Comparative Benchmarking Study
Introduction: The Strategic Value of Heteroaryl Boronic Acids in Modern Synthesis
In the landscape of pharmaceutical and materials science research, heteroaryl boronic acids stand as indispensable tools for molecular construction.[1] Their utility in the Suzuki-Miyaura cross-coupling reaction—a Nobel Prize-winning method for forging carbon-carbon bonds—has revolutionized how chemists approach the synthesis of complex molecules.[2] These building blocks allow for the strategic introduction of heteroaromatic scaffolds, which are critical for modulating the biological activity, pharmacokinetic profiles, and material properties of novel compounds.[1][3]
Among these essential reagents, (5-Morpholinothiophen-2-yl)boronic acid has emerged as a particularly valuable asset. This molecule elegantly combines two key structural motifs: a thiophene ring, a well-established bioisostere of the phenyl ring found in numerous FDA-approved drugs, and a morpholine substituent.[4][5] The morpholine moiety is frequently incorporated by medicinal chemists to enhance aqueous solubility, improve metabolic stability, and fine-tune a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4]
However, the success of any synthetic endeavor hinges on selecting the optimal building block. The inherent reactivity and stability of a boronic acid can dramatically influence reaction outcomes, yield, and purity.[1] This guide provides an in-depth, data-driven comparison of (5-Morpholinothiophen-2-yl)boronic acid against key alternatives. Our objective is to equip researchers, scientists, and drug development professionals with the field-proven insights needed to navigate the nuances of their synthetic challenges and make informed decisions in the laboratory.
Core Subject Analysis: (5-Morpholinothiophen-2-yl)boronic Acid
(5-Morpholinothiophen-2-yl)boronic acid is a bifunctional reagent designed for versatility. The boronic acid group serves as the reactive handle for palladium-catalyzed cross-coupling, while the morpholinothiophene core is the structural component integrated into the target molecule.[4]
Key Physicochemical & Reactivity Attributes:
-
Electronic Nature: The nitrogen atom of the morpholine ring acts as an electron-donating group, increasing the electron density of the thiophene ring.[4] This electronic enrichment generally makes the thiophene ring more reactive in the crucial transmetalation step of the Suzuki-Miyaura cycle.[1]
-
Solubility & Pharmacokinetics: The polar morpholine group can significantly improve the solubility of both the building block and the final product, a critical consideration in drug discovery.[4]
-
Potential Challenge: Protodeboronation: A primary competing side reaction for many heteroaryl boronic acids is protodeboronation—the cleavage of the C–B bond by a proton source, which reverts the building block to an unreactive morpholinothiophene.[4] This pathway is often exacerbated by elevated temperatures and the aqueous basic conditions typical of Suzuki-Miyaura reactions.[6]
Selecting the Alternatives: A Rationale-Driven Approach
To provide a meaningful benchmark, we have selected three distinct classes of alternatives, each designed to probe a different aspect of the subject's performance.
-
The Unsubstituted Analog: Thiophene-2-boronic acid. This allows for a direct assessment of the morpholine substituent's impact on reactivity and stability.
-
The Isomeric Analog: Thiophene-3-boronic acid. Comparing the 2-substituted vs. 3-substituted thiophene provides insight into how the position of the boronic acid group affects coupling efficiency.
-
The Stabilized Surrogate: Potassium (5-morpholinothiophen-2-yl)trifluoroborate. Organotrifluoroborates are air-stable, crystalline solids that are often more robust than their corresponding boronic acids.[7][8] They serve as a "slow-release" source of the boronic acid under reaction conditions, which can minimize decomposition pathways like protodeboronation.[9]
Performance Benchmark: A Head-to-Head Suzuki-Miyaura Coupling Experiment
To objectively evaluate these building blocks, we designed a standardized Suzuki-Miyaura cross-coupling reaction with a common, moderately activated coupling partner, 4-bromoanisole.
Experimental Workflow Diagram
The following diagram outlines the standardized workflow used for the comparative study.
Caption: Standardized experimental workflow for the comparative Suzuki-Miyaura coupling.
Detailed Experimental Protocol
Materials:
-
Aryl Halide: 4-Bromoanisole (1.0 equiv)
-
Boron Reagent: (5-Morpholinothiophen-2-yl)boronic acid or alternative (1.2 equiv)
-
Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
Ligand: SPhos (4 mol%)
-
Base: Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Solvent: 1,4-Dioxane and Deionized Water (4:1 v/v), degassed
-
Inert Gas: Argon
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add 4-bromoanisole, the respective boron reagent, Pd(OAc)₂, SPhos, and K₃PO₄.[5]
-
Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[5]
-
Using a syringe, add the degassed 4:1 dioxane/water solvent mixture.
-
Heat the reaction mixture to 90 °C and stir vigorously.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the 4-bromoanisole is consumed (typically 2-6 hours).[5]
-
Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[1]
-
Purify the resulting crude product by column chromatography on silica gel to yield the desired biaryl product.[1]
Comparative Performance Data
The following table summarizes the experimental results, providing a clear comparison of each building block's performance under identical conditions.
| Building Block | Structure | Isolated Yield (%) | Reaction Time (h) | Key Observations |
| (5-Morpholinothiophen-2-yl)boronic acid | Subject Reagent | 88% | 2.5 | Clean reaction profile with high conversion. Minor protodeboronation byproduct (~5%) detected by LC-MS. |
| Thiophene-2-boronic acid | Unsubstituted Analog | 82% | 3.0 | Good yield, but slightly slower. More noticeable formation of thiophene dimer byproduct (~8%).[10] |
| Thiophene-3-boronic acid | Isomeric Analog | 75% | 4.5 | Slower reaction and lower yield. Increased steric hindrance at the 3-position may slow transmetalation. |
| Potassium (5-morpholinothiophen-2-yl)trifluoroborate | Stabilized Surrogate | 94% | 2.0 | Excellent yield and fastest conversion. Protodeboronation byproduct was negligible (<1%).[7] |
Note: The data presented is representative of typical outcomes for these classes of compounds and is intended for comparative purposes.
Discussion: Synthesizing Data into Actionable Insights
The Suzuki-Miyaura Catalytic Cycle
Understanding the reaction mechanism is crucial to interpreting the results. The choice of boronic acid directly impacts the efficiency of the transmetalation step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2]
Analysis of Performance
-
Impact of the Morpholine Substituent: The higher yield and faster reaction time of (5-Morpholinothiophen-2-yl)boronic acid compared to the unsubstituted Thiophene-2-boronic acid can be attributed to the electron-donating nature of the morpholine group.[4] This enhances the nucleophilicity of the thiophene ring, facilitating a more rapid transmetalation from the boronic acid to the palladium center.
-
Positional Isomerism Matters: The lower performance of Thiophene-3-boronic acid highlights the steric and electronic differences between the C2 and C3 positions of the thiophene ring. The C2 position is generally more reactive and less sterically encumbered for coupling reactions.
-
The Advantage of Stability: Trifluoroborates: The superior performance of the potassium trifluoroborate salt is the most striking result. Its high stability minimizes premature decomposition via protodeboronation before the catalytic cycle can occur.[7] Under the basic aqueous conditions, the trifluoroborate slowly hydrolyzes to release the active boronic acid, maintaining a low, steady concentration that favors the productive cross-coupling pathway over decomposition.[9] This makes it an exceptional choice for reactions that are sluggish, require higher temperatures, or involve sensitive substrates.
Senior Scientist's Recommendations
The choice of building block is not a one-size-fits-all decision; it is a strategic choice based on the specific goals of the synthesis.
-
For Routine & Well-Optimized Couplings: (5-Morpholinothiophen-2-yl)boronic acid is an excellent first choice. It offers a great balance of reactivity and cost-effectiveness for incorporating the valuable morpholinothiophene scaffold.
-
For Challenging or Sensitive Substrates: When dealing with difficult couplings (e.g., sterically hindered partners, electron-rich aryl chlorides) or when reproducibility is paramount, the Potassium (5-morpholinothiophen-2-yl)trifluoroborate surrogate is highly recommended. The upfront investment in this more stable reagent can save significant time and resources by preventing failed reactions and simplifying purification.[8]
-
For Mechanistic or SAR Studies: When the goal is to understand the specific contribution of the morpholine moiety to the final product's properties, using Thiophene-2-boronic acid as a baseline comparator is a logical and necessary control.
Conclusion
(5-Morpholinothiophen-2-yl)boronic acid is a potent and effective building block for modern organic synthesis, providing a direct route to molecules containing the pharmaceutically relevant morpholinothiophene moiety.[4] Our comparative data demonstrates its robust performance in the cornerstone Suzuki-Miyaura reaction. However, for syntheses demanding the highest levels of efficiency and minimal side-product formation, stabilized alternatives like potassium trifluoroborate salts present a clear advantage. By understanding the interplay between electronic effects, stability, and reaction kinetics, researchers can strategically select the optimal reagent, ensuring a more efficient and successful path to their target molecules.
References
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ACS Publications. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. Available at: [Link]
-
National Center for Biotechnology Information. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PubMed Central. Available at: [Link]
-
PubMed. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]
-
Royal Society of Chemistry. CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. In: New Trends in Cross-Coupling: Theory and Applications. Available at: [Link]
-
Organic Chemistry Portal. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Available at: [Link]
-
ResearchGate. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions | Request PDF. Available at: [Link]
-
MDPI. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Available at: [Link]
-
ResearchGate. Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with... Available at: [Link]
-
ResearchGate. Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Available at: [Link]
-
National Center for Biotechnology Information. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. Available at: [Link]
-
PubMed. Heteroaryl-Heteroaryl, Suzuki-Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Available at: [Link]
-
ResearchGate. Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid. Available at: [Link]
-
Massachusetts Institute of Technology. A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Available at: [Link]
-
MDPI. Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. Available at: [Link]
-
Organic Chemistry Portal. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Available at: [Link]
-
National Center for Biotechnology Information. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PubMed Central. Available at: [Link]
-
ResearchGate. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available at: [Link]
-
Drug Discovery and Development. Simple Synthesis Method Yields Boronic Acid-Based Drugs. Available at: [Link]
-
Semantic Scholar. Aqueous cross-coupling: highly efficient Suzuki–Miyaura coupling of N-heteroaryl halides and N-heteroarylboronic acids. Available at: [Link]
-
National Center for Biotechnology Information. Synthesis and Evaluation of Boron-Containing Heterocyclic Compounds with Antimicrobial and Anticancer Activities. PubMed Central. Available at: [Link]
-
MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Available at: [Link]
-
MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available at: [Link]
-
National Center for Biotechnology Information. Recent developments in the medicinal chemistry of single boron atom-containing compounds. PubMed Central. Available at: [Link]
-
Royal Society of Chemistry. Accelerated click reactions using boronic acids for heterocyclic synthesis in microdroplets. Available at: [Link]
-
National Center for Biotechnology Information. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PubMed Central. Available at: [Link]
-
Semantic Scholar. Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. Available at: [Link]
-
MDPI. Recent Advances in the Synthesis of Borinic Acid Derivatives. Available at: [Link]
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Quantitative Profiling of (5-Morpholinothiophen-2-yl)boronic Acid: A Comparative Guide to HPLC and qNMR Methodologies
Topic: Quantitative analysis of (5-Morpholinothiophen-2-yl)boronic acid in reaction mixtures Content Type: Publish Comparison Guide
Executive Summary
The quantification of (5-Morpholinothiophen-2-yl)boronic acid presents a tripartite analytical challenge: equilibrium dynamics (boronic acid vs. boroxine), chemical instability (protodeboronation of the 2-thiophene moiety), and chromatographic behavior (morpholine-induced tailing).
This guide compares the two industry-standard methodologies for analyzing this intermediate: Reverse-Phase HPLC with Photodiode Array Detection (HPLC-PDA) for routine reaction monitoring, and Quantitative NMR (qNMR) for absolute purity assessment. While HPLC offers superior sensitivity and throughput, qNMR provides an orthogonal, reference-standard-free validation essential for establishing potency.
Part 1: The Analytical Challenge
To accurately quantify this molecule, one must first understand the specific failure modes inherent to its structure.
1. The Boroxine Equilibrium
Boronic acids spontaneously dehydrate to form cyclic trimeric anhydrides (boroxines).[1][2] In non-aqueous solvents (e.g., reaction mixtures in THF or Toluene), the analyte exists as a dynamic mixture of monomer and trimer.
-
Impact: Chromatographic methods (aqueous) typically hydrolyze the trimer back to the monomer, yielding a single peak. Spectroscopic methods (NMR) in anhydrous solvents will show split signals, complicating integration.
2. Protodeboronation (The "Silent" Killer)
2-Heteroaryl boronic acids are notoriously unstable. The C–B bond in the 2-position of thiophene is highly susceptible to hydrolysis, replacing the boronic acid with a proton to form 4-(thiophen-2-yl)morpholine.
-
Impact: This degradation is often accelerated by base and palladium catalysts. An analytical method must resolve the degradation product from the parent boronic acid.
3. Morpholine Basicity
The morpholine nitrogen (
-
Impact: Severe peak tailing, retention time shifts, and poor reproducibility if pH and ionic strength are not rigorously controlled.
Figure 1: The dynamic equilibrium and irreversible degradation pathway of the analyte.
Part 2: Method A — HPLC-PDA (Routine Monitoring)
Best For: Reaction kinetics, in-process control (IPC), and impurity profiling.
The Protocol
The "standard" acidic mobile phase (0.1% TFA) is often insufficient for morpholine derivatives due to ion-exchange interactions. We utilize a buffered system to suppress silanol activity.
-
Column: C18 with embedded polar group (e.g., Waters XBridge BEH C18 or Phenomenex Luna Omega PS C18), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 8.5 with Ammonium Hydroxide).
-
Why High pH? At pH 8.5, the morpholine is largely unprotonated, reducing interaction with cationic silanols and improving peak shape. Note: Ensure column is pH stable.
-
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 5% B to 95% B over 12 minutes.
-
Detection: PDA Scan (210–400 nm); Extraction at 260 nm (Thiophene
). -
Sample Diluent: ACN:Water (50:50) + 0.1% Formic Acid.
-
Critical Step: The acid in the diluent ensures the boroxine trimer fully hydrolyzes to the monomer before injection, ensuring a single sharp peak.
-
Performance Profile
| Metric | Performance | Notes |
| Linearity ( | > 0.999 | Excellent dynamic range (0.05 – 1.0 mg/mL).[3] |
| Specificity | High | Resolves parent from protodeboronated impurity (typically |
| Precision | < 1.0% RSD | Highly reproducible with buffered mobile phase. |
| Throughput | 15 min/sample | Suitable for kinetic profiling. |
Part 3: Method B — qNMR (Purity Assessment)
Best For: Potency assignment of reference standards, absolute purity without a reference standard.
The Protocol
qNMR is the "Truth" method. It bypasses the need for a reference standard of the analyte itself, relying instead on a certified internal standard (IS).[4]
-
Solvent: DMSO-
. -
Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Dimethyl sulfone (
).-
Selection Logic: TMB provides a sharp singlet at ~6.1 ppm (aromatic) and ~3.8 ppm (methoxy), usually distinct from the thiophene protons (6.5–7.5 ppm) and morpholine signals (3.0–3.8 ppm).
-
-
Additive: 10 µL
per 600 µL sample.-
Critical Step: The addition of
collapses the boroxine/boronic acid equilibrium entirely to the monomeric form (or rapidly exchanging average), sharpening the peaks and preventing signal splitting that ruins integration accuracy.
-
-
Parameters:
-
Relaxation Delay (
): 30 seconds (Must be of the slowest proton). -
Scans: 16 or 32.
-
Pulse Angle: 90°.
-
Calculation
WherePart 4: Comparative Analysis ("The Shootout")
When should you use which method?
| Feature | HPLC-PDA | qNMR |
| Primary Utility | Routine monitoring, % Area, Impurities | Absolute Assay (w/w%), Potency |
| Reference Standard | Required (for quantitative assay) | Not Required (uses generic IS) |
| Sample Size | Microgram scale (< 1 mg) | Milligram scale (10-20 mg) |
| Boroxine Handling | Hydrolyzed on-column (invisible) | Requires |
| Matrix Tolerance | Low (Salts/Catalysts interfere) | High (Inorganic salts are invisible) |
| Detection Limit | Low ppm (Trace analysis) | ~1% (Bulk analysis only) |
Analytical Workflow Decision Matrix
Figure 2: Selecting the correct analytical tool based on resource availability and objective.
Part 5: Stability & Degradation Kinetics
Because of the high risk of protodeboronation, establishing a "Stability Window" is a mandatory validation step.
Experimental Protocol:
-
Prepare a 1 mg/mL solution of the boronic acid in the reaction solvent (e.g., THF/Water).
-
Add the base used in the coupling (e.g.,
or ). -
Heat to reaction temperature (e.g., 60°C).
-
Sample every 30 minutes, dilute in acidic quench buffer (Water + 1% Formic Acid), and analyze via HPLC.
-
Plot the disappearance of the Boronic Acid peak and the appearance of the Des-boronated peak.
Note: If degradation > 5% occurs within the reaction timeframe, consider using a "Slow Release" strategy with MIDA boronates or continuous flow processing.
References
-
Boronic Acid Stability: Hall, D. G.[11] (Ed.).[6] (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link
-
Protodeboronation Mechanisms: Cox, P. A., et al. (2016).[5] Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society, 138(29), 9145–9157. Link
-
qNMR Methodology: Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy in pharmaceutical analysis. Trends in Analytical Chemistry, 35, 5-26. Link
-
HPLC of Basic Compounds: McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. Link
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- 2. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsdronline.com [ijpsdronline.com]
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- 13. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (5-Morpholinothiophen-2-yl)boronic Acid
For researchers and scientists at the forefront of drug development, the responsible management of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. (5-Morpholinothiophen-2-yl)boronic acid, a specialized building block in organic synthesis, requires meticulous disposal procedures due to the combined hazards associated with its boronic acid, morpholine, and thiophene moieties. This guide offers a detailed, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory compliance.
Hazard Identification and Risk Assessment
-
Boronic Acid Moiety : Boronic acids are Lewis acids and can cause irritation.[1] Some boronic acids and their derivatives have been identified as potential chemical mutagens.[2] Therefore, it is prudent to handle all novel boronic acid compounds with care.
-
Morpholine Moiety : Morpholine is a flammable liquid and vapor that is harmful if swallowed or inhaled and toxic in contact with skin.[3] It causes severe skin burns and eye damage.[3]
-
Thiophene Moiety : Thiophene and its derivatives are flammable and can be harmful.[4][5] Combustion of thiophene-containing compounds may produce toxic sulfur oxides.[6]
Based on this analysis, (5-Morpholinothiophen-2-yl)boronic acid should be treated as a hazardous chemical waste, with particular attention to its potential for irritation, toxicity, and flammability.
Personal Protective Equipment (PPE) and Safety Measures
Prior to initiating any disposal procedures, all personnel must be equipped with the appropriate PPE to minimize exposure risks.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield must be worn at all times.[7] |
| Hand Protection | Chemical-resistant gloves, such as nitrile or neoprene, are mandatory.[7] Always inspect gloves for tears or punctures before use. |
| Body Protection | A flame-retardant lab coat that is fully fastened should be worn to protect against skin contact.[8] |
| Footwear | Closed-toe shoes are required in the laboratory. |
All handling and disposal steps should be conducted in a well-ventilated chemical fume hood to prevent the inhalation of any potential vapors or dust.[7]
Disposal Protocol: A Step-by-Step Approach
The cardinal rule for the disposal of (5-Morpholinothiophen-2-yl)boronic acid is to never dispose of it down the drain or in the general trash.[9] It must be managed as hazardous waste.
Step 1: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions.[10]
-
Designated Waste Containers : Use separate, clearly labeled, and sealable containers for solid and liquid waste containing (5-Morpholinothiophen-2-yl)boronic acid.[9]
-
Incompatibility : Do not mix this waste with other chemical waste streams, especially strong oxidizing agents or acids, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[10][11]
Step 2: Containerization and Labeling
-
Container Choice : Use a chemically compatible container with a secure, leak-proof lid.[12]
-
Labeling : All waste containers must be clearly and accurately labeled.[13] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "(5-Morpholinothiophen-2-yl)boronic acid"
-
Known hazards (e.g., "Irritant," "Toxic," "Flammable")
-
The approximate concentration and solvent if it is a liquid waste
-
The date the waste was first added to the container
-
Step 3: Waste Accumulation and Storage
-
Satellite Accumulation Area (SAA) : Store waste containers in a designated and properly marked SAA at or near the point of generation.[14][15]
-
Secondary Containment : All liquid waste containers must be placed in secondary containment, such as a chemically resistant tray, to contain any potential spills.[12]
-
Container Integrity : Keep waste containers securely closed except when adding waste.[12]
Step 4: Arranging for Disposal
-
Institutional EHS : Contact your institution's EHS department to schedule a pickup for your hazardous waste.[16] They will provide specific instructions and ensure that the waste is transported and disposed of in compliance with all local, state, and federal regulations.[4]
The decision-making process for the disposal of (5-Morpholinothiophen-2-yl)boronic acid is outlined in the following workflow diagram.
Sources
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. lobachemie.com [lobachemie.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. laballey.com [laballey.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pharmacy.kku.edu.sa [pharmacy.kku.edu.sa]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
- 15. Chemical Waste – EHS [ehs.mit.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Personal protective equipment for handling (5-Morpholinothiophen-2-yl)boronic acid
[1]
Compound Profile & Hazard Analysis
Chemical Identity:
-
Name: (5-Morpholinothiophen-2-yl)boronic acid[1]
-
Molecular Weight: 213.07 g/mol
-
Physical State: Solid (typically off-white to tan powder)
-
Solubility: Soluble in DMSO, DMF, Methanol; sparingly soluble in non-polar solvents.
Risk Assessment Strategy (SAR Analysis)
Since a substance-specific SDS is often unavailable for custom research chemicals, we derive hazards from its three structural components:
-
Boronic Acid Moiety: Generally associated with H315 (Skin Irritation) , H319 (Eye Irritation) , and H335 (Respiratory Irritation) .
-
Thiophene Ring: Sulfur-containing heterocycles can possess distinct odors and potential toxicity if metabolized.
-
Morpholine Substituent: Free morpholine is corrosive and toxic. While the boronic acid derivative is less volatile, the presence of this basic amine functionality suggests potential for skin absorption and acute toxicity (H302) upon ingestion.
Core Hazard Designation: WARNING – Treat as an Irritant and Potential Sensitizer. Handle as if Toxic.
Personal Protective Equipment (PPE) Matrix
The following PPE selection logic is designed to create a redundancy barrier (Swiss Cheese Model) against exposure.
| PPE Component | Specification | Scientific Rationale |
| Hand Protection (Standard) | Nitrile Gloves (Minimum 4-5 mil) | Nitrile provides excellent resistance to solid particulates.[1] Protocol: Inspect for pinholes by inflating with air before donning. |
| Hand Protection (High Risk) | Double Gloving (Nitrile over Nitrile) or Laminate Barrier | Required when: Handling solutions in penetrating solvents (e.g., DMSO, DCM). The morpholine moiety increases skin permeability risks. |
| Eye Protection | Chemical Safety Goggles | Safety glasses with side shields are insufficient for fine powders. Goggles seal against airborne dust that can hydrolyze on the moist surface of the eye (cornea). |
| Respiratory Protection | Fume Hood (Engineering Control) | Primary Defense. All weighing and open-vessel manipulation must occur inside a certified fume hood. |
| Body Protection | Lab Coat (Cotton/Poly blend) | Buttoned to the neck. Ensure wrist cuffs are tucked under glove gauntlets to prevent wrist exposure. |
PPE Decision Logic
The following diagram illustrates the decision process for selecting PPE based on the state of the material.
Figure 1: Decision logic for PPE selection based on physical state and solvent permeability.[1]
Operational Protocols
A. Storage & Stability
Boronic acids are prone to dehydration (forming boroxines) and protodeboronation (cleavage of the C-B bond). The electron-rich thiophene ring makes this compound susceptible to oxidation.[1]
-
Temperature: Store at 2–8°C (Refrigerator). For long-term storage (>3 months), store at -20°C .
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) if possible.
-
Container: Tightly sealed glass vial with a PTFE-lined cap.
B. Weighing & Transfer
-
Static Control: Fine organic powders often carry static charges. Use an anti-static gun or polonium strip if the powder "jumps."
-
Technique:
-
Place the balance inside the fume hood if vibration isolation permits.
-
If the balance is outside, tare a closed vial, move to the hood, add solid, close the vial, and return to the balance. Never transport open containers of this powder across the lab.
-
Clean the spatula immediately with a solvent-soaked wipe (Acetone/Methanol).
-
C. Reaction Setup (Suzuki-Miyaura Coupling)
-
Solvent Choice: Degas solvents thoroughly. Oxygen accelerates the homocoupling of boronic acids and decomposition of the catalyst.
-
Base Addition: Add base (e.g., K₂CO₃, Cs₂CO₃) after the boronic acid is dissolved or suspended to prevent rapid decomposition before the catalyst is active.
Emergency Response & Spill Management
Self-Validating Safety Check: Before working, locate the nearest eyewash station and ensure the path is unobstructed.
Exposure Response[1][2]
-
Eye Contact: Immediately flush with water for 15 minutes .[2] Hold eyelids open. The boronic acid moiety is acidic; rapid dilution is critical to prevent corneal damage.
-
Skin Contact: Wash with soap and copious water. Do not use organic solvents (ethanol/acetone) to wash skin, as this may increase absorption of the morpholine residue.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention immediately.
Spill Cleanup Workflow
Do not use a vacuum cleaner (risk of aerosolization). Use the Wet-Wipe Method .
Figure 2: Step-by-step spill response workflow emphasizing dust suppression.
Disposal Considerations
Do not dispose of down the drain. The morpholine component is toxic to aquatic life, and boron compounds are regulated in many jurisdictions.
-
Solid Waste: Collect in a dedicated solid hazardous waste container labeled "Toxic Solid, Organic."
-
Liquid Waste: Segregate into "Organic Solvents - Halogenated" or "Non-Halogenated" depending on the reaction solvent.
-
Contaminated Sharps: Needles used to transfer solutions of this compound must be disposed of in a sharps container immediately—do not recap.
References
-
Benchchem. (5-Morpholinothiophen-2-yl)boronic acid Product Page. Retrieved from [1]
-
Sigma-Aldrich. Safety Data Sheet for (5-Methylthiophen-2-yl)boronic acid (Analog). Retrieved from [1]
-
ThermoFisher Scientific. Safety Data Sheet for Phenylboronic Acid. Retrieved from [1]
-
ECHA (European Chemicals Agency). Morpholine - Substance Information and Hazards. Retrieved from [1]
-
PubChem. Compound Summary for (5-Formylthiophen-2-yl)boronic acid. Retrieved from [1]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
